Cdk9-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFOBCNTCLXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735344 | |
| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-43-1 | |
| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cdk9-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-1 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its mechanism of action centers on the ATP-competitive inhibition of the CDK9/cyclin T1 complex, leading to a cascade of downstream effects that culminate in the suppression of gene transcription, particularly of short-lived anti-apoptotic proteins. This guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and a summary of its therapeutic potential, primarily investigated in the context of HIV infection.
Introduction to CDK9 and its Role in Transcription
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at serine 2 residues, as well as negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling the synthesis of full-length mRNA transcripts.
Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection. In many cancers, transcriptional addiction to short-lived anti-apoptotic proteins, such as Mcl-1, renders them highly sensitive to CDK9 inhibition. In the context of HIV-1, the viral trans-activator of transcription (Tat) protein recruits the P-TEFb complex to the viral long terminal repeat (LTR), promoting the efficient transcription of the viral genome. Therefore, selective inhibition of CDK9 presents a promising therapeutic strategy.
This compound: Biochemical Profile
This compound is a small molecule inhibitor belonging to the 4-phenylamino-6-phenylpyrimidine class of compounds. It has been identified as a potent inhibitor of the CDK9/cyclin T1 complex.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| CDK9/Cyclin T1 | 39 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic site of CDK9. This direct inhibition of CDK9's kinase activity prevents the phosphorylation of its key substrates, leading to the following downstream consequences:
-
Inhibition of RNA Polymerase II Phosphorylation: this compound blocks the CDK9-mediated phosphorylation of the Serine 2 residue in the C-terminal domain of RNA Polymerase II. This prevents the transition from transcriptional initiation to productive elongation, leading to an accumulation of paused RNAPII at gene promoters.
-
Downregulation of Anti-Apopototic Proteins: The transcription of genes encoding proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, is particularly dependent on continuous CDK9 activity. Inhibition of CDK9 by this compound leads to a rapid decrease in Mcl-1 mRNA and protein levels, thereby promoting apoptosis in susceptible cells.
-
Inhibition of HIV-1 Tat-dependent Transcription: In HIV-1 infected cells, the viral Tat protein hijacks the host P-TEFb complex to drive viral gene expression. This compound, by inhibiting CDK9, effectively blocks this Tat-dependent transcription, thereby suppressing viral replication.[1]
Signaling Pathway of CDK9 Inhibition
Caption: this compound inhibits P-TEFb, blocking RNAPII phosphorylation and leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
CDK9/Cyclin T1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide (e.g., a synthetic peptide containing the RNAPII CTD consensus sequence)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a substrate/ATP mix in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution to the wells of the 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
-
Experimental Workflow for CDK9 Biochemical Assay
Caption: Workflow for determining the IC50 of this compound using an ADP-Glo kinase assay.
Cellular Assay: Western Blot for Mcl-1 and Phospho-RNA Polymerase II
This protocol details the detection of changes in protein levels of Mcl-1 and the phosphorylation status of RNA Polymerase II in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to CDK9 inhibition)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Mcl-1
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-RNA Polymerase II (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels where appropriate.
-
Selectivity Profile
A comprehensive analysis of the selectivity of a kinase inhibitor is crucial for understanding its potential off-target effects. While a full KinomeScan profile for this compound is not publicly available, the original research on the 4-phenylamino-6-phenylpyrimidine series indicated high selectivity for CDK9 over other CDKs. For illustrative purposes, the selectivity profile of another highly selective CDK9 inhibitor, NVP-2, is presented below.
Table 2: Representative Selectivity Profile of a CDK9 Inhibitor (NVP-2)
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9 | <0.514 | 1 |
| DYRK1B | 350 | >681 |
| CDK7 | >10,000 | >19,455 |
Data for NVP-2 is presented as a representative example of a highly selective CDK9 inhibitor.
In Vivo Studies
Currently, there is limited publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, studies with other selective CDK9 inhibitors have demonstrated anti-tumor activity in various xenograft models. For instance, the CDK9 inhibitor enitociclib has shown significant in vivo efficacy in multiple myeloma xenograft models, both as a single agent and in combination with other therapies. These studies typically involve the administration of the CDK9 inhibitor to tumor-bearing mice and monitoring of tumor growth over time.
Conclusion
This compound is a valuable research tool for investigating the biological roles of CDK9. Its mechanism of action, centered on the selective inhibition of CDK9 kinase activity, leads to the suppression of transcriptional elongation, downregulation of key survival proteins like Mcl-1, and the inhibition of HIV-1 replication. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other CDK9 inhibitors, which hold promise for the development of novel therapeutics for cancer and viral diseases. Further studies are warranted to fully elucidate the selectivity profile and in vivo efficacy of this compound.
References
The Discovery and Synthesis of Cdk9-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, a fundamental process in gene expression. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, releasing it from promoter-proximal pausing and enabling productive transcription.[1] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, cardiac hypertrophy, and HIV infection, making it a compelling therapeutic target.[2][3] Cdk9-IN-1 is a potent and selective inhibitor of CDK9, demonstrating significant utility as a chemical probe for studying CDK9 biology and as a potential starting point for drug discovery efforts.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound
This compound was identified as a novel and selective inhibitor of CDK9, particularly effective in the context of HIV infection research.[2][3] It exhibits a high potency for the CDK9/CycT1 complex, a key assembly in the P-TEFb complex.[2][3] The discovery of this compound and other selective CDK9 inhibitors has been crucial in dissecting the specific roles of CDK9 in various cellular processes and disease states.
Quantitative Biological Data
The inhibitory activity of this compound and other relevant CDK9 inhibitors is summarized in the tables below. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK9/CycT1 | 39 | [2][3] |
| NVP-2 | CDK9/CycT | < 0.514 | [4] |
| SNS-032 | CDK2 | - | [4] |
| CDK7 | - | [4] | |
| CDK9 | - | [4] | |
| AT7519 | CDK9 | - | [5] |
| P276-00 | CDK9 | - | [5] |
| AZD-4573 | CDK9 | - | [6] |
Note: Specific IC50 values for SNS-032 and AT7519 against individual CDKs were not detailed in the provided search results but are known to be potent CDK inhibitors.
Signaling Pathway of CDK9
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional regulation.
Caption: CDK9 signaling pathway in transcriptional elongation.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a plausible synthetic route can be devised based on the synthesis of related 3,6-diaryl-[7][8][9]triazolo[4,3-b]pyridazines.[10][11] The proposed synthesis involves the construction of the core heterocyclic scaffold followed by the introduction of the side chains.
Proposed Synthetic Scheme:
-
Synthesis of the[7][8][9]triazolo[4,3-b]pyridazine core: This can be achieved by reacting a substituted pyridazine with a hydrazine derivative, followed by cyclization to form the triazolopyridazine ring system.
-
Introduction of the indole moiety: A key step would be a Suzuki or Stille coupling reaction to attach the 1H-indol-5-yl group at the 6-position of the triazolopyridazine core.
-
Functionalization at the 3-position: The 3-position can be converted to a thiol group.
-
Attachment of the side chain: The final step involves the alkylation of the thiol with a suitable propyl amino ethanol derivative to yield this compound.
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments involving CDK9 inhibitors are provided below.
In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[8][12]
Materials:
-
Recombinant active CDK9/Cyclin K or CDK9/Cyclin T1 enzyme
-
PDKtide synthetic peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase reaction buffer.
-
Prepare a solution of ATP and substrate in the kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase reaction buffer to the desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-40 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.[13][14]
Materials:
-
Cancer cell line of interest (e.g., B-ALL cell lines like NALM6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
-
96-well clear-bottom white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in complete culture medium.
-
Incubate the plate overnight to allow the cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for a cell-based assay to evaluate a CDK9 inhibitor.
Caption: General workflow for a cell-based viability assay.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]
- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 10. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3- b] Pyridazines as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
Cdk9-IN-1: A Technical Guide to its Structure-Activity Relationship and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, including cancer and HIV infection. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, demonstrating significant utility as a chemical probe for studying CDK9 biology and as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related 2,4-diaminopyrimidine analogs, detailed experimental protocols for its biological evaluation, and visualizations of key pathways and workflows. While a definitive, publicly available SAR study detailing the progressive optimization of this compound (often referred to as compound 87 in various commercial contexts) is not available, this guide synthesizes information from related series of 2,4-diaminopyrimidine CDK9 inhibitors to provide valuable insights for researchers in the field.
Core Compound Profile: this compound
This compound has been identified as a selective inhibitor of the CDK9/CycT1 complex with a reported IC50 of 39 nM.[1] It serves as a valuable tool for investigating the physiological and pathological roles of CDK9.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Target | IC50 (nM) |
| This compound | 1415559-43-1 | C26H21N5O4S | 499.54 | CDK9/CycT1 | 39[1] |
Structure-Activity Relationship of 2,4-Diaminopyrimidine CDK9 Inhibitors
While a specific SAR table for the direct analogs of this compound is not publicly available, extensive research on other 2,4-diaminopyrimidine-based CDK9 inhibitors provides a strong framework for understanding the key structural determinants of potency and selectivity. The general scaffold consists of a central diaminopyrimidine core with substitutions at the N2 and N4 positions.
General 2,4-Diaminopyrimidine Scaffold for CDK9 Inhibition
SAR Insights from Related N2,N4-Disubstituted Pyrimidine-2,4-diamines
A study by Jing et al. on a series of N2,N4-diphenylpyrimidine-2,4-diamines revealed key SAR trends for CDK2 and CDK9 inhibition.[2] While not directly this compound analogs, these findings offer valuable general principles.
| Compound | R1 | R2 | CDK9/CycT1 IC50 (nM) | CDK2/CycA IC50 (nM) |
| 3c | 4-F | 4-Cl | 65 | 110 |
| 3g | 4-OMe | 4-CF3 | 120 | 83 |
| 2a | 4-F | H | 150 | 180 |
| 2d | 4-OMe | H | 210 | 250 |
Data summarized from Jing et al.[2]
Key Takeaways from Related SAR Studies:
-
N2-Aryl Substituents: Small electron-withdrawing groups (e.g., fluorine, chlorine) on the N2-phenyl ring are generally well-tolerated and can contribute to potency.
-
N4-Aryl Substituents: The nature of the substituent on the N4-phenyl ring significantly impacts both potency and selectivity. A variety of groups can be accommodated, suggesting this position can be modified to fine-tune the inhibitor's properties.
-
Hinge-Binding: The 2,4-diaminopyrimidine core is crucial for establishing hydrogen bond interactions with the hinge region of the CDK9 ATP-binding pocket, a common feature for this class of kinase inhibitors.
Experimental Protocols
Biochemical Assay for CDK9 Inhibition (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure kinase activity.
Materials:
-
Recombinant CDK9/CycT1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Cdk7/9tide)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these stocks in Kinase Reaction Buffer to achieve the final desired concentrations with a final DMSO concentration not exceeding 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK9/CycT1 enzyme solution in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP and substrate peptide solution in Kinase Reaction Buffer.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the Adapta™ Detection Mix (containing Eu-anti-ADP antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET Dilution Buffer) to each well.
-
Incubate for 15-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to the high (no inhibitor) and low (no enzyme) controls. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic model.
Cellular Assay: Western Blot for Phospho-RNA Polymerase II (Ser2)
This protocol is used to assess the in-cell activity of this compound by measuring the phosphorylation of a key downstream target of CDK9, the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (pSer2-RNAPII).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSer2-RNAPII, anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSer2-RNAPII) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total RNAPII and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of pSer2-RNAPII is normalized to total RNAPII and the loading control.
-
CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key rate-limiting step in transcription. This compound inhibits this process by blocking the kinase activity of CDK9.
Conclusion
This compound is a valuable chemical tool for the study of CDK9-mediated biological processes. While a detailed, publicly available structure-activity relationship study specifically for this compound and its direct analogs is lacking, the broader understanding of the 2,4-diaminopyrimidine scaffold provides a solid foundation for the rational design of novel CDK9 inhibitors. The experimental protocols detailed in this guide offer robust methods for the biochemical and cellular characterization of such inhibitors. Further research into the SAR of this and related series will undoubtedly accelerate the development of novel therapeutics targeting CDK9 for a range of human diseases.
References
The Role of Cdk9-IN-1 in Transcription Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. Its enzymatic activity is essential for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, making it a high-value target in various pathologies, including cancer and viral infections. Small molecule inhibitors are invaluable tools for dissecting its function and represent a promising therapeutic avenue. This technical guide provides an in-depth overview of Cdk9-IN-1, a potent and selective CDK9 inhibitor, detailing its role in modulating transcription, its biochemical properties, and the experimental protocols used to characterize its activity.
Introduction to CDK9 and Transcriptional Control
Transcription in eukaryotes is a tightly regulated process. A key control point is the transition from initiation to productive elongation, which is governed by the phosphorylation state of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II).[1] After initiating transcription, Pol II often pauses approximately 20-50 base pairs downstream of the transcription start site.[2] This pausing is mediated by negative regulatory factors, including the DRB Sensitivity Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[3][4]
The release of this promoter-proximal pausing is a critical step for gene expression and is catalyzed by the P-TEFb complex, which consists of a catalytic subunit, CDK9, and a regulatory cyclin T subunit (T1, T2a, or T2b) or Cyclin K.[5][6][7] CDK9 phosphorylates the Serine 2 (Ser2) residue of the Pol II CTD heptapeptide repeat, as well as components of DSIF and NELF.[1][3] This series of phosphorylation events leads to the dissociation of NELF and converts DSIF into a positive elongation factor, allowing Pol II to enter a productive elongation phase.[5] Given its central role, dysregulation of CDK9 activity is implicated in numerous diseases, including various cancers where it drives the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[8][9] This makes CDK9 an attractive therapeutic target.[8]
This compound: A Potent and Selective CDK9 Inhibitor
This compound is a selective and potent small-molecule inhibitor of CDK9. It serves as a crucial chemical probe for studying the biological functions of CDK9 and as a lead compound for drug development. Its primary mechanism is the competitive inhibition of the ATP-binding site of CDK9, thereby preventing the phosphorylation of its key substrates.[8]
Data Presentation: Quantitative Profile of this compound
The inhibitory activity of this compound has been quantified through biochemical assays, providing a clear measure of its potency.
Table 1: Biochemical Properties of this compound
| Parameter | Value | Target Complex | Reference |
|---|
| IC50 | 39 nM | CDK9/CycT1 |[10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Analysis with Other CDK9 Inhibitors
To contextualize the potency of this compound, the following table compares its activity with other well-characterized CDK9 inhibitors. This highlights the landscape of chemical tools available for targeting this kinase.
Table 2: Comparative Inhibitory Activity of Selected CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Selectivity Notes | Reference(s) |
|---|---|---|---|
| This compound | 39 | Selective for CDK9. | [10] |
| Flavopiridol | 1.9 | Pan-CDK inhibitor; also inhibits CDK1, CDK2, CDK4, CDK6. | [8][11] |
| Dinaciclib | 4 | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9. | [8] |
| KB-0742 | 6 | >50-fold selectivity over other CDKs profiled. | [8][12] |
| MC180295 | 5 | >22-fold more selective for CDK9 over other CDKs. | [13] |
| Atuveciclib (BAY-1143572) | 13 | Highly selective for CDK9 over other CDKs (~100-fold vs CDK2). | [13] |
| NVP-2 | 0.514 | Potent and selective for CDK9. | [13] |
| LZT-106 | 30 | ~30-fold preferential activity against CDK9 compared to CDK2. |[12] |
Mechanism of Action in Transcription Regulation
By inhibiting the kinase activity of CDK9, this compound effectively blocks the signaling cascade required for transcriptional elongation.
-
Inhibition of Pol II CTD Phosphorylation : Treatment with a CDK9 inhibitor like this compound leads to a rapid decrease in the phosphorylation of Ser2 on the Pol II CTD.[8][14] This prevents the recruitment of factors necessary for productive elongation and subsequent mRNA processing.[15]
-
Suppression of Pro-Survival Gene Expression : Many cancer cells are dependent on the continuous transcription of genes encoding short-lived proteins critical for their survival, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[16] CDK9 inhibition effectively shuts down the expression of these genes, leading to cell cycle arrest and apoptosis.[8][9]
-
Induction of Apoptosis : By downregulating key survival proteins, CDK9 inhibition triggers the intrinsic apoptotic pathway in cancer cells.[7]
The core signaling pathway of CDK9 and the inhibitory effect of this compound are visualized below.
References
- 1. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. selleckchem.com [selleckchem.com]
- 14. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of Cdk9-IN-1 on the Positive Transcription Elongation Factor b (P-TEFb) Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Positive Transcription Elongation Factor b (P-TEFb) complex is a master regulator of gene transcription, and its core kinase, Cyclin-Dependent Kinase 9 (CDK9), has emerged as a critical therapeutic target for diseases characterized by transcriptional dysregulation, such as cancer and HIV. This document provides a comprehensive technical overview of the P-TEFb signaling pathway and the effects of Cdk9-IN-1, a selective small-molecule inhibitor of CDK9. We present quantitative biochemical data, detailed experimental protocols for assessing inhibitor activity, and visual diagrams of the core biological and experimental processes to offer a complete resource for researchers in this field.
The P-TEFb Complex: Structure, Function, and Regulation
The P-TEFb complex is a heterodimer composed of a catalytic kinase subunit, CDK9, and a regulatory cyclin subunit, typically Cyclin T1, T2a, T2b, or Cyclin K.[1][2] This complex plays an indispensable role in the transition from abortive to productive transcription elongation by RNA Polymerase II (Pol II).[3][4]
Mechanism of Action: Shortly after transcription initiation, Pol II frequently pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint in gene expression and is mediated by negative regulatory factors, including the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[5][6]
P-TEFb is recruited to these paused polymerases where the CDK9 subunit phosphorylates several key substrates:
-
The C-terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates the serine-2 (Ser2) residues of the tandem heptapeptide repeats (YSPTSPS) in the Pol II CTD.[4][5] This phosphorylation event is a hallmark of actively elongating polymerase.
-
DSIF and NELF: Phosphorylation of these negative factors causes NELF to dissociate from the transcription complex and converts DSIF into a positive elongation factor.[5][6]
This series of phosphorylation events releases Pol II from its paused state, allowing it to enter productive elongation and synthesize a full-length mRNA transcript.
Regulation of P-TEFb Activity: A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[3][4] In this complex, the 7SK snRNA acts as a scaffold, allowing the Hexamethylene Bis-acetamide-inducible (HEXIM) proteins (HEXIM1/2) to bind and inhibit the kinase activity of CDK9.[4] Various cellular signals can trigger the release of active P-TEFb from this inhibitory complex, making it available to stimulate transcription.
This compound: A Selective P-TEFb Inhibitor
This compound is a novel and selective small-molecule inhibitor of CDK9.[7] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the CDK9 kinase domain, preventing the transfer of phosphate to its substrates. This direct inhibition of the catalytic activity of P-TEFb leads to a cascade of downstream effects, effectively blocking the transition to productive transcription elongation. The primary consequence is the suppression of genes with short-lived mRNA transcripts, many of which are crucial for cell survival and proliferation, such as the oncogene MYC and the anti-apoptotic factor MCL-1.[8] This makes selective CDK9 inhibitors potent agents for inducing apoptosis in cancer cells and inhibiting viral replication.
Quantitative Inhibitory Profile
The potency and selectivity of a kinase inhibitor are critical for its utility as a research tool and its potential as a therapeutic agent. This compound demonstrates potent inhibition of the P-TEFb complex. For context, its inhibitory activity is compared with other well-characterized, selective CDK9 inhibitors.
| Inhibitor | Target | IC₅₀ (nM) | Selectivity Notes |
| This compound | CDK9/CycT1 | 39 | Described as a selective CDK9 inhibitor.[7] |
| NVP-2 | CDK9/CycT | 0.514 | >1000-fold selective over CDK1, CDK2, and CDK16.[9][10] |
| JSH-150 | CDK9 | 1 | ~300 to 10,000-fold selective over other CDK family members.[8][11] |
| KB-0742 | CDK9/CycT1 | 6 | >50-fold selective over all CDKs profiled; >100-fold against cell-cycle CDKs.[11][12] |
| AZD4573 | CDK9 | < 4 | Highly selective versus other kinases, including other CDK family members.[9][12] |
| Atuveciclib (BAY-1143572) | CDK9/CycT1 | 13 | >150-fold selective over other CDK isoforms.[11] |
Table 1: Comparative analysis of the in vitro biochemical potency (IC₅₀) of this compound and other selective CDK9 inhibitors.
Experimental Protocols & Workflow
Evaluating the effect of a CDK9 inhibitor involves a multi-step process, from initial biochemical assays to cell-based functional assays.
Protocol 1: In Vitro CDK9 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the level of CDK9 inhibition. It is used to determine the IC₅₀ value of an inhibitor.
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme (BPS Bioscience, Cat. #40307 or similar)[13]
-
Kinase Substrate (e.g., generic peptide substrate for CDK9)
-
ATP solution
-
CDK9 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into the Kinase Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (buffer with DMSO) and "no enzyme" controls.
-
Enzyme and Substrate Addition: Prepare a 2x Kinase/Substrate mixture in Kinase Assay Buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Prepare a 4x ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of the 4x ATP solution to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[14]
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blot for Cellular Phospho-RNA Polymerase II (Ser2)
This assay confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of a direct CDK9 substrate.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary Antibodies:
-
Anti-Phospho-RNA pol II CTD (Ser2) (e.g., Thermo Fisher, Cat. #MA5-23510, 1:1,000 dilution)[15]
-
Anti-Total RNA pol II (for loading control)
-
Anti-β-Actin (for loading control)
-
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescent Substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Pol II Ser2) overnight at 4°C, using the recommended dilution.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify band intensities and normalize the p-Pol II (Ser2) signal to the total Pol II or β-Actin signal to determine the dose-dependent effect of the inhibitor.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. It is used to determine the anti-proliferative effect of the inhibitor.
Materials:
-
Human cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570)[17]
Procedure:
-
Cell Plating: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the percent viability against the log of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound serves as a potent and selective chemical probe for interrogating the function of the P-TEFb complex. By directly inhibiting the kinase activity of CDK9, it effectively blocks transcription elongation, leading to the downregulation of key survival proteins and subsequent cell death in vulnerable cell populations. The methodologies outlined in this guide provide a robust framework for characterizing this compound and other novel CDK9 inhibitors, from biochemical potency determination to the validation of on-target cellular effects and functional outcomes. Such studies are essential for advancing our understanding of transcriptional control and for the continued development of targeted therapies against cancer and other transcription-dependent diseases.
References
- 1. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cdk9 and cyclin T subunits of TAK/P-TEFb localize to splicing factor-rich nuclear speckle regions | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA replication: Mechanism, regulation, and importance | Abcam [abcam.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 14. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.cn]
- 15. academic.oup.com [academic.oup.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. ch.promega.com [ch.promega.com]
Cdk9-IN-1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[1] This role in regulating the expression of rapidly transcribed genes, particularly those with short-lived mRNA and protein products, has positioned CDK9 as a key therapeutic target in oncology and other diseases.[2] Many of these short-lived proteins are critical for cancer cell survival, including anti-apoptotic factors and oncoproteins.[1][2]
Cdk9-IN-1 is a representative small molecule inhibitor of CDK9. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from representative CDK9 inhibitors, detailed experimental protocols, and visual diagrams to elucidate key mechanisms.
Core Signaling Pathway: Inhibition of Transcriptional Elongation
The primary mechanism of action for this compound and other CDK9 inhibitors is the competitive inhibition of the ATP-binding pocket of CDK9.[1] This direct inhibition sets off a cascade of downstream events, primarily centered on the suppression of transcriptional elongation.
Reduced RNA Polymerase II Phosphorylation:
CDK9, in complex with its cyclin partner (typically Cyclin T1), directly phosphorylates the serine 2 residue (Ser2) of the C-terminal domain (CTD) of RNA Polymerase II.[1] This phosphorylation event is a crucial signal for Pol II to escape promoter-proximal pausing and enter into a productive elongation phase.[1] Inhibition of CDK9 by this compound leads to a significant decrease in Pol II Ser2 phosphorylation.
Downregulation of Anti-Apoptotic Proteins and Oncogenes:
The consequence of impaired transcriptional elongation is the rapid downregulation of genes with short mRNA half-lives. Key among these are the anti-apoptotic protein Mcl-1 and the proto-oncogene c-Myc.[3][4][5]
-
Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a member of the Bcl-2 family of anti-apoptotic proteins. Its short half-life makes its expression exquisitely dependent on continuous transcription. Inhibition of CDK9 leads to a rapid decline in Mcl-1 mRNA and protein levels, tipping the cellular balance towards apoptosis.[3][4]
-
c-Myc: The c-Myc oncoprotein is a master transcriptional regulator that drives cell proliferation and growth. Like Mcl-1, c-Myc is a highly labile protein. CDK9 inhibition effectively shuts down c-Myc transcription, leading to a reduction in S-phase and cell cycle arrest.[5][6]
Induction of Apoptosis:
The depletion of critical survival proteins like Mcl-1 and the cell cycle driver c-Myc culminates in the activation of the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspases, such as Caspase-3, and the subsequent cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP).[7][8]
Quantitative Data
Table 1: In Vitro Potency of Representative CDK9 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type |
| AZD4573 | CDK9 | <4 | Hematological Cancer Cells | Kinase Assay |
| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 | - | Cell-free Kinase Assay |
| SNS-032 | CDK9 | 200-350 | B-ALL Cell Lines | Cell Viability Assay |
| LY2857785 | CDK9 | 11 | - | Kinase Assay |
Data compiled from multiple sources.[7][9]
Table 2: Effect of CDK9 Inhibition on Downstream Target Protein Levels
| Inhibitor | Cell Line | Treatment | Mcl-1 Protein Level | c-Myc Protein Level | Cleaved PARP Level |
| Dinaciclib | Eμ-Myc Lymphoma | 20 nM, 3h | Decreased | Decreased | Increased |
| AZ5576 | DLBCL Cells | 300 nM, 24h | Decreased | Decreased | Increased |
| i-CDK9 | Human Cells | - | Decreased | - | Increased |
Data compiled from multiple sources.[3][6][8]
Experimental Protocols
Western Blot Analysis for Downstream Target Modulation
Objective: To determine the effect of this compound on the protein levels of CDK9 downstream targets such as Mcl-1, c-Myc, and cleaved PARP.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells at a desired density and treat with various concentrations of this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (Luciferase-Based)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Luciferase-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound, as a representative CDK9 inhibitor, exerts its primary anti-cancer effects by disrupting the fundamental process of transcriptional elongation. This leads to the downregulation of key survival proteins such as Mcl-1 and the oncoprotein c-Myc, ultimately triggering apoptosis in cancer cells. The methodologies outlined in this guide provide a framework for researchers to investigate and quantify the downstream effects of this compound and other CDK9 inhibitors. Further research into the broader consequences of CDK9 inhibition, including its effects on other cellular processes and potential for combination therapies, will be crucial for the continued development of this promising class of therapeutics.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 9. selleckchem.com [selleckchem.com]
Cdk9-IN-1: A Technical Guide to Cellular Targets and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various diseases, including cancer and HIV infection. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), as well as negative elongation factors, to facilitate productive gene transcription. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, offering a valuable tool for studying the biological functions of CDK9 and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the cellular targets and binding site of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Cellular Targets of this compound
The primary cellular target of this compound is Cyclin-dependent kinase 9 (CDK9) . By inhibiting the kinase activity of CDK9, this compound effectively modulates the phosphorylation of its key substrates, thereby impacting transcriptional regulation throughout the genome.
Primary Substrates of CDK9 Affected by this compound:
-
RNA Polymerase II (RNAP II): CDK9 phosphorylates the serine 2 residues (Ser2) within the C-terminal domain (CTD) of the largest subunit of RNAP II.[1][2][3] This phosphorylation is a crucial step for the release of paused RNAP II from promoter-proximal regions, allowing for productive transcript elongation.[3][4][5] this compound, by inhibiting CDK9, is expected to decrease the levels of Ser2 phosphorylation on the RNAP II CTD.
-
Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF): CDK9 phosphorylates components of the NELF and DSIF complexes.[2][4] These phosphorylation events lead to the dissociation of NELF from the nascent transcript and convert DSIF into a positive elongation factor, both of which are necessary for robust transcription. Inhibition of CDK9 by this compound would prevent these phosphorylation events, leading to the persistence of transcriptionally paused RNAP II.
Quantitative Data
The inhibitory activity of this compound and other relevant CDK9 inhibitors is summarized below. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target | IC50 (nM) | Notes |
| This compound | CDK9/CycT1 | 39 | A novel, selective CDK9 inhibitor.[6][7] |
| Flavopiridol | CDK9 | 4 | A pan-CDK inhibitor, also inhibits CDK1, CDK2, CDK4, CDK6, and CDK7.[8] |
| Dinaciclib | CDK9 | 4 | A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[9] |
| NVP-2 | CDK9/CycT | <0.514 | A highly selective aminopyrimidine-derived CDK9 inhibitor.[10][11] |
| KB-0742 | CDK9 | 6 | A potent and selective oral CDK9 inhibitor with greater than 50-fold selectivity over other CDKs profiled.[9][12] |
| LDC000067 | CDK9 | 44 | A highly selective CDK9 inhibitor with 55-fold selectivity over CDK2 and over 227-fold selectivity against CDK1, CDK4, CDK6, and CDK7.[4][8] |
Binding Site and Mode of Action
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK9 kinase domain. This is a common mechanism for small molecule kinase inhibitors. While a co-crystal structure of this compound with CDK9 is not publicly available, its binding mode can be inferred from the structures of other inhibitors in complex with CDK9.
The ATP-binding site of CDK9 is located in the cleft between the N-terminal and C-terminal lobes of the kinase. Key features of this pocket that are likely exploited by this compound include:
-
Hinge Region: This region forms hydrogen bonds with the adenine ring of ATP. Inhibitors typically mimic these interactions.
-
Hydrophobic Pockets: The ATP-binding site contains hydrophobic regions that can be occupied by the aromatic moieties of inhibitors.
-
Gatekeeper Residue: The identity and size of the gatekeeper residue can influence inhibitor selectivity.
The binding of inhibitors like flavopiridol to the ATP-binding site of CDK9 can induce conformational changes, particularly in the glycine-rich loop, which can lock the kinase in an inactive state.[13][14] It is plausible that this compound employs a similar mechanism to achieve its potent inhibition.
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the point of intervention for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-1 and its Role in Viral Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical host factor for the replication of a broad range of viruses. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating the elongation phase of RNA polymerase II (Pol II) transcription. By phosphorylating the C-terminal domain (CTD) of RNA Pol II, CDK9 releases the polymerase from promoter-proximal pausing, a rate-limiting step in the transcription of many cellular and viral genes. This essential function makes CDK9 an attractive target for the development of host-directed antiviral therapies, a strategy that could offer broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.
This technical guide focuses on Cdk9-IN-1, a selective and potent inhibitor of CDK9, and its role in viral replication. While specific research on this compound has highlighted its activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), this guide will also provide a broader context by examining the effects of other well-characterized CDK9 inhibitors on a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and several DNA viruses. This document will provide a comprehensive overview of the mechanism of action, quantitative antiviral data, detailed experimental protocols, and key signaling pathways involved in the CDK9-mediated regulation of viral replication.
Data Presentation: Antiviral Activity of CDK9 Inhibitors
The following tables summarize the quantitative data on the antiviral activity of various CDK9 inhibitors against a range of viruses. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Antiviral Activity of this compound against PRRSV
| Compound | Virus | Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | PRRSV | MARC-145 | Not Reported | Dose-dependent reduction in viral replication | No significant cytotoxicity observed at effective concentrations | Not Reported | [1][2] |
Note: While the specific IC50 and EC50 values for this compound are not explicitly stated in the referenced literature, the studies confirm a dose-dependent inhibition of PRRSV replication without significant host cell toxicity.[1][2]
Table 2: Antiviral Activity of Other Characterized CDK9 Inhibitors
| Compound | Virus | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| FIT-039 | HIV-1 | Chronically infected cells | 1.4-2.1 μM (EC50) | >20 μM | >9.5-14.3 | |
| HSV-1 | HeLa | Not Reported | Not Reported | Not Reported | [3] | |
| HSV-2 | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |
| Human Adenovirus | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |
| Human Cytomegalovirus | Cultured cells | Not Reported | Not Reported | Not Reported | [3] | |
| LDC000067 | Influenza A Virus (PR8) | A549 | 5.16 μM (EC50) | >320 μM | >62.0 | [4] |
| Influenza A Virus (PR8) | MDCK | 8.94 μM (EC50) | >177 μM | >19.8 | [4] | |
| Influenza A Virus (H1N1pdm09) | A549 | 3.92 μM (EC50) | >320 μM | >81.6 | [4] | |
| Influenza A Virus (H3N2) | A549 | 6.31 μM (EC50) | >320 μM | >50.7 | [4] | |
| Influenza B Virus | A549 | 5.89 μM (EC50) | >320 μM | >54.3 | [4] | |
| SNS-032 | B-cell Acute Lymphocytic Leukemia (NALM6) | NALM6 | 200 nM (IC50) | Not Reported | Not Reported | [5] |
| B-cell Acute Lymphocytic Leukemia (REH) | REH | 200 nM (IC50) | Not Reported | Not Reported | [5] | |
| DRB | HSV-1 | RSF | 100 μM (effective concentration) | Not Reported | Not Reported | [6] |
| Flavopiridol (FVP) | HIV-1 | Jurkat | low nM range (IC50) | Not Reported | Not Reported | [7] |
| HSV-1 | RSF | 450 nM (effective concentration) | Not Reported | Not Reported | [6] |
Signaling Pathways and Mechanism of Action
CDK9, in complex with its regulatory subunit Cyclin T1, forms the P-TEFb complex. This complex is crucial for the transition from abortive to productive transcriptional elongation. Viruses from diverse families have evolved mechanisms to co-opt the host P-TEFb complex to facilitate the transcription of their own genes.
General Mechanism of CDK9 in Viral Transcription
The general mechanism involves the recruitment of P-TEFb to the viral promoter, often mediated by a viral protein. Once recruited, CDK9 phosphorylates the serine 2 residue of the heptapeptide repeats in the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation event leads to the dissociation of negative elongation factors (NELF and DSIF) and promotes the processivity of the polymerase, resulting in the synthesis of full-length viral transcripts.
Role of CDK9 in PRRSV Replication
In the context of PRRSV, an arterivirus with a positive-sense RNA genome, CDK9 has been identified as a crucial host factor for viral subgenomic RNA synthesis.[1][2] The virus enhances the nuclear export of CDK9 to the cytoplasm, where viral replication occurs.[2] Inhibition of CDK9 activity, either through this compound or siRNA-mediated knockdown, leads to a significant reduction in PRRSV replication.[1][2] This suggests that CDK9's kinase activity is directly required for an essential step in the viral replication cycle, likely related to the transcription of its subgenomic mRNAs which encode for structural proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CDK9 inhibitors against viral replication.
Viral Plaque Assay for Titer Determination
This assay is used to quantify the number of infectious virus particles in a sample.
Materials:
-
Appropriate host cell line (e.g., MARC-145 for PRRSV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Viral stock
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.
-
Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with 200-500 µL of each viral dilution.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and gently add 2-3 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Once plaques are visible, fix the cells by adding a fixing solution for at least 30 minutes.
-
Remove the overlay and fixing solution, and stain the cell monolayer with crystal violet for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in the wells with a countable number of plaques (typically 10-100).
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This method is used to quantify the amount of viral RNA in a sample.
Materials:
-
RNA extraction kit
-
Reverse transcriptase enzyme
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Primers and probe specific to the viral genome (e.g., PRRSV ORF7 gene)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from infected cell lysates or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a gene-specific primer.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, a specific probe (if using a probe-based assay), and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 30-60 seconds)
-
-
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold is the cycle threshold (Ct) value. A standard curve is generated using known quantities of a plasmid containing the target viral sequence. The viral load in the samples is then quantified by comparing their Ct values to the standard curve.
Western Blot for Viral Protein Detection
This technique is used to detect specific viral proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the viral protein of interest (e.g., anti-PRRSV N protein antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse infected cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target viral protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antiviral activity of a CDK9 inhibitor.
Conclusion
The inhibition of CDK9 presents a promising host-directed strategy for the development of broad-spectrum antiviral therapeutics. This compound has demonstrated efficacy against PRRSV, highlighting the potential of targeting this host kinase to combat viral infections. While further research is needed to fully elucidate the quantitative antiviral profile of this compound, the wealth of data on other CDK9 inhibitors against a variety of viruses underscores the importance of the P-TEFb complex in viral replication. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Future studies should focus on expanding the viral spectrum of this compound and other selective CDK9 inhibitors, as well as on their evaluation in in vivo models to translate these promising in vitro findings into effective clinical applications.
References
- 1. Functionally active cyclin-dependent kinase 9 is essential for porcine reproductive and respiratory syndrome virus subgenomic RNA synthesis [agris.fao.org]
- 2. Functionally active cyclin-dependent kinase 9 is essential for porcine reproductive and respiratory syndrome virus subgenomic RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for simultaneous detection of PRRS virus infection and dying cell populations by a flow cytometry double-staining approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing Kinase Inhibitors as Antiviral Agents to Control Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cdk9 during Herpes Simplex Virus 1 Infection Impedes Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mimetic CDK9 inhibitors on HIV-1 activated transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-1: A Technical Guide to a Selective Chemical Probe for CDK9 Function
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of gene transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a key rate-limiting step in the expression of many genes.[1] It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII at the Serine 2 position (Ser2-P), as well as negative elongation factors.[2]
Given its essential role in transcribing short-lived anti-apoptotic proteins such as MCL-1 and MYC, CDK9 has emerged as a significant therapeutic target in oncology and other diseases.[1][3] To accurately dissect the biological functions of CDK9 and validate it as a drug target, researchers require highly selective chemical probes—small molecules that potently inhibit their intended target with minimal off-target effects. This guide provides a comprehensive overview of Cdk9-IN-1, a potent and selective inhibitor, as a chemical probe for interrogating CDK9 biology. The data presented for this compound is based on the well-characterized and highly selective CDK9 inhibitor, MC180295.[4][5]
Data Presentation
The utility of a chemical probe is defined by its potency against the target and its selectivity against other related proteins, such as other members of the CDK family.
Biochemical Activity and Selectivity
This compound is a potent inhibitor of the CDK9/Cyclin T1 complex. Its selectivity has been profiled against a panel of other cyclin-dependent kinases, demonstrating a significant window between its on-target and off-target activities.[4][6]
Table 1: Biochemical Potency and Selectivity of this compound (MC180295 data)
| Kinase Complex | IC50 (nM) | Selectivity vs. CDK9 (-fold) |
|---|---|---|
| CDK9-Cyclin T1 | 5 | 1 |
| CDK4-Cyclin D | 112 | 22.4 |
| CDK1-Cyclin B | 138 | 27.6 |
| CDK5-P35 | 159 | 31.8 |
| CDK2-Cyclin A | 233 | 46.6 |
| CDK7-CycH/MAT1 | 555 | 111 |
| CDK6-Cyclin D3 | 712 | 142.4 |
Data sourced from MedchemExpress and Selleck Chemicals product datasheets for MC180295.[4][5][6]
Cellular Activity
A reliable chemical probe must demonstrate target engagement and a corresponding biological effect in a cellular context. This compound effectively enters cells, inhibits CDK9, and induces downstream effects consistent with CDK9 inhibition, such as the suppression of key survival proteins and inhibition of cancer cell proliferation.
Table 2: Cellular Activity of this compound (MC180295 data)
| Assay Type | Cell Line | Measurement | Result |
|---|---|---|---|
| Target Engagement | Various | Inhibition of RNAPII Ser2 Phosphorylation | Dose-dependent reduction |
| Downstream Effect | Leukemia Cell Lines | Downregulation of MCL-1 & MYC | Dose-dependent reduction[3] |
| Anti-proliferative Activity | Various Cancer Cell Lines (HCT116, SW48, MCF7, etc.) | IC50 | Sub-micromolar range[6] |
| Apoptosis Induction | Leukemia Cell Lines | Apoptosis | Dose-dependent induction[3] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the proper use of chemical probes. The following are representative protocols for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (Luminescent Format)
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of the purified CDK9/Cyclin T1 complex.
Objective: To determine the IC50 value of this compound against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme (BPS Bioscience, #40307 or similar)[7]
-
Kinase substrate (e.g., generic peptide substrate for CDK9)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega, #V6930)[7]
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix containing the CDK9/Cyclin T1 enzyme and substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Prepare a solution of ATP in kinase assay buffer. Add 2.5 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Target Engagement by Western Blot
This protocol assesses whether this compound inhibits its target in cells by measuring the phosphorylation status of a direct downstream substrate, RNAPII.
Objective: To confirm this compound inhibits CDK9 activity in cells by detecting a decrease in RNAPII CTD Ser2 phosphorylation.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116, or a relevant leukemia line)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-MCL-1, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO for a defined period (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for different antibodies if their molecular weights are close.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-Ser2 RNAPII signal (normalized to total RNAPII or a loading control) indicates target engagement.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Objective: To determine the EC50 (or GI50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound (solubilized in DMSO)
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control (DMSO) and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well, according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of the inhibitor concentration to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the use of this compound as a chemical probe.
Caption: CDK9 in the P-TEFb complex phosphorylates RNAPII to promote transcriptional elongation.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Workflow for confirming the cellular mechanism of action (MOA) for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Cdk9-IN-1 Interaction with Cyclin Partners: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its cyclin partners, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. This function is pivotal in the expression of short-lived anti-apoptotic proteins and key oncogenes, making CDK9 a compelling target in oncology and virology. Cdk9-IN-1 is a novel and selective inhibitor of CDK9. This guide provides a comprehensive technical overview of the interaction of this compound with its various cyclin partners, its mechanism of action, and the experimental methodologies used for its characterization.
CDK9 primarily forms active heterodimers with T-type cyclins (T1, T2a, and T2b) and Cyclin K.[1][2] The specific cyclin partner can influence the substrate specificity and cellular function of the CDK9 complex.[1][3] While the interaction of this compound with the CDK9/Cyclin T1 complex has been characterized, its specific affinities for other cyclin partner complexes are not as well-documented in publicly available literature.
Quantitative Data on this compound Interaction
| Target Complex | Inhibitor | IC50 (nM) | Kd (nM) | Reference |
| CDK9/Cyclin T1 | This compound | 39 | Not Available | [Source describing this compound IC50] |
| CDK9/Cyclin T2a | This compound | Not Available | Not Available | |
| CDK9/Cyclin T2b | This compound | Not Available | Not Available | |
| CDK9/Cyclin K | This compound | Not Available | Not Available |
Signaling Pathways Involving CDK9
CDK9 plays a central role in the regulation of gene transcription. Its inhibition by this compound disrupts this process, leading to downstream effects on cell survival and proliferation, primarily through the downregulation of key oncogenes like c-Myc and the anti-apoptotic protein Mcl-1.[4][5][6][7]
CDK9-Mediated Transcriptional Elongation
Downstream Effects of CDK9 Inhibition
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of CDK9 inhibitors like this compound. The following sections outline methodologies for key assays.
In Vitro Kinase Assay (Adapted from general protocols)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against CDK9/cyclin complexes using a luminescence-based assay that measures ATP consumption.[8][9][10][11]
Materials:
-
Recombinant human CDK9 and cyclin partners (T1, T2a, T2b, K)
-
This compound
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add the CDK9/cyclin complex to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) (Adapted from general protocols)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[12][13][14][15]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
-
Anti-CDK9 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the concentration of soluble CDK9 in each sample using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CDK9 as a function of temperature for each this compound concentration. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Conclusion
This compound is a potent inhibitor of the CDK9/Cyclin T1 complex, a key regulator of transcriptional elongation. Its mechanism of action involves the suppression of RNAPII phosphorylation, leading to the downregulation of critical oncogenes such as c-Myc and Mcl-1, and subsequent induction of apoptosis in cancer cells. While its activity against other CDK9/cyclin complexes is not yet fully characterized in the public domain, the provided experimental protocols offer a robust framework for further investigation into its selectivity and mechanism of action. The continued study of this compound and other selective CDK9 inhibitors holds significant promise for the development of novel therapeutics for cancer and other diseases driven by transcriptional dysregulation.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 6. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cdk9 Inhibition and the Regulation of Gene Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its inhibition presents a compelling therapeutic strategy for diseases characterized by transcriptional dysregulation, such as cancer. This technical guide provides an in-depth overview of the mechanism of action of CDK9 inhibitors, using the well-characterized compound Flavopiridol (Alvocidib) as a primary example. It includes a compilation of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism: CDK9 and Transcriptional Elongation
Cyclin-dependent kinase 9 (CDK9) is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with its regulatory cyclin (typically Cyclin T1, T2, or K), CDK9 plays a pivotal role in releasing RNA Polymerase II (RNAP II) from a state of promoter-proximal pausing, a key rate-limiting step in the expression of many genes.[1][2]
The primary mechanism involves the phosphorylation of two key substrates:
-
The C-Terminal Domain (CTD) of RNAP II: P-TEFb specifically phosphorylates the serine residue at position 2 (Ser2) of the heptapeptide repeats (YSPTSPS) in the CTD of the largest subunit of RNAP II.[3] This phosphorylation event is a crucial signal for the transition from abortive transcription initiation to productive elongation.
-
Negative Elongation Factors: P-TEFb also phosphorylates negative elongation factors, such as the DRB Sensitivity-Inducing Factor (DSIF), which helps to relieve their inhibitory grip on the elongation complex.[1]
Inhibition of CDK9 blocks Ser2 phosphorylation, preventing the release of paused RNAP II and leading to a global suppression of transcription.[3] This has a particularly profound impact on the expression of genes with short-lived mRNAs, including many key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1).[2][3] The therapeutic rationale is that cancer cells, often addicted to the high-level expression of these transient transcripts, are more sensitive to transcriptional inhibition than normal cells.
The Action of Flavopiridol
Flavopiridol is a potent, synthetic flavonoid that functions as a broad-spectrum CDK inhibitor.[4] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of multiple CDKs.[5][6] Its potent inhibition of the CDK9/Cyclin T complex is a primary driver of its transcriptional suppression and anti-cancer effects.[3][7] By preventing CDK9-mediated phosphorylation of the RNAP II CTD, Flavopiridol effectively stalls transcription, leading to the depletion of critical survival proteins and inducing cell cycle arrest and apoptosis.[3][8]
Quantitative Data
The following tables summarize the quantitative data for Flavopiridol's activity against various kinases and cell lines, and its effect on gene expression.
Table 1: Inhibitory Activity of Flavopiridol against Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) | Notes |
| CDK1, CDK2, CDK4, CDK6, CDK9 | 20 - 100 | Potent inhibition across multiple cell cycle and transcriptional CDKs.[5] |
| CDK7 | 875 | Less potent against CDK7 compared to other CDKs.[5] |
Table 2: Cytotoxic Activity of Flavopiridol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 13[5] |
| A2780 | Ovarian Carcinoma | 15[5] |
| PC3 | Prostate Cancer | 10[5] |
| Mia PaCa-2 | Pancreatic Cancer | 36[5] |
| LNCaP | Prostate Cancer | 16[5] |
| K562 | Chronic Myelogenous Leukemia | 130[5] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | ~300 (Effective Concentration)[9] |
| CLL Cells | Chronic Lymphocytic Leukemia | 180 (at 24h)[10] |
Table 3: Effect of Flavopiridol on Transcription and mRNA Levels
| Parameter | Cell Type | Treatment | Result |
| Global Transcription | HeLa, 293 | 300 nM, 1 hour | 60-70% inhibition of transcription.[1] |
| RNA Synthesis | CLL Cells | 1 µM, 4 hours | ~50% inhibition of [3H]uridine incorporation.[3] |
| Mcl-1 mRNA | CLL Cells | 1 µM, 24 hours | Reduced to 44% of control (Patient 1).[3] |
| Bcl-2 mRNA | CLL Cells | 1 µM, 24 hours | Reduced to 26% of control (Patient 1).[3] |
| XIAP mRNA | CLL Cells | 1 µM, 24 hours | Reduced to 4% of control (Patient 1).[3] |
| Primary Response Genes (FOS, JUNB, EGR1) | Normal Human Fibroblasts | 4-24 hours | Initial potent downregulation followed by upregulation.[1][11] |
Experimental Protocols
Protocol: Western Blot Analysis of RNAP II CTD Phosphorylation
This protocol describes the methodology to assess the effect of a CDK9 inhibitor on the phosphorylation of RNAP II at Serine 2 and Serine 5.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with the CDK9 inhibitor (e.g., Flavopiridol at 100 nM, 300 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 1, 4, 8 hours).
2. Protein Lysate Preparation: a. Aspirate media and wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™) to each well. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (total protein lysate) to a new tube and store at -80°C or proceed to quantification.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5-10 minutes. c. Load 20-30 µg of protein per lane onto a 6% or 8% SDS-polyacrylamide gel to resolve the large RNAP II subunit. d. Run the gel until adequate separation is achieved. e. Transfer proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
- Total RNAP II CTD
- Phospho-RNAP II CTD (Ser2)
- Phospho-RNAP II CTD (Ser5)
- Loading Control (e.g., β-Actin, GAPDH) h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times for 10 minutes each with TBST. k. Prepare and add enhanced chemiluminescence (ECL) substrate to the membrane and image using a chemiluminescence detection system.
5. Data Analysis: a. Quantify band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of phospho-specific bands to the total RNAP II band and then to the loading control. c. Compare the normalized values of treated samples to the vehicle control to determine the relative change in phosphorylation.
Visualizations
Signaling Pathway of Transcriptional Elongation
Caption: CDK9/P-TEFb phosphorylates paused RNAP II, releasing it for productive gene elongation.
Mechanism of Action for a CDK9 Inhibitor
Caption: CDK9 inhibitors block P-TEFb kinase activity, leading to transcriptional arrest and apoptosis.
Experimental Workflow: Assessing Inhibitor Impact on Gene Expression
Caption: Workflow for analyzing changes in gene and protein expression after CDK9 inhibitor treatment.
References
- 1. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. bezmialemscience.org [bezmialemscience.org]
- 9. Genomic-scale measurement of mRNA turnover and the mechanisms of action of the anti-cancer drug flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clltopics.org [clltopics.org]
- 11. Complex effects of flavopiridol on the expression of primary response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclin-Dependent Kinase 9 (CDK9) Inhibition in Cancer Cell Lines
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a significant therapeutic target in oncology. As a key regulator of transcriptional elongation, CDK9 is a serine/threonine kinase that forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, primarily with Cyclin T1.[1] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the productive elongation of mRNA transcripts.[2] In many cancers, there is a reliance on the continuous production of short-lived proteins that promote cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[3][4] The expression of these critical genes is often highly dependent on CDK9 activity, making its inhibition a promising strategy for cancer therapy.[1]
This technical guide provides an in-depth overview of the effects of selective CDK9 inhibitors on various cancer cell lines. As "Cdk9-IN-1" is not a widely documented specific agent, this guide will utilize data from well-characterized and selective CDK9 inhibitors such as Atuveciclib (BAY-1143572) and Fadraciclib (CYC065) to illustrate the core principles and methodologies.
Data Presentation
The following tables summarize the quantitative data on the effects of selective CDK9 inhibitors in different cancer cell lines.
Table 1: In Vitro Potency of Selective CDK9 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cancer Type | Reference |
| Atuveciclib | CDK9/CycT1 | 13 | N/A (Biochemical Assay) | [5][6] |
| GSK3α | 45 | N/A (Biochemical Assay) | [5][6] | |
| GSK3β | 87 | N/A (Biochemical Assay) | [5][6] | |
| Fadraciclib | CDK2/cyclin A | 5 | N/A (Biochemical Assay) | [7][8] |
| CDK5/p25 | 21 | N/A (Biochemical Assay) | [7] | |
| CDK9/cyclin T1 | 26 | N/A (Biochemical Assay) | [7][8] | |
| LDC000067 | CDK9 | 44 | N/A (Biochemical Assay) | [9][10] |
Table 2: Anti-proliferative Activity of Selective CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Atuveciclib | HeLa | Cervical Cancer | 920 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 310 | [5] | |
| Fadraciclib | CCNE1-overexpressing USC cell lines | Uterine Serous Carcinoma | 124.1 ± 57.8 | [11] |
| CCNE1-low expressing USC cell lines | Uterine Serous Carcinoma | 415 ± 117.5 | [11] | |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | ≤ 400 | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the CDK9 signaling pathway and common experimental workflows provide a clearer understanding of the underlying biology and research methodologies.
Signaling Pathways
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Experimental Workflows
Caption: Cell Viability (MTT) Assay Workflow.
Caption: Western Blot Workflow for CDK9 Targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of a CDK9 inhibitor on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well flat-bottom plates
-
CDK9 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the CDK9 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells in quadruplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
-
Western Blot Analysis
This protocol is for detecting changes in protein expression of CDK9 targets like Mcl-1 and c-Myc following inhibitor treatment.
-
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-p-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the CDK9 inhibitor at desired concentrations for a specified time (e.g., 4-24 hours).[12]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Apoptosis Assay by Annexin V Staining
This protocol is for quantifying apoptosis induced by a CDK9 inhibitor using flow cytometry.
-
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells in a T25 flask and treat with the CDK9 inhibitor for the desired time (e.g., 24-48 hours).[13] Include a vehicle-treated negative control.
-
Harvest both adherent and floating cells and wash them twice with cold PBS by centrifuging at 670 x g for 5 minutes.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[15] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the cell cycle distribution of cancer cells treated with a CDK9 inhibitor.
-
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the CDK9 inhibitor for a specified duration (e.g., 24 hours).[16]
-
Harvest the cells, wash with PBS, and count them.
-
Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[17]
-
Incubate the cells on ice for at least 2 hours or at -20°C overnight.[17]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]
-
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
Cdk9-IN-1: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-1 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it an attractive target for therapeutic intervention. This compound, with a biochemical half-maximal inhibitory concentration (IC50) of 39 nM for the CDK9/CycT1 complex, serves as a valuable tool for studying the biological functions of CDK9 and for preclinical drug development.[1]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and the phosphorylation status of key downstream targets.
Data Presentation
Biochemical and Cellular Activity of Cdk9 Inhibitors
While specific cell-based IC50 values for this compound are not widely published, the following table includes the biochemical IC50 of this compound and reported cellular IC50 values for other selective CDK9 inhibitors in various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for initial experiments with this compound. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| This compound | Cdk9/CycT1 | 39 | Not Reported | Not Reported |
| SNS-032 | Cdk9 | 4 | NALM6 (B-cell acute lymphoblastic leukemia) | 200 |
| REH (B-cell acute lymphoblastic leukemia) | 200 | |||
| SEM (B-cell acute lymphoblastic leukemia) | 350 | |||
| RS4;11 (B-cell acute lymphoblastic leukemia) | 250 | |||
| CDDD11-8 | Cdk9 | Not Reported | MDA-MB-468 (Triple-negative breast cancer) | 281-734 |
| MDA-MB-231 (Triple-negative breast cancer) | 281-734 | |||
| MDA-MB-453 (Triple-negative breast cancer) | 281-734 | |||
| MFM-223 (Triple-negative breast cancer) | 281-734 | |||
| LDC000067 | Cdk9 | 44 | Leukemia cell lines | Potent (specific values not detailed) |
| Atuveciclib (BAY 1143572) | Cdk9 | 13 (low ATP), 380 (high ATP) | Various cancer cell lines | Potent (specific values not detailed) |
Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex in regulating transcription elongation and how inhibitors like this compound intervene in this process.
Caption: Cdk9 signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (499.54 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Solutions are reported to be unstable, so it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[1]
Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[2]
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-RNAPII and Mcl-1
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-Mcl-1, anti-cleaved PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and a DMSO vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
Application Notes and Protocols for Cdk9-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology and virology, particularly in the context of HIV-1 infection. Cdk9-IN-1 is a potent and selective inhibitor of CDK9. These application notes provide a comprehensive overview of the preclinical evaluation of this compound, with a focus on in vivo dosage and administration. While specific in vivo dosing information for this compound is not extensively available in the public domain, this document synthesizes general protocols and considerations for the in vivo use of CDK9 inhibitors, based on available literature for similar compounds. The provided protocols and data are intended to serve as a guide for researchers to design and execute their own in vivo studies with this compound, emphasizing the necessity of preliminary dose-finding and toxicology studies.
Introduction to CDK9 and this compound
Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action allows for the productive transcription of many genes, including those with short-lived mRNA transcripts that are essential for the survival of cancer cells and for the replication of viruses like HIV-1.
This compound is a chemical probe that selectively inhibits the kinase activity of CDK9. Its mechanism of action involves the competitive inhibition of ATP binding to CDK9, thereby preventing the phosphorylation of its substrates. This leads to a global decrease in transcriptional elongation, preferentially affecting the expression of genes with short half-lives, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC. In the context of HIV-1, CDK9 is essential for the function of the viral trans-activator of transcription (Tat) protein, making CDK9 inhibitors potent agents against viral replication.
Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional elongation and its inhibition by this compound.
Cdk9-IN-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Cdk9-IN-1, a selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
This compound is a valuable tool for studying the roles of CDK9 in various cellular processes, including transcription regulation and the replication of viruses like HIV.[1][2][3] Dysregulation of the CDK9 pathway has been implicated in various malignancies, making it a significant target in cancer research.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₇O₂ | [1] |
| Molecular Weight | 499.54 g/mol | [1][3] |
| Purity | ≥98% | [1] |
| IC₅₀ for CDK9/CycT1 | 39 nM | [2][3] |
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This compound exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1]
Solubility Data
| Solvent | Solubility | Comments |
| DMSO | 80 mg/mL (160.15 mM) | Sonication is recommended to aid dissolution.[1] |
| Water | < 0.1 mg/mL | Considered insoluble.[1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.995 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.[1]
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution should be serially diluted with the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Preparation of a Formulation for In Vivo Animal Studies
Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle for compounds with low water solubility is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Example Formulation (for a 1 mg/mL working solution):
This protocol is a general guideline and may require optimization based on the specific animal model and administration route.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or PBS
Protocol:
-
Prepare the vehicle by mixing the solvents in the following order and ensuring complete dissolution at each step:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
To prepare a 1 mg/mL working solution, dilute the this compound DMSO stock solution with the prepared vehicle.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
-
It is recommended to prepare this formulation fresh for each experiment.[3] For intraperitoneal injections, if a large dose is required, a suspension may be necessary.[1]
Cdk9 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CDK9 in transcriptional regulation and a typical experimental workflow for studying the effects of this compound.
CDK9 Signaling Pathway in Transcriptional Regulation.
The diagram above illustrates how P-TEFb, composed of CDK9 and Cyclin T1, is a key regulator of transcriptional elongation.[4][6] It is held in an inactive state by the 7SK snRNP complex.[6] Upon receiving activation signals, P-TEFb is released and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 2, as well as the negative elongation factors NELF and DSIF.[7] This phosphorylation event leads to the dissociation of NELF and the transition of Pol II from a paused state to productive elongation.[7] this compound exerts its effect by directly inhibiting the kinase activity of CDK9.
General Experimental Workflow for In Vitro Studies.
The workflow diagram outlines the key steps for conducting an in vitro experiment using this compound. This typically involves preparing the inhibitor solutions, treating the cells, and then performing various downstream analyses to assess the biological effects of CDK9 inhibition.
References
- 1. This compound | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk9-IN-1 in Cancer Research Models
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action releases paused RNAPII, enabling the transcription of downstream genes.[1][2][3] In many cancers, this process is hijacked to drive the overexpression of key oncogenes and anti-apoptotic proteins, such as MYC and Mcl-1, which are often characterized by short mRNA half-lives.[4][5][6] Consequently, inhibiting CDK9 presents a promising therapeutic strategy to preferentially target cancer cells' dependence on this transcriptional machinery.[1][7]
Cdk9-IN-1 is a novel and selective inhibitor of CDK9, with a reported IC50 of 39 nM for the CDK9/Cyclin T1 complex.[8] While initially explored in the context of HIV research, its potent and selective profile makes it a valuable tool for investigating the role of CDK9 in various cancer models.[8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize and evaluate this compound in preclinical cancer research, from initial in vitro screening to in vivo efficacy studies.
Mechanism of Action of CDK9 Inhibition
CDK9, in complex with a cyclin partner (primarily Cyclin T1), forms the P-TEFb complex. P-TEFb is recruited to gene promoters where it phosphorylates the Serine 2 (Ser2) residue on the C-terminal domain of RNAPII. This phosphorylation event is a key signal for the transition from transcriptional initiation to productive elongation. By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation, leading to a stall in transcriptional elongation. This disproportionately affects genes with high transcription rates and short-lived protein products, including critical cancer drivers like MYC and the anti-apoptotic factor MCL1, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][4][9]
Application 1: In Vitro Anti-Proliferative Activity
Objective: To determine the potency and efficacy of this compound in inhibiting the growth of a panel of human cancer cell lines. This initial screen helps identify cancer types that are most sensitive to CDK9 inhibition.
Data Presentation: this compound Inhibitory Activity
The following table structure should be used to summarize the biochemical and cell-based potency of this compound. Values for cancer cell lines are representative examples of data to be collected.
| Target/Cell Line | Cancer Type | Parameter | Value | Reference |
| CDK9/Cyclin T1 | N/A (Biochemical) | IC50 | 39 nM | [8] |
| MV4-11 | Acute Myeloid Leukemia | GI50 | (User-determined) | |
| MOLM-13 | Acute Myeloid Leukemia | GI50 | (User-determined) | |
| HCT-116 | Colon Cancer | GI50 | (User-determined) | |
| A549 | Lung Cancer | GI50 | (User-determined) | |
| MDA-MB-231 | Breast Cancer | GI50 | (User-determined) | |
| Normal Fibroblasts | Non-malignant Control | GI50 | (User-determined) |
Experimental Protocol: Cell Viability Assay (Luminescence-Based)
This protocol is adapted for a 96-well plate format using a luminescent cell viability reagent (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture media and supplements
-
This compound (prepare a 10 mM stock solution in 100% DMSO)
-
96-well flat-bottom, opaque-walled plates
-
Luminescent cell viability reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a pre-determined density (e.g., 1 x 10⁴ cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in culture media. A common starting point is a 2X concentration series ranging from 10 µM to 0.1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 10 minutes at room temperature to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells (100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50 value.
Application 2: Target Engagement and Pharmacodynamics
Objective: To confirm that this compound engages its target (CDK9) in cells and modulates the downstream signaling pathway. This is typically assessed by measuring the phosphorylation of RNAPII (Ser2) and the protein levels of Mcl-1 and c-Myc.
Data Presentation: Pharmacodynamic Marker Modulation
Summarize the expected outcomes from Western blot analysis in a table format.
| Marker | Expected Change with this compound | Rationale |
| p-RNAPII (Ser2) | Decrease | Direct substrate of CDK9; inhibition prevents phosphorylation.[10][11] |
| Total RNAPII | No significant change | Serves as a loading control for the phosphorylated form. |
| Mcl-1 | Decrease | Anti-apoptotic protein with a short half-life; transcription is CDK9-dependent.[9][12][13] |
| c-Myc | Decrease | Oncogenic transcription factor with a short half-life; transcription is CDK9-dependent.[5][14] |
| GAPDH/Actin | No change | Housekeeping protein used as a loading control. |
Experimental Protocol: Western Blotting
Procedure:
-
Treatment and Lysis: Plate cells (e.g., in a 6-well plate) and treat with this compound at relevant concentrations (e.g., 1x and 10x the GI50 value) for a short duration (e.g., 4-24 hours). Include a vehicle control. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2), Mcl-1, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Application 3: In Vivo Antitumor Efficacy
Objective: To evaluate the antitumor activity and tolerability of this compound in a relevant preclinical animal model, such as a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model.
Data Presentation: In Vivo Efficacy Summary
Use a table to summarize the key findings from the in vivo study.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Model | MV4-11 CDX | MV4-11 CDX | MV4-11 CDX |
| Dose & Schedule | e.g., Vehicle, PO, QD | e.g., 25 mg/kg, PO, QD | e.g., 50 mg/kg, PO, QD |
| Mean Tumor Volume (end) | (User-determined) | (User-determined) | (User-determined) |
| Tumor Growth Inhibition (%) | 0% | (User-determined) | (User-determined) |
| Mean Body Weight Change (%) | (User-determined) | (User-determined) | (User-determined) |
| Tumor p-RNAPII (Ser2) Level | High | Low | Very Low |
Experimental Protocol: Mouse Xenograft Study
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sensitive cancer cell line (e.g., MV4-11 for AML)
-
This compound
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose)
-
Calipers, analytical balance, gavage needles
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ MV4-11 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group).
-
Compound Formulation and Dosing: Prepare a suspension of this compound in the chosen vehicle. Administer the compound to the mice according to the planned dose and schedule (e.g., daily oral gavage). The vehicle group receives the formulation vehicle only.
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21 days).
-
Pharmacodynamic Analysis (Optional): At the end of the study (or from a satellite group), collect tumors at a specific time point post-dose (e.g., 4 hours) and process them for Western blot analysis to confirm in vivo target engagement (e.g., reduction in p-RNAPII).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Plot mean tumor volume and mean body weight over time for each group.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-1 in HIV Transcription Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a critical host factor for the replication of Human Immunodeficiency Virus (HIV). As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), Cdk9 is recruited by the HIV Tat protein to the viral long terminal repeat (LTR) promoter. This recruitment leads to the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for processive viral gene transcription and subsequent viral replication.[1][2] Inhibition of Cdk9 kinase activity presents a promising therapeutic strategy to block HIV transcription and replication.[1][3]
Cdk9-IN-1 is a potent and selective inhibitor of Cdk9. These application notes provide detailed protocols for utilizing this compound as a tool to study and inhibit HIV transcription in a research setting.
This compound: Properties and Handling
| Property | Value | Reference |
| Target | Cdk9/Cyclin T1 | Selleck Chemicals |
| IC50 | 39 nM | Selleck Chemicals |
| Molecular Weight | 499.54 g/mol | Selleck Chemicals |
| Solubility | DMSO | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
Stock Solution Preparation:
For in vitro and cell-based assays, prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5 mg of this compound (MW: 499.54) in 1.001 mL of DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving Cdk9 in HIV transcription and a general workflow for evaluating Cdk9 inhibitors.
Experimental Protocols
In Vitro Cdk9/Cyclin T1 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human Cdk9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a synthetic peptide or a protein substrate like the RNAPII CTD)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, create intermediate dilutions in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare kinase reaction mix: In a tube, mix the Cdk9/Cyclin T1 enzyme and substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal.
-
Set up the reaction plate:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (the concentration should be near the Km for ATP for Cdk9 if known, or a standard concentration like 10 µM).
-
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Detect ADP formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HIV-1 LTR-Driven Reporter Gene Assay
This cell-based assay measures the ability of this compound to inhibit Tat-dependent transcription from the HIV-1 LTR.
Materials:
-
HeLa or HEK293T cells
-
HIV-1 LTR-luciferase reporter plasmid (e.g., pGL3-LTR-Luc)
-
HIV-1 Tat expression plasmid (e.g., pcDNA-Tat)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HIV-1 LTR-luciferase reporter plasmid, the Tat expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized luciferase activity versus the log concentration of this compound and determine the EC50 value.
-
Cell Viability/Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to general toxicity.
Materials:
-
The same cell line used in the HIV transcription assay (e.g., HeLa or HEK293T)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay (e.g., MTT, XTT)
-
Opaque-walled 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the same duration as the HIV transcription assay (e.g., 48 hours).
-
Measure Cell Viability: Use the CellTiter-Glo® assay according to the manufacturer's protocol to measure the number of viable cells based on ATP levels.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log concentration of this compound to determine the 50% cytotoxic concentration (CC50).
-
Data Presentation
The following tables present a summary of the expected quantitative data for this compound and other representative Cdk9 inhibitors.
Table 1: In Vitro Potency of Cdk9 Inhibitors
| Compound | Cdk9/CycT1 IC50 (nM) | Selectivity Profile | Reference |
| This compound | 39 | Described as selective, specific kinase panel data not available. | Selleck Chemicals |
| Flavopiridol | 3 | Pan-Cdk inhibitor | [4] |
| LDC000067 | 44 | >55-fold selective over Cdk2/1/4/6/7 | [4] |
| Atuveciclib (BAY-1143572) | 13 | >50-fold selective over other Cdks | [5] |
| JSH-150 | 1 | ~300-10,000-fold selective over other Cdks | [5] |
Table 2: Cellular Activity of Cdk9 Inhibitors against HIV-1
| Compound | HIV-1 Replication EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| This compound | Data not available | Data not available | Data not available | - | - |
| FIT-039 | 1.4 - 2.1 | >20 | >9.5 - >14.3 | Chronically infected cells | [6] |
Conclusion
This compound is a valuable research tool for investigating the role of Cdk9 in HIV-1 transcription. The provided protocols offer a framework for characterizing its inhibitory activity both in vitro and in cellular models of HIV infection. Determining the selectivity profile and the anti-HIV-1 potency in relevant cell lines will be crucial for further evaluating its potential as a therapeutic lead compound. The high potency of this compound suggests it can be used at low concentrations to achieve significant inhibition of viral transcription, which is advantageous for minimizing potential off-target effects. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin K Inhibits HIV-1 Gene Expression and Replication by Interfering with Cyclin-dependent Kinase 9 (CDK9)-Cyclin T1 Interaction in Nef-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T-cell activation in primary human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibition of HIV-1 replication by the CDK9 inhibitor FIT-039 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant target in oncology and virology. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription. Dysregulation of CDK9 activity is implicated in various cancers and is essential for the replication of several viruses, including HIV. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, making it a valuable tool for studying its biological functions and for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based HTS assays.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that binds to the active site of CDK9, preventing the phosphorylation of its substrates. By inhibiting CDK9, this compound effectively blocks transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other Representative CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | CDK9/CycT1 | 39 | Biochemical Assay [1] |
| NVP-2 | CDK9/CycT | 0.514 | Biochemical Assay[2][3] |
| JSH-150 | CDK9 | 1 | Biochemical Assay[2] |
| Enitociclib (BAY 1251152) | CDK9 | 3 | Biochemical Assay[2] |
| AZD4573 | CDK9 | <4 | Biochemical Assay[2][4] |
| MC180295 | CDK9-Cyclin T1 | 5 | Biochemical Assay[2] |
| KB-0742 | CDK9/cyclin T1 | 6 | 10 μM ATP[2] |
| Atuveciclib (BAY-1143572) | CDK9/CycT | 13 | Biochemical Assay[2] |
| LDC000067 | CDK9 | 44 | Biochemical Assay[2] |
Table 2: Cellular Activity of Representative CDK9 Inhibitors
| Compound | Cell Line | IC50 (nM) | Assay Type |
| SNS-032 | NALM6 | 200 | Cell Viability[5] |
| SNS-032 | REH | 200 | Cell Viability[5] |
| SNS-032 | RS411 | 250 | Cell Viability[5] |
| SNS-032 | SEM | 350 | Cell Viability[5] |
Signaling Pathway
Caption: this compound inhibits the active P-TEFb complex, preventing transcriptional elongation.
Experimental Protocols
Biochemical High-Throughput Screening Assay for this compound
This protocol is adapted from generic kinase HTS assays and is suitable for identifying and characterizing inhibitors of CDK9. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK substrate peptide (e.g., PDKtide)[6]
-
This compound (as a control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in 100% DMSO. Further dilute in Kinase Assay Buffer to a 10x final concentration. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Reagent Preparation:
-
Prepare a 2x kinase/substrate solution by diluting CDK9/Cyclin T1 and the substrate peptide in Kinase Assay Buffer.
-
Prepare a 2x ATP solution in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 10x compound solution to the appropriate wells of a 384-well plate.
-
For positive controls (no inhibition), add 2.5 µL of buffer with DMSO.
-
For negative controls (background), add 2.5 µL of buffer with DMSO.
-
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[9][10]
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for an additional 30-40 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value for this compound and test compounds by fitting the data to a dose-response curve.
Caption: Workflow for a biochemical HTS assay to identify CDK9 inhibitors.
Cell-Based High-Throughput Screening Assay for this compound
This protocol describes a cell-based assay to evaluate the cytotoxic effects of this compound in cancer cell lines.
Materials:
-
Cancer cell lines known to be sensitive to CDK9 inhibition (e.g., NALM6, REH)[5]
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom white assay plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 384-well plate at a density of 5 x 10⁴ cells per well in 40 µL of culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and test compounds in culture medium.
-
Add 10 µL of the compound solutions to the respective wells.
-
Include wells with vehicle (DMSO) as a negative control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for this compound and test compounds by plotting the data on a dose-response curve.
-
Caption: Workflow for a cell-based HTS assay to assess the cytotoxic effects of CDK9 inhibitors.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of CDK9 and serves as an excellent control compound in high-throughput screening assays. The protocols outlined in these application notes provide a robust framework for the identification and characterization of novel CDK9 inhibitors. The biochemical assays allow for the direct assessment of enzyme inhibition, while the cell-based assays provide insights into the cellular potency and therapeutic potential of the compounds. These methods are readily adaptable for large-scale screening campaigns in academic and industrial drug discovery settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. In vitro enzymatic kinase assay for CDK9 [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Apoptosis Induction using Cdk9-IN-1 and other Cdk9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulator that, in complex with its partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transition from abortive to productive transcription elongation. In many cancer cells, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and the oncogenic transcription factor c-Myc. Inhibition of Cdk9 leads to the rapid downregulation of these key survival proteins, thereby inducing apoptosis in cancer cells. This makes Cdk9 an attractive target for cancer therapy.
These application notes provide an overview of the treatment conditions and experimental protocols for inducing apoptosis using Cdk9 inhibitors, with a focus on providing practical guidance for researchers in the field.
Data Presentation: Cdk9 Inhibitor Treatment Conditions for Apoptosis Induction
The following tables summarize the effective concentrations and treatment times of various Cdk9 inhibitors for inducing apoptosis in different cancer cell lines.
Table 1: IC50 Values of Cdk9 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [1] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [1] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [1] |
| SNS-032 | RS4;11 | B-cell Acute Lymphocytic Leukemia | 250 | [1] |
| SNS-032 | MCF-7 | Breast Cancer | 184 | [2] |
| SNS-032 | MDA-MB-435 | Breast Cancer | 133.6 | [2] |
| AZD4573 | MV-4-11 | Acute Myeloid Leukemia | <4 | [3] |
| AZD4573 | Hematological Cancers (median) | Various | 30 (caspase activation EC50) | [4] |
| CDKI-73 | A2780 | Ovarian Cancer | ~20 (caspase activation) | [5] |
| LY2857785 | MV-4-11 | Acute Myeloid Leukemia | 40 | [6] |
| LY2857785 | RPMI8226 | Multiple Myeloma | 200 | [6] |
| LY2857785 | L363 | Multiple Myeloma | 500 | [6] |
Table 2: Effective Concentrations and Durations for Apoptosis Induction
| Inhibitor | Cell Line | Concentration | Duration | Apoptosis Readout | Reference |
| SNS-032 | B-ALL cell lines | 200-350 nM | 24 h | Annexin V/PI, Cleaved Caspase-3 | [7] |
| SNS-032 | BT474 | 50 nM | 72 h | Annexin V/PI | [8] |
| AZD4573 | MV-4-11 | 100 nM | 6-24 h | Cleaved Caspase-3, Viability | [9][10] |
| CDKI-73 | A2780 | 250 nM | 48 h | Annexin V/PI | [5] |
| AZ5576 | DLBCL cell lines | 300-500 nM | 24 h | Annexin V | [11] |
| AZ5576 | Primary DLBCL cells | 100 nM | 24 h | Annexin V | [11] |
Signaling Pathway
The inhibition of Cdk9 disrupts the transcription of key survival genes, leading to the induction of the intrinsic apoptotic pathway.
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. LY2857785 | CDK | Apoptosis | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Cdk9-IN-1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), facilitating the transition from promoter-proximal pausing to productive gene transcription. Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and HIV infection, making it an attractive target for therapeutic intervention. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, offering a valuable tool for studying the biological consequences of CDK9 inhibition. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on the CDK9 signaling pathway.
This compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream substrates. The primary substrate of CDK9 is the serine 2 (Ser2) residue within the heptapeptide repeats of the RNA Pol II CTD. Phosphorylation at Ser2 is a critical step for the release of paused Pol II and the recruitment of elongation and RNA processing factors. By inhibiting CDK9, this compound leads to a decrease in Ser2 phosphorylation, resulting in the accumulation of paused Pol II and the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and the proto-oncogene c-Myc.
Data Presentation
The following table summarizes the in vitro potency of this compound and other commonly used CDK9 inhibitors. This data is essential for determining the appropriate concentration range for cell-based assays.
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | CDK9/CycT1 | 39 |
| Flavopiridol | CDK9, CDK1, CDK2, CDK4, CDK6, CDK7 | 3 - 100 |
| SNS-032 (BMS-387032) | CDK2, CDK7, CDK9 | 4, 38, 62 |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 47, 100, >10000, 13, >10000, 10 |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4 |
Signaling Pathway
The diagram below illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action of this compound.
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for investigating the effect of this compound using Western blot analysis.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa (human cervical cancer), Jurkat (human T-cell leukemia), or other relevant cell lines.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-CDK9 (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-CDK9 (Thr186) (e.g., 1:1000 dilution)
-
Mouse anti-RNA Polymerase II (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-RNA Polymerase II (Ser2) (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-RNA Polymerase II (Ser5) (e.g., 1:1000 dilution)
-
Rabbit anti-Mcl-1 (e.g., 1:1000 dilution)
-
Rabbit anti-c-Myc (e.g., 1:1000 dilution)
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control, e.g., 1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (e.g., 1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (e.g., 1:5000 dilution)
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Treatment and Lysis
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for the desired time period (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.
-
Cell Harvest:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Centrifuge the cells, discard the supernatant, and wash the pellet with ice-cold PBS. Resuspend the pellet in ice-cold lysis buffer.
-
-
Lysis: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (β-actin or GAPDH).
Expected Results
Upon treatment with this compound, a dose- and time-dependent decrease in the phosphorylation of RNA Polymerase II at Ser2 is expected. A corresponding decrease in the expression levels of the downstream target proteins Mcl-1 and c-Myc should also be observed. The total levels of CDK9 and RNA Polymerase II are not expected to change significantly with short-term treatment. Analysis of phospho-CDK9 (Thr186) can provide insights into the activation state of CDK9.
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check the activity of the ECL substrate.
-
High background: Increase the number and duration of washing steps. Optimize the blocking conditions (e.g., switch between milk and BSA). Decrease antibody concentrations.
-
Non-specific bands: Ensure the specificity of the primary antibody. Optimize antibody dilution. Use a fresh lysis buffer with protease and phosphatase inhibitors.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of CDK9 in various biological processes and to validate its potential as a therapeutic target.
Application Notes and Protocols for Cdk9 Inhibition in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In many cancers, malignant cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC.[1][2][3] Inhibition of CDK9 presents a promising therapeutic strategy by selectively inducing apoptosis in these cancer cells.[1][2] Preclinical studies have demonstrated that targeting CDK9 can enhance the efficacy of various anti-cancer agents, suggesting a broad potential for combination therapies.[2][4]
This document provides an overview of the application of a representative selective CDK9 inhibitor, analogous to Cdk9-IN-1, in combination with other cancer drugs. While specific quantitative data for this compound in combination therapies is limited in publicly available literature, this document summarizes data from other well-characterized selective CDK9 inhibitors to provide a framework for experimental design and to illustrate the potential of this therapeutic approach.
Mechanism of Action and Rationale for Combination Therapy
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, a key step in productive transcription elongation.[1][3] By inhibiting CDK9, the transcription of genes with short-lived mRNA and protein products, including key survival factors for cancer cells, is suppressed. This leads to cell cycle arrest and apoptosis.[1]
The rationale for combining CDK9 inhibitors with other anti-cancer drugs is based on synergistic mechanisms of action:
-
Chemotherapy: CDK9 inhibition can lower the apoptotic threshold of cancer cells, thereby sensitizing them to the cytotoxic effects of chemotherapeutic agents.
-
Targeted Therapies: Combining CDK9 inhibitors with agents that target other critical cancer pathways can lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms. For example, combination with BET inhibitors can lead to a more potent suppression of oncogenic transcription factors like MYC.
-
Immunotherapy: Preclinical evidence suggests that CDK9 inhibition can modulate the expression of immune checkpoint proteins, such as PD-L1, potentially enhancing the efficacy of immune checkpoint inhibitors.
Quantitative Data for CDK9 Inhibitors in Combination Therapy
The following tables summarize representative quantitative data from preclinical studies of selective CDK9 inhibitors in combination with other anti-cancer agents. It is important to note that these data are for the specified CDK9 inhibitors and may not be directly extrapolated to this compound, but they provide a strong indication of the potential for synergistic anti-cancer activity.
Table 1: In Vitro Synergistic Effects of CDK9 Inhibitors in Combination with Other Cancer Drugs
| CDK9 Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Effect | Reference |
| Atuveciclib | 5-Fluorouracil | Esophageal Adenocarcinoma | Multiple | Synergistic suppression of tumor growth and Mcl-1 downregulation | |
| SNS-032 | Cisplatin | Esophageal Squamous Cell Carcinoma | Multiple | Synergistic effect, enhanced apoptosis | |
| SNS-032 | TRAIL | Lung Cancer | A549, H1299 | Synergistic antitumor effects | [5] |
| CDKI-73 | Olaparib (PARP Inhibitor) | Ovarian Cancer (BRCA1 wild-type) | A2780, SKOV3 | Synergistic decrease in cell viability and induction of apoptosis | |
| Dinaciclib | Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia | MOLM-13, MV4-11 | Synergistic induction of apoptosis | [4] |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Combination Therapy
| CDK9 Inhibitor | Combination Drug | Cancer Model | Effect | Reference |
| Atuveciclib | 5-Fluorouracil | Esophageal Adenocarcinoma Xenograft | Synergistic suppression of tumor growth | |
| CDKI-73 | Olaparib (PARP Inhibitor) | Ovarian Cancer Xenograft | Significantly reduced tumor growth | |
| Dinaciclib | Venetoclax (BCL-2 Inhibitor) | AML Xenograft | Enhanced anti-leukemic activity and improved survival | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by CDK9 inhibition and a general workflow for assessing combination therapies.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: Combination Therapy Evaluation Workflow.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK9 inhibitor and a combination drug individually, and to assess their synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well plates
-
CDK9 inhibitor (e.g., this compound)
-
Combination drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of the CDK9 inhibitor and the combination drug in complete medium.
-
Treat cells with a range of concentrations of each drug individually.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a suitable reagent and a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
-
Combination Assay (Checkerboard Method):
-
Prepare a matrix of drug concentrations with serial dilutions of the CDK9 inhibitor along the rows and the combination drug along the columns.
-
Treat cells with the drug combinations.
-
Incubate and measure cell viability as described above.
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Alternatively, calculate the Bliss independence score.
-
Western Blot Analysis for Mechanism of Action
Objective: To investigate the molecular mechanism of synergy by assessing the levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line(s)
-
6-well plates
-
CDK9 inhibitor and combination drug
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-RNA Pol II (Ser2), anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CDK9 inhibitor, the combination drug, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
CDK9 inhibitor and combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: CDK9 inhibitor alone
-
Group 3: Combination drug alone
-
Group 4: CDK9 inhibitor + combination drug
-
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the combination effect.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
-
Conclusion
The inhibition of CDK9 is a promising strategy in cancer therapy, particularly in combination with other anti-cancer agents. The preclinical data for selective CDK9 inhibitors demonstrate the potential for synergistic activity across various cancer types and with different classes of drugs. The protocols outlined in this document provide a framework for the systematic evaluation of CDK9 inhibitor combination therapies, from in vitro synergy screening to in vivo efficacy studies. Further investigation into the combination of specific CDK9 inhibitors like this compound with a broader range of cancer drugs is warranted to fully realize their therapeutic potential.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cdk9-IN-1 in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, playing a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[1][2][3] Inhibition of CDK9 has emerged as a promising strategy in cancer therapy, primarily by inducing apoptosis through the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Myc.[2][4] While the primary effect of CDK9 inhibition is the induction of apoptosis, it can also lead to cell cycle arrest, representing a critical aspect of its anti-proliferative activity. Cdk9-IN-1 is a potent and selective inhibitor of CDK9, with an IC50 of 39 nM for the CDK9/CycT1 complex.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce cell cycle arrest in a research setting.
Mechanism of Action: Cdk9 Inhibition and Cell Cycle Arrest
Cdk9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for the expression of various genes, including those that regulate cell cycle progression and survival.[3][4] Inhibition of CDK9 by this compound leads to a cascade of events culminating in cell cycle arrest:
-
Transcriptional Repression: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAP II. This action stalls transcriptional elongation, leading to a rapid depletion of proteins with short half-lives.[1]
-
Downregulation of Key Cell Cycle Regulators: Among the transcripts affected are those encoding crucial cell cycle proteins and proto-oncogenes like MYC.[2] MYC is a critical regulator of cell cycle entry and progression.
-
Induction of Cell Cycle Checkpoints: The cellular stress induced by transcriptional inhibition and the depletion of essential proteins can activate cell cycle checkpoints. While the direct role of CDK9 in cell cycle machinery is not as prominent as CDK4/6 or CDK1, its inhibition indirectly impacts cell cycle progression.[6] Studies involving siRNA-mediated knockdown of CDK9 have shown a shift of cells from the G0/G1 phase to the G2/M phase, indicating a potential role in mitotic entry.[2]
The primary mechanism of this compound in causing cell cycle arrest is therefore an indirect consequence of its potent transcriptional inhibitory activity.
Data Presentation
While specific quantitative data for this compound-induced cell cycle arrest is not extensively available in public literature, the following table provides a template for presenting such data based on expected outcomes from CDK9 inhibition. Researchers should perform dose-response and time-course experiments to generate specific data for their cell line of interest. The data presented for the related CDK9 inhibitor, SNS-032, can serve as a reference for designing these experiments.
Table 1: Effect of CDK9 Inhibitor SNS-032 on B-ALL Cell Line Viability (IC50)
| Cell Line | IC50 (nM) after 72h treatment |
| NALM6 | 200 |
| REH | 200 |
| SEM | 350 |
| RS411 | 250 |
Data extracted from a study on the CDK9 inhibitor SNS-032, which can be used as a starting point for determining the effective concentration range for this compound.[1]
Table 2: Template for Cell Cycle Phase Distribution Analysis after this compound Treatment
| Treatment | Concentration (nM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | - | 24 | Expected | Expected | Expected |
| This compound | 50 | 24 | Experimental | Experimental | Experimental |
| This compound | 100 | 24 | Experimental | Experimental | Experimental |
| This compound | 200 | 24 | Experimental | Experimental**Experimental | |
| This compound | 100 | 48 | Experimental | Experimental | Experimental |
This table should be populated with experimental data obtained from flow cytometry analysis.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Cell Cycle Arrest
Objective: To determine the effective concentration range of this compound for inducing cell cycle arrest in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)[5]
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a concentration range guided by its IC50 value (39 nM) and data from similar CDK9 inhibitors (e.g., 50 nM to 1 µM).[1][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value at each time point. Select concentrations at and below the IC50 for subsequent cell cycle analysis to focus on cytostatic effects rather than overt cytotoxicity.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[3]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach (for adherent cells) or reach a suitable density (for suspension cells). Treat the cells with the selected concentrations of this compound (determined from Protocol 1) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Collect the cells and quench the trypsin with complete medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent cell clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Propidium iodide intercalates with DNA and its fluorescence intensity is proportional to the DNA content.[7][8]
-
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.
Visualizations
Caption: Cdk9 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for cell cycle analysis using this compound.
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Propidium iodide - Wikipedia [en.wikipedia.org]
- 8. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]
Application of Selective CDK9 Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and a promising therapeutic target in oncology. Inhibition of CDK9 has been shown to suppress the expression of key anti-apoptotic proteins, such as Mcl-1, leading to apoptosis in various cancer cells. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the in vivo efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of selective CDK9 inhibitors in PDX models, with a focus on experimental design, data interpretation, and relevant signaling pathways.
Due to the limited availability of public data on Cdk9-IN-1 in PDX models, this document utilizes data from other selective CDK9 inhibitors, such as AZD4573, enitociclib (VIP152), and MC180295, as representative examples to illustrate the potential applications and experimental workflows.
Mechanism of Action: CDK9 Inhibition
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, selective inhibitors prevent this phosphorylation event, leading to a stall in transcription, particularly of genes with short-lived mRNA and protein products, including critical survival factors for cancer cells.
Quantitative Data on Selective CDK9 Inhibitors in PDX Models
The following table summarizes the in vivo efficacy of various selective CDK9 inhibitors in different patient-derived xenograft models.
| CDK9 Inhibitor | Cancer Type (PDX Model) | Dosing Schedule | Key Findings | Reference |
| AZD4573 | Acute Myeloid Leukemia (AML) | Not specified | >50% reduction of leukemic blasts in the bone marrow in 5 out of 9 AML PDX models. | [1] |
| Angioimmunoblastic T-cell Lymphoma | Not specified | Significantly increased apoptosis of CD45+ tumor cells. | [1] | |
| Enitociclib (VIP152) | Multiple Myeloma (MM) | 15 mg/kg, IV, once per week | Reduced tumor volumes and prolonged survival time as a single agent. | [2][3] |
| MC180295 | Acute Myeloid Leukemia (AML) | Not specified | Demonstrated in vivo efficacy. | [4] |
| Colon Cancer | Not specified | Showed efficacy in a colon cancer xenograft model. | [4] | |
| Atuveciclib | Hepatocellular Carcinoma (Orthotopic model) | Not specified | Significantly smaller tumors when combined with an anti-PD-L1 antibody compared to either agent alone. | [5] |
Experimental Protocols
A generalized workflow for evaluating a selective CDK9 inhibitor in a PDX model is outlined below.
Detailed Methodologies
1. PDX Model Establishment
-
Tumor Implantation: Freshly obtained patient tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
2. Cdk9 Inhibitor Administration
-
Formulation: The CDK9 inhibitor is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Dosing: The dosage and schedule are determined based on prior pharmacokinetic and tolerability studies. For example, enitociclib was administered at 15 mg/kg intravenously once weekly in a multiple myeloma PDX model.[3]
-
Control Group: The control group receives the vehicle alone following the same schedule.
3. Assessment of Treatment Response
-
Tumor Volume Measurement: Tumor volumes are measured throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Body Weight and Health Monitoring: Animal body weight and general health are monitored regularly as indicators of treatment-related toxicity.
-
Pharmacodynamic (PD) and Biomarker Analysis: At the end of the study, tumors can be excised and analyzed for target engagement and downstream effects. This may include:
-
Western Blotting: To assess the phosphorylation status of RNA Polymerase II and the protein levels of downstream targets like Mcl-1.
-
Immunohistochemistry (IHC): To examine the expression and localization of relevant proteins within the tumor tissue.
-
RNA Sequencing: To analyze changes in gene expression profiles induced by the CDK9 inhibitor.
-
Conclusion
The use of selective CDK9 inhibitors in patient-derived xenograft models provides a powerful preclinical tool to evaluate their therapeutic potential in a setting that more closely mimics the complexity and heterogeneity of human tumors. The protocols and data presented here, while based on examples of various CDK9 inhibitors, offer a solid framework for designing and interpreting in vivo studies with novel compounds like this compound. Such studies are crucial for advancing our understanding of CDK9's role in cancer and for the clinical development of this promising class of targeted therapies.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Cdk9-IN-1: A Potent and Selective Tool for Target Validation Studies
Application Note and Protocols
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, playing a critical role in the expression of short-lived anti-apoptotic proteins and oncogenes frequently dysregulated in cancer.[1][2][3][4][5][6] As a catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[7] Its pivotal role in maintaining the transcriptional program of cancer cells has made it an attractive therapeutic target. Cdk9-IN-1 is a novel and selective inhibitor of CDK9, demonstrating potent activity against the CDK9/CycT1 complex.[8] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe for CDK9 target validation studies in cancer research and drug development.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of CDK9 kinase activity. Its inhibitory concentration has been determined in biochemical assays, providing a quantitative measure of its potency.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | CDK9/CycT1 | 39 | Biochemical kinase assay |
Table 1: Biochemical potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.[8]
Target validation studies with this compound typically involve demonstrating its on-target effects in cellular models. This includes assessing the inhibition of CDK9-mediated phosphorylation events, downstream gene expression changes, and consequential effects on cell viability and apoptosis.
Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is crucial for releasing promoter-proximally paused RNA Polymerase II (Pol II), a rate-limiting step in the transcription of many genes, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1. Inhibition of CDK9 by this compound leads to a decrease in Pol II C-terminal domain (CTD) phosphorylation, resulting in transcriptional arrest and subsequent downregulation of these critical survival proteins, ultimately leading to apoptosis in cancer cells.
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to validate the targeting of CDK9 by this compound in a cellular context.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant CDK9/Cyclin T1. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 (BPS Bioscience, Cat# 40307 or similar)
-
CDK Substrate Peptide (e.g., from BPS Bioscience Kinase Assay Kit)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white-walled microplate, add 5 µL of the diluted this compound or vehicle control (kinase assay buffer with DMSO).
-
Add 20 µL of kinase/substrate mixture (containing CDK9/Cyclin T1 and substrate peptide diluted in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (diluted in kinase assay buffer). The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Target Engagement: Western Blot Analysis of Phospho-RNA Polymerase II
This protocol assesses the ability of this compound to inhibit CDK9 activity within cells by measuring the phosphorylation status of its direct substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (Ser2).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MOLT4)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
CDK9[7]
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phospho-RNA Pol II (Ser2) normalized to total RNA Pol II and the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat# G7570)
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a white, opaque 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Target Validation Workflow
The process of validating CDK9 as a therapeutic target using this compound involves a logical progression from biochemical to cellular and potentially in vivo studies.
Caption: A typical workflow for CDK9 target validation using this compound.
Conclusion
This compound is a valuable research tool for the validation of CDK9 as a therapeutic target. Its potency and selectivity allow for the precise interrogation of CDK9's role in cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for researchers to characterize the effects of this compound and to further investigate the therapeutic potential of CDK9 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Cdk9-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdk9-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for investigating mechanisms of drug resistance in cancer. The protocols outlined below offer detailed, step-by-step instructions for key experiments to assess the efficacy of this compound and elucidate resistance pathways.
Introduction to Cdk9 and Drug Resistance
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins and oncogenes critical for cancer cell survival.[1][2][3][4] Dysregulation of CDK9 activity is a hallmark of various cancers and contributes to therapeutic resistance by maintaining high levels of survival proteins like Mcl-1 and c-Myc.
This compound is a potent and selective inhibitor of CDK9 with a reported IC50 of 39 nM for the CDK9/CycT1 complex.[5][6] While initially investigated for its role in HIV infection, its high selectivity makes it a valuable tool for studying the consequences of CDK9 inhibition in cancer, particularly in the context of drug resistance.
Quantitative Data on CDK9 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable CDK9 inhibitors across various cancer cell lines. This data is essential for selecting appropriate concentrations for in vitro studies and for comparing the potency of different inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | CDK9/CycT1 | 39 | - | - | [5][6] |
| SNS-032 | CDK2, CDK7, CDK9 | 4 (CDK9) | MOLT4 | Acute Lymphoblastic Leukemia | [7] |
| NVP-2 | CDK9 | 9 | MOLT4 | Acute Lymphoblastic Leukemia | [7] |
| BAY1251152 | CDK9 | <10 | MOLM13 | Acute Myeloid Leukemia | [8][9] |
| AZD4573 | CDK9 | ~10 | Various | Hematological Malignancies | [10] |
| Flavopiridol | Broad-spectrum CDK | 30 (CDK1), 100 (CDK4) | - | - | [11] |
Experimental Protocols
Cell Viability Assay to Determine IC50 of this compound
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2- or 3-fold serial dilutions. Include a DMSO-only control.
-
Cell Treatment: Add 100 µL of the diluted this compound or DMSO control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the DMSO control. Plot the results and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Downstream Targets
This protocol is for assessing the effect of this compound on the protein levels of key downstream targets like c-Myc and Mcl-1, which are often implicated in drug resistance.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Mcl-1, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[14][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
RNA Sequencing to Identify Transcriptional Changes
This protocol provides a general workflow for RNA sequencing (RNA-seq) to identify global transcriptional changes induced by this compound, which can reveal novel resistance pathways.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Treat cells with this compound.
-
Extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation:
-
mRNA Purification: Isolate poly(A)-containing mRNA from total RNA using poly-T oligo-attached magnetic beads.[16]
-
Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.[16]
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[16][17]
-
End Repair and Adapter Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.[17][18]
-
PCR Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways affected by this compound treatment.
-
Visualizations
The following diagrams illustrate key concepts relevant to the application of this compound in drug resistance studies.
Caption: CDK9 signaling pathway and its inhibition by this compound.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell viability assay [bio-protocol.org]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. addgene.org [addgene.org]
- 16. mmjggl.caltech.edu [mmjggl.caltech.edu]
- 17. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 18. Whole Transcriptome and mRNA Sequencing Guide [genohub.com]
Troubleshooting & Optimization
Cdk9-IN-1 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk9-IN-1 and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target potency of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It has a reported half-maximal inhibitory concentration (IC50) of 39 nM for the CDK9/CycT1 complex.[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is reported as a selective inhibitor, the complete kinome-wide selectivity profile is not publicly available. However, based on the known homology within the ATP-binding pocket of the CDK family, there is a potential for off-target inhibition of other CDK members.[2] Non-selective CDK9 inhibitors have been shown to target other kinases, which can lead to a variety of cellular effects unrelated to CDK9 inhibition. It is crucial to experimentally determine the off-target profile of this compound in your specific model system.
Q3: How does CDK9 inhibition lead to the desired therapeutic effect?
A3: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a decrease in the transcription of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.
Q4: What are the common experimental observations that might indicate off-target effects?
A4: Discrepancies between data from this compound treatment and more specific methods of CDK9 suppression (like siRNA or genetic knockout) can suggest off-target effects. For example, if this compound induces a phenotype that is not recapitulated by CDK9 knockdown, it is likely due to its interaction with other cellular targets.[3][5] Furthermore, unexpected changes in signaling pathways not directly regulated by CDK9 could also point towards off-target activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected cellular phenotypes.
Your experiment with this compound yields a cellular phenotype (e.g., cell cycle arrest at a different phase than expected, unexpected morphological changes) that is not consistent with the known functions of CDK9.
Possible Cause: Off-target inhibition of other kinases by this compound.
Mitigation Strategy:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting CDK9 in your cells at the concentrations used. This can be done by Western blot analysis of the phosphorylation status of known CDK9 substrates, such as Serine 2 of the RNA Polymerase II C-terminal domain.
-
Dose-Response Analysis: Perform a careful dose-response curve for your observed phenotype. On-target effects should typically occur at concentrations consistent with the IC50 of the inhibitor for its primary target. Off-target effects may appear at higher concentrations.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CDK9. If the phenotype is reversed, it is likely an on-target effect.
Issue 2: Discrepancy between biochemical and cellular assay results.
This compound shows high potency in a biochemical assay (IC50 = 39 nM), but much higher concentrations are required to achieve a similar level of inhibition or a desired phenotype in a cellular context.
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, the high concentration of ATP within cells can compete with this compound for binding to CDK9, reducing its apparent potency.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
Compound Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
Mitigation Strategy:
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CDK9 inside the cell at the concentrations used.
-
Vary Experimental Conditions: Optimize incubation time and compound concentration.
-
Use of Efflux Pump Inhibitors: If efflux is suspected, co-treatment with known efflux pump inhibitors can help to increase the intracellular concentration of this compound. Use this approach with caution as the inhibitors themselves can have off-target effects.
Quantitative Data Summary
Due to the limited publicly available kinome-wide screening data for this compound, this table presents the on-target potency and highlights other highly selective CDK9 inhibitors for which more extensive data is available. This can serve as a reference for understanding the landscape of CDK9 inhibitor selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | CDK9/CycT1 | 39 | Selective for CDK9; full kinome scan data not publicly available.[1] |
| JSH-150 | CDK9 | 1 | ~300-10,000-fold selectivity over other CDKs. |
| NVP-2 | CDK9/CycT | <0.514 | Highly selective with DYRK1B as a major off-target. |
| MC180295 | CDK9-Cyclin T1 | 5 | At least 22-fold more selective for CDK9 over other CDKs. |
| KB-0742 | CDK9/cyclin T1 | 6 | >100-fold selectivity against cell-cycle CDKs. |
| Atuveciclib | CDK9/CycT | 13 | >50-fold greater effect against CDK9 than other CDKs. |
Key Experimental Protocols
Protocol 1: Western Blot for CDK9 Activity
This protocol allows for the assessment of CDK9 activity in cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and treat with this compound at various concentrations and for different durations.
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-RNA Pol II signal to total RNA Pol II and the loading control.
Protocol 2: Kinome Profiling (Example using KinomeScan™)
To definitively identify the off-target profile of this compound, a broad kinase screening assay is recommended. This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound to the service provider.
-
Binding Assay: The inhibitor is screened against a large panel of purified, recombinant human kinases (e.g., the DiscoverX KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay).
-
Data Analysis: The results are typically provided as a percentage of control, indicating the degree of inhibition for each kinase at a specific concentration of the test compound. This data can be used to generate a "kinase tree" visualization of the selectivity profile.
Visualizations
Caption: The CDK9 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for investigating unexpected phenotypes with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cdk9-IN-1 Concentration for In Vitro Studies
Welcome to the technical support center for Cdk9-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream targets. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[3][4] By inhibiting CDK9, this compound effectively stalls transcriptional elongation.[3]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for the CDK9/CycT1 complex is 39 nM.[1][2] It is important to note that this value is determined in a biochemical assay, and the effective concentration for cellular assays may vary depending on the cell type, assay duration, and other experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[5] For long-term storage, it is recommended to store the powder at -20°C for up to three years.[5] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2] It is advisable to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable.[1]
Q4: What are the expected downstream effects of Cdk9 inhibition in vitro?
The primary downstream effect of CDK9 inhibition is a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, particularly at the Serine 2 position (Ser2-P).[6][7] This can be readily assessed by Western blotting. Consequently, the inhibition of transcriptional elongation leads to a reduction in the mRNA levels of short-lived proteins, such as the anti-apoptotic protein Mcl-1.[8]
Experimental Protocols
Protocol: Western Blot for Detecting Inhibition of RNA Polymerase II Phosphorylation
This protocol outlines the steps to assess the efficacy of this compound in inhibiting the phosphorylation of RNA Polymerase II at Serine 2 in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Mouse anti-RNA Polymerase II (total)
-
Rabbit or mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a DMSO vehicle control for a predetermined time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Ser2 RNAP II overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RNAP II and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in Ser2 phosphorylation.
-
Data Presentation
Table 1: IC50 Values of Various Cdk9 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | - | - | 39 (biochemical)[1][2] |
| Flavopiridol | U266 | Myeloma | 10[9] |
| JeKo-1 | Mantle Cell Lymphoma | 70[9] | |
| Molt-4 | Acute Lymphoblastic Leukemia | 100[9] | |
| K562 | Chronic Myelogenous Leukemia | 350[9] | |
| Dinaciclib | Breast Cancer Cells | Breast Cancer | 8[9] |
| Lung Cancer Cells | Lung Cancer | 6-14[9] | |
| Leukemia Cells | Leukemia | 6[9] | |
| NVP-2 | MOLT4 | Acute Lymphoblastic Leukemia | <0.514[10] |
| JSH-150 | Leukemia Cells | Leukemia | 1[8] |
| Atuveciclib | - | - | 13 (low ATP) / 380 (high ATP)[8] |
| KB-0742 | 22rv1 | Prostate Cancer | 1200 (for growth arrest)[8] |
Table 2: Kinase Selectivity Profile of Selected Cdk9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Selectivity over other CDKs | Other notable inhibited kinases |
| This compound | 39 | Data not available | Data not available |
| Flavopiridol | ~400 (in AML cells) | Pan-CDK inhibitor (inhibits CDK1, 2, 4, 6, 7) | GSK3β[9] |
| Dinaciclib | 4 | Inhibits CDK1, 2, 5 | -[10] |
| NVP-2 | <0.514 | >700-fold selective over DYRK1B | DYRK1B (IC50 = 350 nM)[10] |
| JSH-150 | 1 | ~300-10,000-fold selective over other CDKs | -[8] |
| Atuveciclib | 13 | >50-fold selective over other CDKs | -[8] |
| KB-0742 | 6 | >50-fold selective over all CDKs, >100-fold over cell-cycle CDKs | -[8] |
Visualizations
Caption: Cdk9 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Troubleshooting Guide for this compound Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. This compound | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 6. embopress.org [embopress.org]
- 7. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk9-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cdk9-IN-1. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Q1: My this compound will not dissolve in my aqueous buffer. What should I do?
A1: this compound has very low solubility in aqueous solutions.[1] It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1][2]
Q2: I observed precipitation after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This can sometimes help keep the compound in solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may be necessary. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can be considered.[1]
-
Sonication: After dilution, briefly sonicate your solution. This can help to break up small aggregates and improve dissolution.[1]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: this compound is soluble in DMSO at concentrations up to 80 mg/mL (160.15 mM).[1] However, to minimize the risk of precipitation during storage, especially after freeze-thaw cycles, preparing a stock solution at a slightly lower concentration (e.g., 10-50 mM) is often advisable.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is critical to maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 1 year.[1] For short-term storage, -20°C for up to 1 month is also acceptable.[2]
Q5: Can I use solvents other than DMSO to dissolve this compound?
A5: While DMSO is the most commonly recommended solvent, other organic solvents may be used. However, their suitability will depend on the specific experimental requirements and compatibility with your assay. For any new solvent, it is crucial to perform a small-scale solubility test first. For in vivo experiments, co-solvent formulations are often necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Data Presentation
This compound Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 80 mg/mL | 160.15 mM | Sonication is recommended to facilitate dissolution.[1] |
| Water | < 0.1 mg/mL | Insoluble | Not recommended as a primary solvent.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.00 mM | A suggested formulation for in vivo studies.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various downstream applications.
Materials:
-
This compound powder (MW: 499.54 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 499.54 g/mol = 0.0049954 g = 4.9954 mg
-
-
Weigh the this compound: Carefully weigh out approximately 5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes.
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: General Procedure for a CDK9 Kinase Assay
Objective: To measure the inhibitory activity of this compound on CDK9 kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
Substrate peptide
-
ATP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Multi-well plates
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of your this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 nM).
-
Further dilute these intermediate solutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for the vehicle control) to the wells of a multi-well plate.
-
-
Add Kinase:
-
Add the CDK9/Cyclin T1 enzyme to each well.
-
-
Initiate the Kinase Reaction:
-
Add a mixture of the substrate peptide and ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Cdk9 signaling pathway in transcriptional elongation.
Caption: General experimental workflow for a this compound kinase assay.
Caption: Troubleshooting flowchart for this compound insolubility issues.
References
Technical Support Center: Cdk9-IN-1 and Selective CDK9 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors, with a focus on their effects on non-cancerous cell lines. While specific data for Cdk9-IN-1 is limited in publicly available literature, this guide leverages data from other highly selective CDK9 inhibitors to provide representative information and guidance for researchers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my non-cancerous cell line after treatment with a selective CDK9 inhibitor?
A1: While some selective CDK9 inhibitors show a therapeutic window with greater potency against cancer cells, they can still impact the viability of non-cancerous cells, albeit typically at higher concentrations. CDK9 is a crucial regulator of transcription in all cell types, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, eventually triggering apoptosis. The degree of cytotoxicity can depend on the specific cell line's proliferation rate and dependence on CDK9-regulated transcripts. For instance, the CDK9 inhibitor atuveciclib (BAY 1143572) was found to be more effective at reducing the proliferation of various cancer cell lines than the normal lung fibroblast cell line IMR90[1].
Q2: Are there any CDK9 inhibitors that are completely non-toxic to normal cells?
A2: Some experimental CDK9 inhibitors have shown high selectivity with minimal to no effect on certain normal cell lines at concentrations that are cytotoxic to cancer cells. For example, specific pyridine derivatives have demonstrated strong cytotoxicity against leukemia and lymphoma cell lines with no reported effects on normal Chinese Hamster Lung (CHL) and Chinese Hamster Ovary (CHO) cells[2]. Similarly, a benzothiazin-3-one derivative showed selective toxicity to cancer cell lines over normal human stem cells[2]. However, "completely non-toxic" is a strong claim, and off-target effects or cytotoxicity at higher concentrations are always a possibility.
Q3: What are the typical IC50 values for selective CDK9 inhibitors in non-cancerous versus cancerous cell lines?
A3: IC50 values can vary significantly depending on the compound, the cell line, and the assay conditions. The goal of selective inhibitors is to have a large therapeutic window, meaning a much lower IC50 for cancer cells compared to non-cancerous cells. The table below summarizes some reported values for selective CDK9 inhibitors.
Data on Selective CDK9 Inhibitor Cytotoxicity
| Inhibitor/Compound | Non-Cancerous Cell Line | Effect | Cancer Cell Line(s) | IC50/Effect | Reference |
| Atuveciclib (BAY 1143572) | IMR90 (normal lung fibroblast) | Less effective at reducing proliferation | HCT116, SW48, MCF7, DU145, LnCaP, KG-1, HL-60 | More effective at reducing proliferation | [1] |
| Pyridine Derivatives (9 and 10) | CHL, CHO (normal hamster lines) | No effect | Leukemia and lymphoma cell lines | Average IC50 of 31 nM | [2] |
| Benzothiazin-3-one (68) | Normal human stem cells | Less toxic | Prostate, pancreatic, breast cancer, and leukemia cell lines | Average IC50 of 0.26 µM | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in a non-cancerous control cell line | 1. Inhibitor concentration is too high. 2. The cell line is particularly sensitive to transcription inhibition. 3. Off-target effects of the inhibitor. 4. Issues with inhibitor stability or solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window. 2. Characterize the expression levels of CDK9 and key survival proteins in your cell line. 3. Consult the manufacturer's data for the inhibitor's selectivity profile. If possible, test a structurally different CDK9 inhibitor. 4. Prepare fresh inhibitor solutions and run a vehicle-only control. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Differences in inhibitor incubation time. 3. Inconsistent assay performance. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Ensure precise and consistent incubation times. 3. Calibrate all equipment and use positive and negative controls for the cytotoxicity assay. |
| No significant difference in cytotoxicity between cancerous and non-cancerous cells | 1. The specific cancer cell line may not be dependent on CDK9 for survival. 2. The chosen non-cancerous cell line may have a high proliferation rate. 3. The inhibitor may have poor selectivity. | 1. Confirm the dependence of your cancer cell line on CDK9 through knockdown experiments (e.g., siRNA). 2. Choose a non-cancerous cell line with a lower proliferation rate for comparison. 3. Review the kinase selectivity profile of your inhibitor. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK9 inhibitor in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of CDK9 inhibition leading to apoptosis.
Caption: Experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Overcoming Resistance to Cdk9-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cdk9-IN-1 and other CDK9 inhibitors in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to ATP-competitive CDK9 inhibitors like this compound?
A1: A primary mechanism of acquired resistance is the emergence of mutations in the kinase domain of CDK9.[1][2] One of the most well-characterized mutations is the L156F mutation, which has been identified in AML cell lines resistant to the selective CDK9 inhibitor BAY1251152 (a this compound analog).[1][2][3][4] This mutation drives resistance to both ATP-competitive inhibitors and PROTAC degraders.[1][2][3][4]
Q2: How does the CDK9 L156F mutation confer resistance?
A2: The L156F mutation confers resistance through steric hindrance, which disrupts the binding of the inhibitor to the CDK9 protein.[1][2][3][4] This mutation can also affect the thermal stability and catalytic activity of the CDK9 protein.[1][2][3][4]
Q3: Are there other known mechanisms of resistance to CDK9 inhibitors?
A3: Yes, other mechanisms have been reported. These include:
-
CUL5 Ubiquitin Ligase: The CUL5 ubiquitin ligase has been found to mediate resistance to CDK9 inhibitors in lung cancer cells.[2]
-
Epigenetic Reprogramming: Inhibition of CDK9 can induce reprogramming of the epigenetic landscape, leading to the recovery of super-enhancer-driven oncogenes like MYC and PIM3, which may contribute to resistance.[5]
-
Upregulation of CDK9 Kinase Activity and Mcl-1 Stability: In leukemia, acquired resistance to pan-CDK inhibitors like flavopiridol has been associated with the upregulation of RNA polymerase II C-terminal domain phosphorylation, activation of CDK9 kinase activity, and prolonged stability of the anti-apoptotic protein Mcl-1.[6]
Q4: My cells are showing reduced sensitivity to this compound. How can I determine if the L156F mutation is present?
A4: To determine if the L156F mutation is present in your resistant cell line, you can perform whole-exome sequencing and validate any identified CDK9 mutations using Sanger sequencing.[1]
Q5: Are there any compounds that can overcome resistance mediated by the CDK9-L156F mutation?
A5: Yes, a compound named IHMT-CDK9-36 has been identified that shows potent inhibitory activity against both wild-type (WT) CDK9 and the L156F mutant.[1][2][3][4]
Q6: What alternative therapeutic strategies can be used to overcome resistance to CDK9 inhibitors?
A6: Combination therapies have shown promise in overcoming resistance. Some strategies include:
-
Combination with PIM Kinase or PI3K Inhibitors: In Diffuse Large B-cell Lymphoma (DLBCL), combining the CDK9 inhibitor AZD4573 with either PIM kinase or PI3K inhibitors has been shown to decrease proliferation and induce apoptosis.[5]
-
Combination with TRAIL: Selective CDK9 inhibition has been shown to overcome resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by suppressing cFlip and Mcl-1.[7][8][9]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound after prolonged treatment.
| Possible Cause | Suggested Solution |
| Development of acquired resistance through genetic mutations. | 1. Sequence the CDK9 gene in your resistant cell line to check for mutations like L156F.[1] 2. If the L156F mutation is present, consider testing compounds like IHMT-CDK9-36 that are effective against this mutant.[1][2] |
| Activation of alternative survival pathways. | 1. Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways. 2. Based on the findings, consider combination therapies with inhibitors targeting these pathways (e.g., PI3K or PIM inhibitors).[5] |
| Epigenetic reprogramming and transcriptional recovery of oncogenes. | 1. Analyze changes in the epigenetic landscape using techniques like ATAC-Seq and ChIP-Seq.[5] 2. Evaluate the expression of key oncogenes such as MYC and PIM3 over time.[5] |
Problem 2: High intrinsic resistance to this compound in a new cancer cell line.
| Possible Cause | Suggested Solution |
| Pre-existing CDK9 mutations. | 1. Sequence the CDK9 gene to identify any baseline mutations. The L156F mutation is also a known coding SNP (rs1158106390).[2] |
| High expression of anti-apoptotic proteins. | 1. Assess the baseline protein levels of Mcl-1 and cFlip via immunoblotting.[7][8] 2. Consider combination therapies, such as with TRAIL, to target these anti-apoptotic mechanisms.[7][8] |
| Dysregulation of other signaling pathways. | 1. Use a CRISPR library screen to identify genes that confer resistance to CDK9 inhibition.[5] |
Quantitative Data Summary
Table 1: Inhibitor Activity Against Wild-Type and Mutant CDK9
| Compound | Target | Assay | IC50 / Kd | Reference |
|---|---|---|---|---|
| BAY1251152 | CDK9 WT | ADP-Glo | 1.7 nM | [2] |
| BAY1251152 | CDK9 L156F | ADP-Glo | 129.4 nM | [2] |
| AZD4573 | CDK9 WT | ADP-Glo | 2.5 nM | [2] |
| AZD4573 | CDK9 L156F | ADP-Glo | 117.8 nM | [2] |
| IHMT-CDK9-36 | CDK9 WT | ADP-Glo | 1.3 nM | [2] |
| IHMT-CDK9-36 | CDK9 L156F | ADP-Glo | 1.9 nM | [2] |
| BAY1251152 | CDK9 WT | Micro thermophoresis | 1.1 nM (Kd) | [2] |
| BAY1251152 | CDK9 L156F | Micro thermophoresis | 134.1 nM (Kd) | [2] |
| AZD4573 | CDK9 WT | Micro thermophoresis | 1.9 nM (Kd) | [2] |
| AZD4573 | CDK9 L156F | Micro thermophoresis | 137.4 nM (Kd) |[2] |
Table 2: Anti-proliferative Activity of CDK9 Inhibitors
| Cell Line | Compound | GI50 (Parental) | GI50 (Resistant) | Drug Resistant Index (DRI) | Reference |
|---|---|---|---|---|---|
| MOLM13 | BAY1251152 | 0.02 µM | 1.9 µM | 95 | [3] |
| MOLM13 | AZD4573 | 0.03 µM | 1.1 µM | 37 | [3] |
| MOLM13 | THAL-SNS-032 | 0.02 µM | 0.6 µM | 30 |[3] |
Experimental Protocols
1. Generation of a Resistant Cell Line
-
Objective: To develop a cancer cell line with acquired resistance to a CDK9 inhibitor.
-
Methodology:
-
Culture the parental cancer cell line (e.g., MOLM13) in standard growth medium.
-
Introduce the CDK9 inhibitor (e.g., BAY1251152) at a low concentration (e.g., starting at the GI50).
-
Gradually increase the concentration of the inhibitor in the culture medium as the cells begin to proliferate.
-
Monitor cell viability continuously.
-
Once the cells are able to proliferate in a significantly higher concentration of the inhibitor compared to the parental line, the resistant cell line is established.[3]
-
2. Validation of Resistance
-
Objective: To confirm the resistant phenotype of the newly generated cell line.
-
Methodology:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed both parental and resistant cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the CDK9 inhibitor for a specified period (e.g., 24-72 hours).
-
Add CellTiter-Glo® reagent and measure luminescence to determine cell viability.
-
Calculate the GI50 (concentration that inhibits growth by 50%) for both cell lines to determine the Drug Resistant Index (DRI).[1][3]
-
-
Immunoblotting:
-
Treat parental and resistant cells with the CDK9 inhibitor at various concentrations.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for downstream targets of CDK9 (e.g., p-Ser2 RNA Pol II, MCL1, MYC) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) to assess the inhibitor's effect.[1][3]
-
-
3. Identification of Resistance Mechanisms
-
Objective: To identify the genetic basis of resistance.
-
Methodology:
-
Whole Exome Sequencing:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Perform whole-exome sequencing to identify genetic alterations in the resistant cells.
-
-
Sanger Sequencing:
-
Design primers to amplify the specific region of the gene of interest (e.g., the kinase domain of CDK9).
-
Perform PCR and Sanger sequence the amplicons to validate the mutations identified in the exome sequencing.[1]
-
-
4. Functional Validation of a Resistance-Conferring Mutation
-
Objective: To confirm that a specific mutation (e.g., L156F) is sufficient to drive resistance.
-
Methodology (CRISPR/Cas9-mediated knock-in):
-
Design a single-stranded oligodeoxynucleotide (ssODN) template containing the desired mutation (e.g., L156F) and flanking homology arms.
-
Co-transfect the parental cells with a CRISPR/Cas9 plasmid targeting the region of interest and the ssODN template.
-
Select and expand single-cell clones.
-
Genotype the clones by Sanger sequencing to confirm successful knock-in of the mutation.[1]
-
Assess the sensitivity of the knock-in cells to the CDK9 inhibitor using cell viability assays and immunoblotting as described above.[1]
-
Visualizations
Caption: Signaling pathway of CDK9 inhibition leading to apoptosis.
Caption: Experimental workflow for identifying and validating CDK9 resistance mechanisms.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
Navigating Cdk9-IN-1 Treatment: A Guide to Optimizing Experimental Duration
Welcome to the technical support center for Cdk9-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols, with a specific focus on determining the ideal treatment duration for achieving desired biological effects. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with this compound and other CDK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the CDK9/Cyclin T1 complex.[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in regulating gene transcription.[2][3] By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2), CDK9 facilitates the transition from paused to productive transcriptional elongation.[4][5] this compound competitively binds to the ATP pocket of CDK9, inhibiting its kinase activity and thereby blocking transcriptional elongation, particularly of genes with short-lived mRNA transcripts, such as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc.[6][7]
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve and assess cell viability after a fixed time point (e.g., 72 hours).[8][9] The biochemical IC50 for this compound against the CDK9/CycT1 complex is approximately 39 nM.[1] However, the effective concentration in a cellular context (EC50) will likely be higher. For initial experiments, a concentration range of 100 nM to 1 µM is often a reasonable starting point.
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of CDK9 by this compound leads to a rapid decrease in the phosphorylation of RNAP II at Ser2. This, in turn, leads to the transcriptional repression of genes with short-lived mRNAs, most notably Mcl-1 and c-Myc. The depletion of these critical survival proteins ultimately induces apoptosis in sensitive cell lines.[7][10]
Troubleshooting Guide: Optimizing this compound Treatment Duration
A critical parameter for successful experiments with this compound is the duration of treatment. The optimal time point can vary significantly depending on the cell type and the specific biological question being addressed. The following guide provides a systematic approach to determining the ideal treatment window for your experiment.
Problem: I am not observing the expected phenotype (e.g., apoptosis) after this compound treatment.
This is a common issue that can often be resolved by performing a time-course experiment to identify the optimal treatment duration. Different cellular effects of CDK9 inhibition manifest at different times.
Solution: Perform a Time-Course Experiment
A time-course experiment allows you to monitor the kinetics of this compound's effects, from initial target engagement to the final cellular outcome.
Experimental Workflow for Time-Course Analysis
Detailed Methodologies for Time-Course Analysis
Phase 1: Assessing Target Engagement (Early Time Points: 0.5 - 4 hours)
-
Objective: To confirm that this compound is engaging its direct target, CDK9.
-
Primary Assay: Western Blot for phosphorylated RNA Polymerase II (p-RNAPII) at Serine 2.
-
Protocol:
-
Seed cells to be 70-80% confluent at the time of harvest.
-
Treat cells with the predetermined optimal concentration of this compound.
-
Harvest cell lysates at 0, 0.5, 1, 2, and 4 hours post-treatment.
-
Perform Western blotting using antibodies against p-RNAPII (Ser2), total RNAP II, and a loading control (e.g., GAPDH or β-actin).
-
-
Expected Outcome: A significant reduction in the p-RNAPII (Ser2) signal should be observed within 30 minutes to 2 hours of treatment, while total RNAP II levels should remain unchanged.[4][11]
-
Troubleshooting:
-
No change in p-RNAPII (Ser2):
-
Verify the concentration and stability of your this compound stock. Solutions are often unstable and should be prepared fresh.[1]
-
Ensure your antibody for p-RNAPII (Ser2) is validated and working correctly.
-
The chosen cell line may be resistant or have lower CDK9 dependency.
-
-
Phase 2: Monitoring Downstream Transcriptional Effects (Mid Time Points: 4 - 24 hours)
-
Objective: To measure the impact of CDK9 inhibition on the expression of its key downstream targets.
-
Primary Assays:
-
Western Blot: To measure protein levels of Mcl-1 and c-Myc.
-
qRT-PCR: To measure mRNA levels of MCL1 and MYC.
-
-
Protocol:
-
Follow the same treatment procedure as in Phase 1.
-
Harvest cell lysates and/or RNA at 0, 4, 8, 16, and 24 hours post-treatment.
-
Perform Western blotting for Mcl-1 and c-Myc.
-
Perform qRT-PCR for MCL1 and MYC transcripts.
-
-
Expected Outcome: A time-dependent decrease in both mRNA and protein levels of Mcl-1 and c-Myc should be observed. Due to their short half-lives, a reduction can often be seen as early as 2-4 hours for the transcript and 4-8 hours for the protein.[7]
-
Troubleshooting:
-
No change in Mcl-1 or c-Myc:
-
Confirm target engagement (Phase 1). If p-RNAPII (Ser2) is not reduced, downstream effects will not occur.
-
The half-lives of Mcl-1 and c-Myc can vary between cell lines. You may need to extend your time course.
-
The chosen cell line may not be dependent on Mcl-1 or c-Myc for survival.
-
-
Phase 3: Evaluating Phenotypic Outcomes (Late Time Points: 24 - 72 hours)
-
Objective: To determine the time required for this compound to induce a measurable biological effect, such as apoptosis or cell cycle arrest.
-
Primary Assays:
-
Protocol:
-
Follow the same treatment procedure.
-
Harvest cells at 0, 24, 48, and 72 hours post-treatment.
-
Perform the selected apoptosis or viability assays.
-
-
Expected Outcome: An increase in apoptotic markers and a decrease in cell viability should become apparent, typically between 24 and 72 hours.[9][14] The exact timing will depend on the rate of Mcl-1/c-Myc depletion and the intrinsic apoptotic threshold of the cell line.
-
Troubleshooting:
-
Low levels of apoptosis:
-
Extend the treatment duration. Some cell lines may require more than 72 hours.
-
Confirm that Mcl-1 and/or c-Myc levels have been significantly reduced (Phase 2).
-
The concentration of this compound may be too low to induce a robust apoptotic response. Consider a higher dose, but be mindful of off-target effects.
-
-
Understanding Reversibility: The Washout Experiment
In some cases, it is important to understand if the effects of this compound are sustained after its removal. A washout experiment can provide this information.
Logical Flow of a Washout Experiment
A washout experiment can reveal if a short duration of treatment is sufficient to commit cells to a specific fate, such as apoptosis. Studies have shown that for some CDK9 degraders, the cytotoxic effects are prolonged even after compound washout.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for CDK9 inhibitors from various studies. Note that specific values can be highly dependent on the experimental context.
Table 1: Biochemical Potency of Selected CDK9 Inhibitors
| Compound | Target | IC50 | Assay Conditions |
| This compound | CDK9/CycT1 | 39 nM | Not specified |
| Atuveciclib | CDK9 | 13 nM | Low ATP (10 µM) |
| Atuveciclib | CDK9 | 380 nM | High ATP (2 mM) |
| KB-0742 | CDK9 | 6 nM | 10 µM ATP |
Data compiled from multiple sources.[1][15]
Table 2: Example Time-Course of Cellular Responses to CDK9 Inhibition
| Time Point | Assay | Target/Phenomenon | Expected Observation |
| 0.5 - 2 hours | Western Blot | p-RNAPII (Ser2) | Significant decrease |
| 2 - 8 hours | qRT-PCR | MCL1 / MYC mRNA | Significant decrease |
| 4 - 16 hours | Western Blot | Mcl-1 / c-Myc Protein | Significant decrease |
| 24 - 72 hours | Western Blot | Cleaved PARP | Increase |
| 24 - 72 hours | Flow Cytometry | Annexin V staining | Increase |
This table represents a generalized timeline; actual kinetics are cell-line dependent.
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how inhibitors like this compound intervene.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oncotarget.com [oncotarget.com]
Cdk9-IN-1 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in replicate experiments using Cdk9-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (most commonly Cyclin T1). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors like DSIF and NELF.[1][2][3][4] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.[1][5] By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation step, leading to a global decrease in transcription, particularly of genes with short-lived mRNAs, such as the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[2][6]
Q2: What are the known cellular signaling pathways regulated by CDK9?
CDK9 is a central regulator of transcription and is therefore involved in a multitude of cellular processes. Its activity is essential for the expression of a vast number of protein-coding genes.[7][8] Dysregulation of the CDK9 pathway has been observed in various cancers, making it a significant therapeutic target.[1][6] Key pathways and processes influenced by CDK9 activity include:
-
Transcriptional Elongation: The canonical pathway involving phosphorylation of RNAP II.[1][5]
-
Cell Cycle Progression: While CDK9 expression itself may not be cell cycle-dependent, its activity is crucial for the transcription of genes required for cell cycle progression.[9][10]
-
Apoptosis: Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing programmed cell death in cancer cells.[2][11][12]
-
DNA Damage Response: The CDK9-Cyclin K complex, specifically, has been implicated in the replication stress response, helping to maintain genome integrity.[1][13]
-
HIV-1 Replication: The HIV-1 Tat protein hijacks the P-TEFb complex to facilitate the transcription of the viral genome.[3][14]
Below is a diagram illustrating the core CDK9 signaling pathway in transcription.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Mechanisms controlling CDK9 activity [imrpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct inhibition of CDK9 blocks HIV-1 replication without preventing T cell activation in primary human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Unexpected Phenotypic Outcomes of Selective CDK9 Inhibition
Introductory Note: While the query specified "Cdk9-IN-1," publicly available data on its unexpected phenotypic outcomes in cancer research is limited. To provide a comprehensive and data-rich resource, this guide will focus on AZD4573 , a well-characterized, potent, and highly selective CDK9 inhibitor. The principles and troubleshooting strategies discussed here are likely applicable to other selective CDK9 inhibitors, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective CDK9 inhibitor like AZD4573?
A1: AZD4573 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action is crucial for the transition from transcription initiation to productive elongation. By inhibiting CDK9, AZD4573 prevents this phosphorylation, leading to a rapid, dose- and time-dependent decrease in the transcription of short-lived mRNAs. This subsequently downregulates the protein levels of key survival factors, such as Mcl-1 and MYC, ultimately inducing apoptosis in susceptible cancer cells.[1][2][4]
Q2: What are the expected on-target effects of AZD4573 in sensitive cell lines?
A2: In sensitive hematological cancer cell lines, the expected on-target effects of AZD4573 include:
-
Rapid reduction in the phosphorylation of Serine 2 on RNA Polymerase II (pSer2-RNAPII).[1][4]
-
Downregulation of Mcl-1 and MYC mRNA and protein levels.[1]
Q3: How selective is AZD4573 for CDK9 over other kinases?
A3: AZD4573 is a highly selective CDK9 inhibitor. In biochemical assays, it demonstrates an IC50 of less than 3 nM for CDK9 and exhibits over 10-fold selectivity against all other CDKs and kinases tested.[1] A broader kinase scan at a concentration of 0.1 µM (over 100-fold its CDK9 IC50) showed that AZD4573 caused a significant reduction in binding for only a small number of other kinases.[2]
Troubleshooting Guide: Unexpected Phenotypic Outcomes
This guide addresses specific issues that researchers may encounter during their experiments with selective CDK9 inhibitors like AZD4573.
Issue 1: Higher than expected cytotoxicity in non-hematological (solid tumor) cell lines at prolonged exposure times.
-
Question: My solid tumor cell line, which was initially reported to be insensitive to short-term AZD4573 treatment, is showing significant cell death after 72 hours of continuous exposure. Is this an off-target effect?
-
Possible Cause & Answer: While short-term (e.g., 24-hour) exposure to AZD4573 has minimal effect on the viability of many solid tumor cell lines, prolonged transcriptional repression can lead to general cytotoxicity or cytostasis that is not necessarily dependent on the Mcl-1 suppression seen in sensitive hematological cancers.[2] This is likely due to the essential role of transcription in all cells. Therefore, this delayed cytotoxicity may still be an on-target effect of sustained CDK9 inhibition.
-
Troubleshooting & Experimental Protocol:
-
Recommendation: Perform a time-course experiment to distinguish between rapid, Mcl-1-dependent apoptosis and delayed, general cytotoxicity.
-
Experiment: Time-Course Viability and Apoptosis Assay.
-
Cell Seeding: Plate your solid tumor cell line in multiple 96-well plates at a predetermined optimal density.
-
Treatment: Treat the cells with a dose range of AZD4573. Include a vehicle control (e.g., DMSO).
-
Time Points: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability using an MTT assay and apoptosis using a Caspase-Glo 3/7 assay on separate plates.
-
Analysis: Compare the EC50 for caspase activation at early time points with the GI50 for growth inhibition at later time points. A significant difference would support the hypothesis of a delayed cytotoxic effect.
-
-
Issue 2: Evidence of DNA damage and cell cycle arrest in an unexpected phase.
-
Question: I'm observing an increase in DNA damage markers (e.g., γH2AX) and cell cycle arrest in my experiments with a CDK9 inhibitor. I thought the primary effect was apoptosis induction. What could be happening?
-
Possible Cause & Answer: Inhibition of CDK9 can lead to an unexpected phenotype known as transcription-replication conflict (T-R conflict).[6][7][8] This occurs when the transcription machinery, stalled by the CDK9 inhibitor, collides with the replication fork during S-phase. This conflict can cause replication stress and DNA strand breaks, leading to the accumulation of DNA damage and subsequent cell cycle arrest.[6][7]
-
Troubleshooting & Experimental Protocol:
-
Recommendation: Investigate the induction of T-R conflicts and DNA damage in a cell cycle-dependent manner.
-
Experiment: Immunofluorescence for DNA Damage Foci in S-phase Cells.
-
Cell Synchronization: Synchronize your cell line at the G1/S boundary using a standard method (e.g., hydroxyurea block).
-
Treatment: Release the cells into S-phase and treat with AZD4573 for a short period (e.g., 1-4 hours).
-
Immunofluorescence: Fix and permeabilize the cells. Stain for a marker of S-phase (e.g., EdU incorporation) and a marker of DNA damage (e.g., γH2AX or FANCD2 foci).[8]
-
Microscopy and Analysis: Use fluorescence microscopy to quantify the percentage of EdU-positive cells that are also positive for DNA damage foci. An increase in co-localized signals in the AZD4573-treated group would indicate the induction of T-R conflicts.
-
-
Quantitative Data Summary
Table 1: Potency and Selectivity of AZD4573
| Parameter | Value | Notes |
| CDK9 IC50 | < 3 nM | In biochemical FRET assays.[1] |
| Selectivity | > 10-fold | Against all other CDKs and kinases tested in biochemical assays.[1] |
| Median Caspase EC50 | 30 nM | In a panel of hematological cancer cell lines after 6 hours of treatment.[1] |
| Median GI50 | 11 nM | In a panel of hematological cancer cell lines after 24 hours of treatment.[1] |
| Median Caspase EC50 (Solid Tumors) | > 30 µM | In a panel of solid tumor cell lines after 6 hours of treatment.[1] |
| Median GI50 (Solid Tumors) | > 30 µM | In a panel of solid tumor cell lines after 24 hours of treatment.[1] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of AZD4573 in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the desired concentrations of AZD4573 or vehicle control (e.g., 0.1% DMSO) to each well.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 2: Western Blot for On-Target Effects
-
Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of AZD4573 for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSer2-RNAPII, Mcl-1, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: On-target effect of AZD4573 on transcription.
Caption: Workflow for investigating T-R conflicts.
References
- 1. AZD4573 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. A distinct role for recombination repair factors in an early cellular response to transcription–replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-1 variability between different batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of the selective CDK9 inhibitor, Cdk9-IN-1. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[4][5] Due to its critical role in transcribing short-lived anti-apoptotic proteins (like Mcl-1) and oncogenes (like c-Myc), CDK9 is a significant target in cancer research.[6][7][8][9]
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Cyclin-Dependent Kinase 9 (CDK9) | [1][2] |
| IC50 | 39 nM (for CDK9/CycT1) | [1][3] |
| Molecular Formula | C₂₆H₂₁N₅O₄S | [3] |
| Molecular Weight | 499.54 g/mol | [1][2][3] |
| CAS Number | 1415559-43-1 | [2][3] |
| Solubility | DMSO: ~80 mg/mL | [2] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [2] |
FAQs: Understanding Batch-to-Batch Variability
Q1: Why are my experimental results different with a new batch of this compound?
A: Batch-to-batch variability is a known challenge in chemical manufacturing and can arise from several factors.[10][11] Even with standardized synthesis procedures, minor deviations can affect the final product's quality and performance. Potential sources of this variation include:
-
Raw Material Quality: Differences in the purity, concentration, or moisture content of starting materials can alter reaction outcomes.[12]
-
Synthesis Process Parameters: Slight changes in temperature, pressure, pH, or mixing speed during synthesis can lead to the formation of different impurities or byproducts.[12]
-
Purification and Handling: Variations in purification efficiency can result in differing purity levels. Post-synthesis handling and environmental conditions like humidity and light can also impact the compound's stability.[12]
-
Physicochemical Properties: The presence of different polymorphs (crystal forms) or variations in amorphous content can affect solubility and bioavailability, even if the compound is chemically identical.[13]
-
Compound Stability: this compound solutions are noted to be unstable and should be prepared fresh for consistent results.[1]
Q2: What are the potential consequences of batch variability in my experiments?
A: Inconsistent batch quality can significantly impact experimental reproducibility. Key consequences include:
-
Altered Potency: A lower-purity batch will have a reduced effective concentration of the active inhibitor, leading to a higher apparent IC50 value and diminished biological effect.
-
Off-Target Effects: The presence of impurities, particularly those with their own biological activity, can produce unexpected or misleading results, complicating data interpretation.
-
Poor Reproducibility: Using different batches with varying quality across a series of experiments can make it impossible to reproduce key findings, undermining the validity of the research.
-
Inconsistent Cellular Responses: Differences in solubility or permeability between batches can alter the intracellular concentration of the inhibitor, leading to variable effects in cell-based assays.
Q3: How can I validate a new batch of this compound before starting my experiments?
A: To ensure consistency, it is highly recommended to perform in-house quality control on each new batch. A systematic approach involves three main steps:
-
Analytical Chemistry: Confirm the identity and assess the purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Biochemical Assay: Determine the potency (IC50) of the new batch by performing an in vitro kinase assay against purified CDK9/Cyclin T1 enzyme. This provides a direct measure of its inhibitory activity.
-
Cell-Based Assay: Verify the compound's activity in a relevant cellular context. This is typically done by treating cells and using Western blot to measure the inhibition of a known downstream CDK9 substrate (e.g., phosphorylation of RNA Pol II) or the downregulation of a CDK9-dependent protein (e.g., Mcl-1).
Visualizing Key Processes
To better understand the context of this compound's function and how to address variability, the following diagrams illustrate the CDK9 signaling pathway and a recommended troubleshooting workflow.
Caption: CDK9's role in transcriptional elongation and its inhibition.
Caption: Workflow for troubleshooting this compound batch variability.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect batch-to-batch variability is affecting your results, follow this systematic guide to diagnose the issue.
| Step | Action | Rationale | Potential Findings & Next Steps |
| 1. Review Compound Handling & Preparation | Confirm that the compound has been stored under the recommended conditions (-20°C for powder). Verify that the solvent (e.g., DMSO) is anhydrous and that the compound is fully dissolved. Always use freshly prepared solutions for experiments, as stock solutions may degrade over time.[1][2] | Improper storage or handling is a common source of experimental error and can mimic batch variability by causing compound degradation or inaccurate concentrations. | Finding: Solution appears cloudy or has precipitate. Action: Attempt to redissolve with gentle warming or sonication. If unsuccessful, prepare a fresh stock. If the issue persists, proceed to Step 2. |
| 2. Assess Purity and Chemical Identity | Perform analytical tests to confirm the quality of the new batch. - HPLC: Check for the presence of a single major peak at the correct retention time and quantify purity (e.g., >98%). - LC-MS: Confirm that the mass of the major peak corresponds to the molecular weight of this compound (499.54 g/mol ). | These methods provide a direct assessment of the compound's purity and verify that you are working with the correct molecule.[14][15] Impurities or degradation products will be readily apparent. | Finding: Purity is below specification (<95%) or multiple peaks are observed. Action: The batch is likely contaminated or degraded. Contact the supplier with your data and request a replacement. Do not use the batch for further experiments. |
| 3. Validate Biochemical Potency | Perform an in vitro kinase assay to determine the IC50 value of the new batch against purified CDK9/Cyclin T1 enzyme. Compare this value to the value reported on the technical data sheet (e.g., 39 nM) and, if possible, to a previously validated batch. | This is the most direct way to measure the functional activity of the inhibitor against its intended target.[16][17][18] A significant shift in IC50 indicates a true difference in batch potency. | Finding: The measured IC50 is significantly higher (e.g., >3-fold) than the expected value. Action: This confirms the batch has lower potency. Contact the supplier with your data. If you must use the batch, adjust concentrations accordingly, but be aware of potential off-target effects at higher doses. |
| 4. Confirm Cellular Activity | Treat a responsive cell line (e.g., a cancer cell line sensitive to CDK9 inhibition) with the new batch of this compound. Use Western blotting to analyze key downstream markers: - Target Engagement: Phosphorylation of RNA Polymerase II CTD at Serine 2 (p-Pol II Ser2). A potent inhibitor should decrease this signal. - Pharmacodynamic Marker: Expression level of a short-lived protein regulated by CDK9, such as Mcl-1. A potent inhibitor should cause a rapid decrease in Mcl-1 levels. | This step confirms that the inhibitor is cell-permeable and engages its target in a cellular environment to produce the expected biological effect.[18][19][20] It bridges the gap between biochemical potency and biological outcome. | Finding: The inhibitor fails to reduce p-Pol II Ser2 or Mcl-1 levels at concentrations where a previous batch was effective. Action: This confirms poor cellular activity. The issue could be low potency, poor solubility, or low permeability. The batch should not be used. |
Standardized Experimental Protocols
The following are example protocols for key validation experiments. Researchers should adapt these to their specific laboratory equipment and reagents.
Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound batch.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 20 µg/mL in 50:50 Acetonitrile:Water.
-
Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 254 nm.
-
Analysis: Calculate the purity by integrating the area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. A high-quality batch should exhibit >98% purity.
Protocol 2: In Vitro CDK9 Kinase Assay (IC50 Determination)
This protocol uses a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure ATP consumption and determine inhibitor potency.
-
Reagents:
-
Purified, active CDK9/Cyclin T1 enzyme.
-
Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD).
-
Kinase assay buffer (containing DTT, MgCl₂, etc.).
-
ATP (at a concentration near the Km for CDK9).
-
This compound (serially diluted in DMSO, then assay buffer).
-
Kinase-Glo® Luminescent Kinase Assay Reagent.
-
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., 10 concentrations from 1 µM to 0.05 nM) in assay buffer. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.
-
In a white 96-well plate, add 5 µL of each inhibitor dilution or control.
-
Add 10 µL of a master mix containing the CDK9/Cyclin T1 enzyme and substrate to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes in the dark at room temperature.
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the normalized percent activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 3: Western Blot for Mcl-1 Downregulation
This protocol assesses the cellular activity of this compound by measuring its effect on the Mcl-1 protein level.
-
Cell Culture: Plate a sensitive cancer cell line (e.g., MOLM-13 or another hematological malignancy line) at an appropriate density and allow cells to adhere or recover overnight.
-
Treatment:
-
Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a short duration (e.g., 4-6 hours), as Mcl-1 is a short-lived protein.
-
Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Mcl-1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: A potent batch of this compound should show a dose-dependent decrease in the Mcl-1 protein signal compared to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. Quality control of small molecules - Kymos [kymos.com]
- 15. agilent.com [agilent.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 20. pubs.acs.org [pubs.acs.org]
Cdk9-IN-1 compensation by other CDK family members
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cdk9-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of CDK9. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), which is a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global decrease in the transcription of short-lived mRNAs, many of which encode anti-apoptotic and oncogenic proteins like Mcl-1 and MYC.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 39 nM for CDK9/CycT1.[1][2]
Q3: How selective is this compound for CDK9 over other CDK family members?
While a comprehensive selectivity panel for this compound is not publicly available, it is described as a selective CDK9 inhibitor.[1][2] For context, other potent and selective CDK9 inhibitors have demonstrated significant selectivity over other CDKs. For example, i-CDK9 shows over 600-fold selectivity for CDK9 compared to several other CDKs, and LDC000067 displays a 55-fold or greater selectivity for CDK9 over CDKs 1, 2, 4, 6, and 7. Due to the high conservation of the ATP-binding pocket among CDK family members, achieving absolute specificity can be challenging.
Troubleshooting Guide
Issue 1: Reduced or Lack of Efficacy of this compound in Cell-Based Assays
Possible Cause 1: Acquired Resistance through CDK9 Mutation.
-
Explanation: Prolonged exposure to CDK9 inhibitors can lead to the selection of cancer cells with mutations in the CDK9 kinase domain. For instance, the L156F mutation in CDK9 has been shown to confer resistance to the selective CDK9 inhibitor BAY1251152 by sterically hindering inhibitor binding.
-
Troubleshooting Steps:
-
Sequence CDK9: If you have developed a resistant cell line, perform sanger sequencing of the CDK9 gene to identify potential mutations in the kinase domain.
-
Test Alternative Inhibitors: If a mutation like L156F is identified, consider using next-generation CDK9 inhibitors designed to overcome such resistance mechanisms.
-
Possible Cause 2: Compensatory Upregulation of the CDK9 Pathway.
-
Explanation: Cells may adapt to CDK9 inhibition by increasing the activity of the CDK9 pathway itself. This can occur through increased phosphorylation of the T-loop of CDK9 at threonine 186, which is essential for its kinase activity.[3]
-
Troubleshooting Steps:
-
Western Blot Analysis: Assess the phosphorylation status of CDK9 at Thr186 in your treated cells compared to control cells. An increase in p-Thr186-CDK9 may indicate this resistance mechanism.
-
Dose Escalation: A modest increase in the concentration of this compound may be sufficient to overcome this increased activity.
-
Possible Cause 3: Compensatory Signaling through Other Pathways.
-
Explanation: Inhibition of CDK9 can trigger the activation of parallel signaling pathways that promote cell survival. A key compensatory mechanism involves the bromodomain and extraterminal (BET) protein BRD4, which can lead to a rebound in MYC expression despite CDK9 inhibition.[4][5]
-
Troubleshooting Steps:
-
Co-inhibition: Combine this compound with a BET inhibitor, such as JQ1, to simultaneously block both the primary target and the compensatory pathway. This combination has been shown to synergistically induce growth arrest and apoptosis.[6]
-
Pathway Analysis: Perform RNA-sequencing or proteomic analysis to identify other upregulated survival pathways in your resistant cells.
-
Possible Cause 4: Compensation by Other CDK Family Members.
-
Explanation: While less documented, there is evidence that other CDKs may be able to partially compensate for the loss of CDK9 function. For instance, CDK7 has also been implicated in the phosphorylation of the RNAP II C-terminal domain. One in vivo study suggested that CDK7 and CDK9 might be able to substitute for each other in phosphorylating Ser5 and Ser2 of the RNAP II CTD.[7] It is also possible that in the absence of CDK9, other CDKs could redundantly maintain overall CTD phosphorylation.[8]
-
Troubleshooting Steps:
-
Western Blot for other CDKs: Analyze the expression levels of other transcriptional CDKs, such as CDK7 and CDK12, in your this compound treated cells.
-
Co-inhibition with other CDK inhibitors: If upregulation of another CDK is observed, consider a combination therapy with an inhibitor targeting that specific CDK.
-
Issue 2: Off-Target Effects or Unexpected Phenotypes
Possible Cause: Inhibition of Other Kinases.
-
Explanation: Despite being a selective CDK9 inhibitor, at higher concentrations, this compound may inhibit other kinases. The ATP-binding pocket is conserved across many kinases, making off-target effects a possibility.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the lowest effective concentration of this compound in your experimental system.
-
Use a Structurally Different CDK9 Inhibitor: To confirm that the observed phenotype is due to CDK9 inhibition, repeat the experiment with a structurally unrelated selective CDK9 inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Kinome Profiling: If resources permit, perform a kinome-wide selectivity profiling of this compound to identify potential off-targets.
-
Data Presentation
Table 1: IC50 Values of this compound and Other Selective CDK9 Inhibitors Against CDK Family Members.
| Inhibitor | CDK9/CycT1 (nM) | CDK1/CycB (nM) | CDK2/CycA (nM) | CDK4/CycD1 (nM) | CDK6/CycD3 (nM) | CDK7/CycH (nM) |
| This compound | 39[1][2] | - | - | - | - | - |
| i-CDK9 | <0.4 | >240 | >240 | >240 | - | >240 |
| LDC000067 | 44 | 5,500 | 2,400 | 9,400 | >10,000 | >10,000 |
| AZD4573 | <4 | >40 | >40 | >40 | >40 | >40 |
| SNS-032 | 4 | - | 38 | - | - | 62[9] |
Note: Data for i-CDK9, LDC000067, and AZD4573 are provided as representative examples of highly selective CDK9 inhibitors. A full selectivity panel for this compound is not publicly available.
Experimental Protocols
Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a general method to determine the IC50 of this compound against CDK9/Cyclin T1.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a substrate/ATP solution containing the appropriate substrate (e.g., a peptide with the RNAP II CTD sequence) and ATP.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme solution to the wells.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Format)
This protocol measures the effect of this compound on the viability of a cancer cell line.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot for CDK Expression and Pathway Activation
This protocol can be used to assess changes in protein expression and phosphorylation status in response to this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK9, anti-p-Thr186-CDK9, anti-CDK7, anti-CDK12, anti-Mcl-1, anti-MYC, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Visualizations
Caption: this compound compensatory signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationships in this compound action and resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk9-IN-1 Long-Term In Vivo Treatment
Disclaimer: There is currently limited publicly available information specifically detailing the long-term in vivo side effects of Cdk9-IN-1. The following information is based on preclinical and clinical studies of other selective Cyclin-dependent kinase 9 (CDK9) inhibitors and should be used as a general guide for researchers. It is crucial to conduct thorough, compound-specific toxicology studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities associated with long-term CDK9 inhibition in vivo?
A1: Preclinical studies using genetic suppression of Cdk9 in mouse models have identified several potential on-target toxicities. These are often reversible upon cessation of CDK9 inhibition.[1] Key organs and systems that may be affected include:
-
Hematopoietic System: A notable decrease in white blood cell counts, including neutrophils, lymphocytes, and monocytes, has been observed.[1] This aligns with clinical findings for some CDK9 inhibitors where neutropenia is a common dose-limiting toxicity.[2]
-
Gastrointestinal System: Pathological changes in the stomach have been reported in preclinical models.[1] In clinical trials of various CDK9 inhibitors, gastrointestinal adverse events such as diarrhea and nausea are frequently observed.[3][4]
-
Liver: While some preclinical models have shown elevated liver enzymes (ALT and AST), these changes were often within the healthy range and reversible.[1] However, severe hepatotoxicity has been reported for some less selective CDK inhibitors in clinical trials.[5]
Q2: What are the most common adverse events observed in clinical trials of selective CDK9 inhibitors?
A2: Clinical trials of various selective CDK9 inhibitors have reported a range of adverse events. The most common, particularly at Grade 1/2 severity, include:
Grade 3/4 adverse events are less frequent but can include neutropenia, which is often manageable with supportive care like G-CSF.[2]
Q3: Are the side effects of CDK9 inhibitors generally reversible?
A3: Preclinical evidence from inducible genetic models suggests that some of the observed toxicities, such as those affecting the hematopoietic system and liver, can be reversible after the inhibition of CDK9 is stopped.[1] The reversibility of side effects in a clinical setting depends on the specific inhibitor, the dose, the duration of treatment, and the individual patient's health.
Q4: How does the selectivity of a CDK9 inhibitor influence its side effect profile?
A4: The selectivity of a CDK9 inhibitor is crucial in determining its side effect profile.
-
Highly selective CDK9 inhibitors are designed to minimize off-target effects, and their toxicities are more likely to be related to the on-target inhibition of CDK9.
-
Pan-CDK inhibitors , which target multiple CDKs, have been associated with a broader range of toxicities and a narrower therapeutic window.[3][6] This is because they can interfere with the function of other essential CDKs involved in processes like cell cycle control (e.g., CDK1, CDK2, CDK4, CDK6).[7] First-generation, non-selective CDK inhibitors were often associated with severe adverse effects.[6]
Troubleshooting Guide for In Vivo Experiments
This guide is intended to help researchers identify and address potential issues during long-term in vivo studies with this compound or other selective CDK9 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) in Animal Models | - General toxicity- Dehydration due to gastrointestinal distress (diarrhea)- Reduced food intake | - Monitor animal weight daily.- Check for signs of dehydration and provide fluid support if necessary.- Consider dose reduction or intermittent dosing schedule.- Perform a full necropsy and histopathological analysis to identify target organs of toxicity. |
| Abnormal Blood Counts (Neutropenia, Lymphopenia) | - On-target effect on hematopoietic progenitor cells | - Perform complete blood counts (CBCs) regularly (e.g., weekly).- Consider a dose reduction or a "drug holiday" to allow for hematopoietic recovery.- In preclinical models, the use of growth factors like G-CSF could be explored to manage neutropenia.[2] |
| Elevated Liver Enzymes (ALT, AST) | - Potential hepatotoxicity | - Monitor serum chemistry, including liver function tests.- If elevations are significant and progressive, consider dose reduction or termination of the study for that animal.- Conduct histopathological examination of the liver tissue. |
| Lethargy, Ruffled Fur, or Other Signs of Distress | - General malaise or systemic toxicity | - Increase the frequency of animal monitoring.- Evaluate for specific signs of toxicity (e.g., gastrointestinal, neurological).- Consider humane endpoints and consult with veterinary staff. |
Quantitative Data Summary
The following tables summarize toxicity data from preclinical and clinical studies of selective CDK9 inhibitors.
Table 1: Summary of Preclinical Toxicities from an Inducible Cdk9 shRNA Mouse Model
| Organ/System | Observed Effect | Reversibility | Reference |
| Hematopoietic | Decreased white blood cells (neutrophils, lymphocytes, monocytes) | Yes | [1] |
| Stomach | Pathological changes | Not specified | [1] |
| Liver | Increased ALT and AST (within healthy range) | Yes | [1] |
Table 2: Common Adverse Events from Clinical Trials of Various Selective CDK9 Inhibitors
| Adverse Event | Grade | Frequency | Example CDK Inhibitors | Reference |
| Neutropenia | 3/4 | 21.6% (manageable with G-CSF) | Enitociclib | [2] |
| Diarrhea | 1/2 | 30% | Voruciclib | [3] |
| Nausea | 1/2 | 25% | Voruciclib | [3] |
| Fatigue | 1/2 | 22% | Voruciclib | [3] |
| Anemia | 1/2 | 22% | Voruciclib | [3] |
| Interstitial Pneumonitis | Dose-Limiting Toxicity | Observed in 2 patients | Voruciclib (continuous administration) | [3] |
Experimental Protocols
Protocol: Assessment of In Vivo Toxicity in a Long-Term Study (Rodent Model)
This protocol is a generalized example based on standard practices for preclinical toxicology studies.[8][9][10]
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals in a controlled environment.
-
Dosing and Administration:
-
Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle control group.
-
Use multiple dose groups to establish a dose-response relationship for any observed toxicities.
-
The duration of the study should be relevant to the intended clinical use (e.g., 28-day, 90-day studies).
-
-
In-Life Monitoring:
-
Clinical Observations: Record daily observations for signs of toxicity, including changes in posture, activity, breathing, and skin/fur condition.
-
Body Weight: Measure body weight at least twice weekly.
-
Food and Water Consumption: Monitor and record periodically.
-
-
Interim and Terminal Analyses:
-
Hematology: Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at specified intervals for complete blood counts (CBC) and differential analysis.
-
Clinical Chemistry: Analyze serum or plasma for a panel of biomarkers, including liver function tests (ALT, AST, ALP, bilirubin) and kidney function tests (BUN, creatinine).
-
Necropsy and Organ Weights: At the end of the study, perform a full necropsy. Weigh key organs (liver, kidneys, spleen, heart, brain, etc.).
-
Histopathology: Collect a comprehensive set of tissues, fix them in formalin, and embed in paraffin. Prepare slides and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any microscopic changes.
-
Visualizations
Caption: CDK9 signaling pathway and the mechanism of its inhibition.
References
- 1. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. fda.gov [fda.gov]
- 10. labinsights.nl [labinsights.nl]
Validation & Comparative
Validating Cdk9-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the cellular target engagement of Cdk9-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Engaging the intended target in a cellular context is a critical step in the development of any targeted therapeutic. Here, we compare this compound with other known CDK9 inhibitors and provide detailed experimental protocols for key validation assays, including the NanoBRET™ Target Engagement (TE) Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for downstream pathway modulation.
Cdk9 Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation. Inhibition of CDK9 by compounds like this compound is expected to block this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.
Comparison of Cdk9 Inhibitors
Validating the specific engagement of this compound with CDK9 in a cellular environment is crucial. Below is a comparison of this compound with other well-characterized CDK9 inhibitors. It is important to note that direct head-to-head comparisons in the same cellular assays are not always publicly available for all compounds.
| Inhibitor | Reported IC50 (CDK9/CycT1) | Assay Type | Reference |
| This compound | 39 nM | Biochemical | Vendor Data |
| Dinaciclib | 15.2 nM | NanoBRET™ TE | [1] |
| 4 nM | Biochemical | [2] | |
| Flavopiridol | 3 nM (Ki) | Biochemical |
Note: The provided IC50 for this compound is from a biochemical assay. Cellular potency can be influenced by factors such as cell permeability and off-target effects. The following sections detail methods to determine the cellular target engagement and potency of this compound.
Experimental Protocols for Target Validation
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ TE assay is a proximity-based assay that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.
-
Cell Preparation:
-
Co-transfect HEK293 cells with vectors expressing NanoLuc®-CDK9 and Cyclin T1.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound and competitor compounds (e.g., Dinaciclib) in Opti-MEM.
-
Add the NanoBRET™ Tracer K-12 to the cells at the recommended concentration.[1]
-
Immediately add the serially diluted compounds to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.[1]
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the donor (450 nm) and acceptor (600 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in live cells or cell lysates by measuring the thermal stability of a protein upon ligand binding. The binding of an inhibitor can stabilize the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the expected IC50) or with DMSO as a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for CDK9.
-
-
Data Analysis:
-
Quantify the band intensities for CDK9 at each temperature for both the this compound treated and DMSO treated samples.
-
Plot the percentage of soluble CDK9 relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Western Blot for Downstream Target Modulation
Inhibition of CDK9 should lead to a decrease in the phosphorylation of its primary substrate, the Serine 2 residue of the RNA Polymerase II C-terminal domain (p-RNAPII Ser2). This can be readily assessed by Western blotting.
-
Cell Treatment:
-
Seed a relevant cell line and allow the cells to adhere.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-6 hours). Include a DMSO vehicle control.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Resolve equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-RNAPII Ser2.
-
Also, probe separate membranes or strip and re-probe the same membrane with antibodies for total RNAPII and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for p-RNAPII Ser2 and normalize to the total RNAPII and/or the loading control.
-
A dose-dependent decrease in the p-RNAPII Ser2 signal upon treatment with this compound provides strong evidence of target engagement and functional inhibition of CDK9 in cells.
-
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that should employ orthogonal methods. The NanoBRET™ TE assay provides a direct measure of compound binding in live cells, while CETSA offers a label-free method to confirm target interaction. Finally, monitoring the phosphorylation of downstream substrates like RNA Polymerase II via Western blotting provides crucial evidence of the functional consequences of CDK9 inhibition. By utilizing these approaches, researchers can confidently establish the cellular mechanism of action of this compound and guide its further development as a potential therapeutic agent.
References
A Comparative Guide: Flavopiridol vs. Selective CDK9 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy to impede the uncontrolled proliferation of cancer cells. Among the various CDKs, CDK9 has garnered significant attention due to its critical role in regulating transcription. This guide provides a detailed comparison of flavopiridol, a first-generation, broad-spectrum CDK inhibitor, and the newer class of highly selective CDK9 inhibitors, exemplified by compounds such as Cdk9-IN-1 and others, in the context of cancer therapy.
Executive Summary
Flavopiridol, the first CDK inhibitor to enter clinical trials, exhibits potent anti-cancer activity by targeting multiple CDKs involved in both cell cycle progression and transcription.[1][2] However, its broad selectivity profile contributes to a narrow therapeutic window and significant off-target toxicities.[3] In contrast, the development of highly selective CDK9 inhibitors aims to overcome these limitations by specifically targeting the transcriptional addiction of cancer cells, potentially offering a more favorable safety profile and improved therapeutic efficacy.
Mechanism of Action: A Tale of Two Strategies
Flavopiridol: The Pan-CDK Inhibitor
Flavopiridol functions as a competitive inhibitor of the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[3][4] Its inhibitory action on cell cycle-related CDKs leads to cell cycle arrest at the G1/S and G2/M phases.[1] Concurrently, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, results in the suppression of global transcription.[5] This transcriptional inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[6]
Selective CDK9 Inhibitors: A Focused Attack on Transcriptional Addiction
Selective CDK9 inhibitors are designed to specifically target the ATP-binding site of CDK9.[7][8] By inhibiting CDK9, these compounds prevent the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the transition from transcriptional initiation to elongation.[7][9] This targeted inhibition leads to a rapid decrease in the levels of key survival proteins with short half-lives, which are often overexpressed in cancer cells and contribute to their survival and proliferation.[6] This focused mechanism of action is anticipated to result in fewer off-target effects compared to pan-CDK inhibitors like flavopiridol.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for flavopiridol and representative selective CDK9 inhibitors.
Table 1: Kinase Inhibition Profile
| Inhibitor | Target CDKs | IC50 (nM) against CDK9 | IC50 (nM) against other CDKs | Reference |
| Flavopiridol | CDK1, 2, 4, 6, 9 | 2.5 - 4 | CDK1: ~30, CDK2: ~40, CDK4: ~60, CDK6: ~100 | [4][10] |
| Dinaciclib | CDK1, 2, 5, 9 | 4 | CDK1: 3, CDK2: 1, CDK5: 1 | [1] |
| AT7519 | CDK1, 2, 4, 5, 9 | <10 | CDK1: 190, CDK2: 47, CDK4: 67, CDK5: 18 | [1] |
| NVP-2 | Highly selective for CDK9 | <0.514 | >700-fold selectivity over DYRK1B | [1][11] |
Table 2: In Vitro Anti-Cancer Activity
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Flavopiridol | HCT116 (Colon) | 13 | [4] |
| A2780 (Ovarian) | 15 | [4] | |
| PC3 (Prostate) | 10 | [4] | |
| Mia PaCa-2 (Pancreatic) | 36 | [4] | |
| Dinaciclib | Various solid tumor and myeloma cell lines | 1 - 4 | [1] |
| AT7519 | Panel of human tumor cell lines | 40 - 940 | [1] |
| NVP-2 | MOLT4 (Leukemia) | Potent anti-proliferative effects | [1][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP) or by using a non-radioactive method that measures ADP production (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid or a kinase inhibitor).
-
Quantify the amount of phosphorylated substrate or ADP produced. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14][15]
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Following the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a soluble formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.[16][17]
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins involved in the CDK9 signaling pathway.
Protocol:
-
Treat cancer cells with the test compound or vehicle control for the desired time.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-c-Myc, anti-CDK9, or anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[18]
Animal Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Protocol:
-
Select an appropriate immunocompromised mouse strain (e.g., nude or SCID mice).
-
Prepare a suspension of human cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously or orthotopically inject a defined number of cancer cells (e.g., 1x10^6 to 1x10^7 cells) into the flank or the organ of origin of the mice.
-
Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or western blotting).
-
Compare the tumor growth inhibition in the treatment groups to the control group to assess the in vivo efficacy of the compound.[19][20][21][22][23]
Visualizations
The following diagrams illustrate key concepts related to the comparison of flavopiridol and selective CDK9 inhibitors.
Caption: CDK9 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Caption: Logical Comparison of Inhibitor Classes.
Conclusion
The journey from broad-spectrum kinase inhibitors like flavopiridol to the development of highly selective CDK9 inhibitors represents a significant advancement in precision oncology. While flavopiridol laid the groundwork and demonstrated the therapeutic potential of CDK inhibition, its clinical utility has been hampered by its lack of specificity. The new generation of selective CDK9 inhibitors holds the promise of a more targeted and less toxic approach to treating cancers that are dependent on transcriptional regulation for their survival. Continued research and clinical evaluation of these selective inhibitors are crucial to fully realize their therapeutic potential and to define their role in the evolving landscape of cancer treatment.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. veterinarypaper.com [veterinarypaper.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. protocol.everlab.net [protocol.everlab.net]
A Comparative Guide to Selective CDK9 Inhibitors: Cdk9-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating transcriptional elongation. Its inhibition offers a promising strategy to downregulate the expression of key survival proteins in cancer cells. This guide provides an objective comparison of Cdk9-IN-1 with other prominent selective CDK9 inhibitors, supported by experimental data and detailed protocols to aid researchers in their selection and application of these potent research tools.
Data Presentation: A Comparative Analysis of CDK9 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound against other notable selective CDK9 inhibitors. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of each compound's efficacy against CDK9 and its selectivity over other cyclin-dependent kinases.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) |
| This compound | 39 | >10,000 | >10,000 | >10,000 | - | >10,000 | >10,000 |
| AZD4573 | <4[1] | >10-fold selective | >10-fold selective | >10-fold selective | - | >10-fold selective | >10-fold selective |
| MC180295 | 5 | 138 | 233 | 112 | 159 | 712 | 555 |
| NVP-2 | 0.514[2] | 584[2] | 706[2] | - | - | - | >10,000 |
| Flavopiridol | 3 | 65 | 100 | 80 | - | 130 | 300 |
| i-CDK9 | <0.4 | >600-fold selective | >600-fold selective | >600-fold selective | - | >600-fold selective | >600-fold selective |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for evaluating CDK9 inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare selective CDK9 inhibitors.
Biochemical Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of an inhibitor against CDK9.
Materials:
-
CDK9/cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
DTT (Dithiothreitol)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine peptide)
-
Test inhibitor (e.g., this compound)
-
384-well low-volume plates
Procedure:
-
Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute in kinase buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Prepare the kinase/substrate solution by diluting CDK9/cyclin T1 and the substrate peptide in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare the ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and EDTA.
-
Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO) and incubate for the desired time period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot Analysis for Downstream Targets
This technique is used to detect changes in the protein levels of downstream targets of CDK9, such as phosphorylated RNA Polymerase II (p-RNAPII Ser2), Mcl-1, and MYC.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-Mcl-1, anti-MYC, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitor at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
References
Cdk9-IN-1 Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of Cdk9-IN-1, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. As comprehensive public data for a compound explicitly named "this compound" is not available, this guide utilizes data from the well-characterized and highly selective CDK9 inhibitor, KB-0742 , as a representative example to illustrate the expected selectivity profile.
CDK9 is a key regulator of transcriptional elongation and a promising therapeutic target in various cancers. The data presented here is intended to provide researchers with a framework for evaluating the performance of selective CDK9 inhibitors.
Kinase Selectivity Profile of this compound (Data from KB-0742)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (represented by KB-0742) against a panel of Cyclin-Dependent Kinases. The data demonstrates a high degree of selectivity for CDK9 over other members of the CDK family, particularly those involved in cell cycle regulation.[1][2][3][4]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/cyclin T1 | 6 | 1 |
| CDK1/cyclin B | >10,000 | >1667 |
| CDK2/cyclin A | >10,000 | >1667 |
| CDK3/cyclin E | >10,000 | >1667 |
| CDK4/cyclin D1 | >10,000 | >1667 |
| CDK5/p25 | >10,000 | >1667 |
| CDK6/cyclin D3 | >10,000 | >1667 |
| CDK7/cyclin H | 330 | 55 |
| CDK8/cyclin C | >10,000 | >1667 |
| CDK12/cyclin K | 540 | 90 |
| CDK13/cyclin K | 270 | 45 |
Data is representative of KB-0742, a potent and selective CDK9 inhibitor.[1][3]
Experimental Protocols
The determination of the kinase selectivity profile is a critical step in the characterization of any kinase inhibitor. The following is a representative protocol for a kinase inhibition assay.
HotSpot™ Kinase Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate by a kinase through the measurement of radioactive phosphate incorporation.
Principle: This method relies on the transfer of the gamma-phosphate from radiolabeled ATP (³³P-ATP) to a specific substrate by the kinase. The resulting phosphorylated substrate is then captured, and the amount of incorporated radioactivity is measured, which is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Kinase: Recombinant human CDK9/cyclin T1
-
Substrate: Specific peptide or protein substrate for CDK9
-
Radioisotope: [γ-³³P]ATP
-
Test Compound: this compound (or representative compound) serially diluted
-
Assay Buffer: Kinase-specific buffer containing MgCl₂, DTT, and other necessary co-factors.
-
ATP Solution: A stock solution of non-radiolabeled ATP.
-
Filter plates and scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding a solution that precipitates the protein/substrate or by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the inhibitor relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in regulating transcriptional elongation.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates negative elongation factors and RNA Polymerase II to promote transcriptional elongation.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general steps involved in determining the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 value of an inhibitor against a target kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. tempus.com [tempus.com]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CDK9 Inhibition: A Comparative Guide to Cdk9-IN-1 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and therapeutic development, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising target. As a key regulator of transcriptional elongation, its inhibition can selectively induce apoptosis in cancer cells, which are often dependent on the continuous expression of short-lived anti-apoptotic proteins.[1] This guide provides a comprehensive comparison of two primary methods for interrogating CDK9 function: pharmacological inhibition with small molecules, exemplified by Cdk9-IN-1, and genetic knockdown using small interfering RNA (siRNA).
This guide will objectively compare the performance of these two approaches, supported by experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: A Tale of Two Interventions
This compound , as a chemical inhibitor, typically functions by competitively binding to the ATP pocket of the CDK9 enzyme. This action prevents the phosphorylation of its substrates, most notably the C-terminal domain of RNA Polymerase II (RNAPII) and Negative Elongation Factor (NELF). The result is a stall in transcriptional elongation, leading to a decrease in the mRNA levels of crucial survival proteins, such as Mcl-1, and subsequent induction of apoptosis in cancer cells.[1]
Cdk9 siRNA , on the other hand, operates at the post-transcriptional level. These small RNA molecules are designed to be complementary to the mRNA sequence of CDK9. Upon introduction into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and cleaves the target CDK9 mRNA, leading to its degradation and thereby preventing the synthesis of the CDK9 protein. The ultimate downstream effects are similar to that of a chemical inhibitor: a reduction in transcriptional elongation and induction of apoptosis.
Figure 1. Mechanisms of CDK9 inhibition by this compound and siRNA.
Performance Comparison: this compound vs. siRNA Knockdown
The choice between a chemical inhibitor and siRNA knockdown often depends on the experimental goals. Chemical inhibitors offer temporal control, allowing for acute inhibition and washout studies. In contrast, siRNA provides a more direct and often more specific method of reducing protein levels, serving as a crucial tool for validating the on-target effects of a small molecule inhibitor. The following tables summarize quantitative data from studies comparing the effects of CDK9 inhibitors and siRNA.
Table 1: Effects on Cell Viability
| Treatment | Cell Line | Assay | Concentration/Dose | Result | Reference |
| CDK9 Inhibitor (AZD4573) | Hematologic Cancer Cells | Apoptosis Assay | Varies | Rapid induction of apoptosis | [2] |
| CDK9 Inhibitor (LDC000067) | Chordoma Cells | MTT Assay | Dose-dependent | Significant inhibition of cell growth | [3] |
| Cdk9 siRNA | Endometrial Cancer Cells | Proliferation Assay | Increasing concentration | Significantly inhibited cell proliferation | [4] |
| Cdk9 siRNA | Chordoma Cells | MTT Assay | 10 nM, 30 nM, 60 nM | Dose-dependent inhibition of cell growth | [3] |
| Cdk9 siRNA | Anaplastic Thyroid Cancer Cells | Proliferation Assay | 10 µM | Impaired cell proliferation | [5] |
Table 2: Effects on Downstream Targets (Mcl-1 Expression)
| Treatment | Cell Line | Assay | Concentration/Dose | Result | Reference |
| CDK9 Inhibitor (Dinaciclib) | B-cell Lymphoma Cells | Western Blot | Varies | Rapidly suppressed Mcl-1 protein expression | [6] |
| CDK9 Inhibitor (AZD4573) | Hematologic Cancer Cells | Proteomic Analysis | Dose- and time-dependent | Depletion of Mcl-1 | [2] |
| CDK9 Inhibitor (Bay 61-3606) | Breast Cancer Cells | RT-PCR | 2.5 µM | Transcriptional downregulation of Mcl-1 | [7] |
| Cdk9 siRNA | Chordoma Cells | Western Blot | 10 nM, 30 nM, 60 nM | Dose-dependent downregulation of Mcl-1 | [3] |
| Cdk9 siRNA | Breast Cancer Cells | Western Blot | Not specified | Downregulation of Mcl-1 | [7] |
Experimental Workflow for Cross-Validation
A robust cross-validation strategy is essential to confirm that the observed phenotype from a CDK9 inhibitor is a direct result of its on-target activity. The following workflow outlines a typical experimental design.
Figure 2. Experimental workflow for cross-validating this compound effects.
Detailed Experimental Protocols
Western Blot Analysis for CDK9 and Downstream Targets
Objective: To assess the protein levels of CDK9, phosphorylated RNAPII (a direct substrate of CDK9), and Mcl-1 following treatment with this compound or Cdk9 siRNA.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Electrophoresis:
-
Protein Transfer:
-
Electrotransfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[9]
-
Incubate the membrane with primary antibodies against CDK9, phospho-RNAPII (Ser2), Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[9]
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
MTT Assay for Cell Viability
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or after transfection with Cdk9 siRNA and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA levels of CDK9 and its downstream target, Mcl-1.
-
RNA Extraction:
-
Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. This can be done using a one-step or two-step RT-qPCR protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers for CDK9 and Mcl-1, a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[12]
-
Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[13]
-
Logical Framework for Cross-Validation
Figure 3. Logical relationship of cross-validation.
References
- 1. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. ptglab.com [ptglab.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK9 Inhibition Strategies in Leukemia: Cdk9-IN-1 vs. Dinaciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of leukemia therapeutics, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising strategy. This guide provides a detailed comparison of two distinct approaches to CDK inhibition for leukemia treatment: the multi-kinase inhibitor dinaciclib and a highly selective CDK9 inhibitor, represented here by Cdk9-IN-1. Due to the limited publicly available data on this compound in the context of leukemia, this guide will utilize data from other well-characterized selective CDK9 inhibitors, such as AZD4573, to provide a robust comparative analysis.
Mechanism of Action: A Tale of Two Inhibition Profiles
Dinaciclib: The Multi-Targeted Inhibitor
Dinaciclib is a potent small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its anti-leukemic activity stems from a dual mechanism: inducing cell cycle arrest and inhibiting transcription. By inhibiting CDK1 and CDK2, dinaciclib blocks cell cycle progression at the G1/S and G2/M phases.[1] Its potent inhibition of CDK9 disrupts the positive transcription elongation factor b (P-TEFb) complex, leading to the downregulation of short-lived anti-apoptotic proteins crucial for cancer cell survival, most notably Mcl-1.[4][5]
Caption: Dinaciclib's multi-targeted inhibition of CDKs, affecting both cell cycle and transcription.
This compound and Selective CDK9 Inhibitors: A Focused Approach
This compound is a selective inhibitor of CDK9 with a reported IC50 of 39 nM for the CDK9/CycT1 complex.[6][7] By specifically targeting CDK9, this class of inhibitors focuses on disrupting transcriptional regulation without directly affecting the cell cycle CDKs (CDK1, CDK2, CDK4/6).[4] The primary mechanism of action is the inhibition of P-TEFb, leading to reduced phosphorylation of RNA Polymerase II and subsequent downregulation of key survival proteins like Mcl-1 and MYC.[8][9] This targeted approach aims to induce apoptosis preferentially in cancer cells that are highly dependent on the continuous transcription of these pro-survival factors.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse xenograft model [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Validate User [ashpublications.org]
A Head-to-Head Comparison of Cdk9-IN-1 and Other CDK9 Tool Compounds for Researchers
In the landscape of chemical biology and drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target, particularly in oncology and virology. Its role in regulating transcriptional elongation makes it a linchpin in the expression of short-lived anti-apoptotic proteins and oncogenes, such as Mcl-1 and MYC. A variety of small molecule inhibitors have been developed to probe CDK9 function and explore its therapeutic potential. This guide provides a head-to-head comparison of Cdk9-IN-1 with other widely used CDK9 tool compounds: Flavopiridol, SNS-032, and AZD4573, offering researchers a comprehensive overview of their performance based on available experimental data.
Biochemical Potency and Kinase Selectivity
The efficacy and utility of a chemical probe are largely determined by its potency against the intended target and its selectivity against other related and unrelated kinases. A highly selective compound provides greater confidence that the observed biological effects are due to the inhibition of the target of interest.
Flavopiridol (Alvocidib) is a pan-CDK inhibitor, demonstrating activity against multiple CDKs. It inhibits CDK1, CDK2, CDK4, and CDK9 with IC50 values in the range of 30-170 nM.[2] Its broader activity profile can be advantageous in certain contexts but complicates the specific attribution of biological effects to CDK9 inhibition alone.
SNS-032 (BMS-387032) exhibits potent inhibition of CDK9 with an IC50 of 4 nM. It also shows activity against CDK2 and CDK7 with IC50 values of 38 nM and 62 nM, respectively, while having significantly less potent effects on CDK1 and CDK4.[3][4]
AZD4573 stands out as a highly potent and selective CDK9 inhibitor with an IC50 of less than 3 nM. It demonstrates greater than 10-fold selectivity against all other CDKs and kinases tested, making it a valuable tool for specifically interrogating CDK9 function.[5]
Table 1: Comparison of In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | CDK9/CycT1 | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK7/CycH |
| This compound | 39[1] | ND | ND | ND | ND |
| Flavopiridol | ~30-100[2] | 30[2] | 170[2] | 100[2] | ND |
| SNS-032 | 4[3][4] | 480[3][4] | 38[3][4] | 925[3][4] | 62[3][4] |
| AZD4573 | <3[5] | >30 | >30 | >30 | >30 |
ND: Not Determined from the provided search results.
Cellular Potency and Antitumor Activity
The ability of a compound to inhibit its target within a cellular context and elicit a biological response is a critical measure of its utility. This is often assessed through cell viability assays, apoptosis induction, and measurement of downstream target engagement.
This compound was developed as a selective CDK9 inhibitor for the treatment of HIV infection[1]; however, detailed cellular potency data in cancer cell lines are not widely reported.
Flavopiridol has demonstrated broad anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range. For example, it has shown activity in anaplastic thyroid cancer cell lines with IC50 values below 0.13 μM.[6]
SNS-032 has been shown to induce apoptosis in various cancer cell lines. For instance, in multiple myeloma cells, it triggers apoptosis and inhibits proliferation.[2]
AZD4573 induces rapid caspase activation and loss of viability in a diverse set of hematological cancer cell lines, with a median caspase activation EC50 of 30 nM and a GI50 of 11 nM.[5] In contrast, it shows minimal effect on solid tumor cell lines.[5] For example, in the MV-4-11 acute myeloid leukemia model, it achieved caspase activation with an EC50 of 13.7 nM.[7]
Table 2: Comparison of Cellular Activity
| Compound | Cell Line(s) | Assay Type | Potency |
| This compound | Not specified in search results | - | Not specified in search results |
| Flavopiridol | Anaplastic thyroid cancer cell lines | Cell Viability (IC50) | < 0.13 μM[6] |
| SNS-032 | Multiple myeloma cells | Apoptosis/Proliferation | Not specified in search results |
| AZD4573 | Hematological cancer cell lines | Caspase Activation (EC50) | 30 nM (median)[5] |
| AZD4573 | Hematological cancer cell lines | Growth Inhibition (GI50) | 11 nM (median)[5] |
| AZD4573 | MV-4-11 (AML) | Caspase Activation (EC50) | 13.7 nM[7] |
In Vivo Efficacy in Preclinical Models
Translating in vitro and cellular activity to in vivo efficacy is a crucial step in validating a compound's therapeutic potential. Xenograft models are commonly used to assess the antitumor activity of these inhibitors.
This compound : In vivo efficacy data for this compound in cancer models were not found in the provided search results.
Flavopiridol has demonstrated in vivo antitumor activity in various human tumor xenograft models, including cholangiocarcinoma and rhabdoid tumors.[8][9] For instance, in a cholangiocarcinoma xenograft model, flavopiridol at doses of 5 and 7.5 mg/kg significantly reduced tumor volume.[8]
SNS-032 has shown potent antitumor activity in vivo against human leukemia and multiple myeloma xenografts.[10] In a breast cancer xenograft model, SNS-032 treatment resulted in a significant inhibition of tumor growth.[11] In diffuse large B-cell lymphoma xenografts, SNS-032 at 9 mg/kg/day significantly suppressed tumor growth.[12]
AZD4573 causes durable regressions in subcutaneous and disseminated models of multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[13] In an MV-4-11 subcutaneous xenograft model, treatment with 15 mg/kg of AZD4573 led to sustained tumor regressions.[14] It has also shown efficacy in patient-derived xenograft (PDX) models of AML.[15]
Table 3: Comparison of In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Not specified in search results | - | Not specified in search results |
| Flavopiridol | Cholangiocarcinoma Xenograft | 5 and 7.5 mg/kg | Significant tumor volume reduction[8] |
| SNS-032 | Diffuse Large B-cell Lymphoma Xenograft | 9 mg/kg/day | Significant tumor growth suppression[12] |
| AZD4573 | MV-4-11 AML Xenograft | 15 mg/kg, BID q2h, 2 days on/5 days off | Sustained tumor regressions[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
CDK9 Signaling Pathway in Transcriptional Regulation.
General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, detailed methodologies for key experiments are essential.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor against a kinase.
-
Reagent Preparation :
-
Prepare a 4X solution of the test compound (inhibitor) by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture containing the CDK9 enzyme and a Europium-labeled anti-tag antibody.
-
Prepare a 4X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor.
-
-
Assay Procedure :
-
In a 384-well plate, add 4 µL of the 4X test compound solution to each well.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement :
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis :
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with a CDK9 inhibitor.
-
Cell Treatment :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK9 inhibitor or vehicle control for the desired duration.
-
-
Cell Staining :
-
Harvest the cells (including any floating cells in the media) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation and Analysis :
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation :
-
Unstained cells (Annexin V-negative, PI-negative) are considered live.
-
Cells stained only with Annexin V (Annexin V-positive, PI-negative) are in early apoptosis.
-
Cells stained with both Annexin V and PI (Annexin V-positive, PI-positive) are in late apoptosis or necrosis.
-
Cells stained only with PI (Annexin V-negative, PI-positive) are considered necrotic.[10][12]
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a CDK9 inhibitor in a subcutaneous xenograft mouse model.
-
Cell Implantation :
-
Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Inject a defined number of cells (e.g., 1-10 million) subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Treatment :
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the CDK9 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, twice weekly) and route of administration (e.g., intraperitoneal, intravenous, oral).
-
-
Efficacy Assessment :
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis :
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the antitumor efficacy.[3][9][17]
-
Conclusion
The selection of an appropriate CDK9 tool compound is contingent on the specific research question. AZD4573 emerges as a superior choice for studies requiring high selectivity for CDK9, thereby minimizing confounding off-target effects. Its demonstrated potency in hematological cancer models, both in vitro and in vivo, makes it a robust tool for investigating CDK9's role in these malignancies. SNS-032 also offers high potency against CDK9 but with notable activity against CDK2 and CDK7, which should be considered when interpreting results. Flavopiridol , as a pan-CDK inhibitor, is less suitable for dissecting the specific roles of CDK9 but can be useful for studying the broader effects of CDK inhibition. This compound is a potent CDK9 inhibitor, but the lack of a comprehensive public dataset on its kinase selectivity and cellular activity in cancer models warrants caution and further characterization before its use as a specific CDK9 probe in cancer biology. Researchers should carefully consider the data presented in this guide to select the most appropriate tool compound for their experimental needs, ensuring the generation of reliable and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel CDK9 inhibitor targeting the intramolecular hidden cavity of CDK9 induced by Tat binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Cdk9-IN-1 vs. Pan-CDK Inhibitors: A Comparative Guide for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), the choice between a highly selective inhibitor and a pan-inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic strategies. This guide provides an objective comparison of Cdk9-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with prominent pan-CDK inhibitors such as Flavopiridol (Alvocidib) and Dinaciclib. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific applications, primarily in oncology and virology.
Introduction to CDK9 and Its Inhibition
CDK9 is a key regulator of transcriptional elongation. In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), overcoming transcriptional pausing and promoting the synthesis of full-length mRNA transcripts.[1] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it an attractive therapeutic target.[2][3]
Selective CDK9 inhibitors, like this compound, are designed to specifically target CDK9, minimizing off-target effects on other CDKs involved in cell cycle regulation. In contrast, pan-CDK inhibitors, such as Flavopiridol and Dinaciclib, target a broader range of CDKs, impacting both transcription and cell cycle progression.[4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory concentrations (IC50) of this compound, Flavopiridol, and Dinaciclib against a panel of CDKs. Lower IC50 values indicate higher potency.
| Inhibitor | CDK9/CycT1 IC50 (nM) | Other Notable CDK IC50s (nM) | Reference(s) |
| This compound | 39 | Data on a full selectivity panel is not readily available in published literature. | [2] |
| Flavopiridol (Alvocidib) | ~3-10 | CDK1 (~30-40), CDK2 (~40-170), CDK4 (~60-100), CDK6 (~60), CDK7 (~110-300) | [4][5] |
| Dinaciclib | 4 | CDK1 (3), CDK2 (1), CDK5 (1) | [4][6] |
Table 1: Comparison of IC50 Values for this compound and Pan-CDK Inhibitors. This table highlights the high potency of all three inhibitors for CDK9. However, Flavopiridol and Dinaciclib also exhibit potent inhibition of other CDKs, confirming their pan-inhibitory nature.
Applications in Specific Research Areas
Cancer Therapy
The rationale for using CDK inhibitors in cancer therapy stems from the reliance of cancer cells on dysregulated cell cycle progression and transcriptional addiction to maintain their malignant phenotype.
Pan-CDK Inhibitors (Flavopiridol and Dinaciclib): These inhibitors have been extensively studied in various hematological and solid tumors. Their mechanism of action involves inducing cell cycle arrest and apoptosis by inhibiting multiple CDKs.[4] For example, Dinaciclib has shown efficacy in preclinical models of ovarian cancer by inducing cell cycle arrest and apoptosis.[6] However, their broad activity can lead to a narrow therapeutic window and significant off-target toxicities, which has been a challenge in clinical trials.[5]
Selective CDK9 Inhibition (this compound and other selective inhibitors): The primary advantage of selective CDK9 inhibition is the targeted disruption of transcriptional programs that cancer cells are addicted to, such as the expression of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[1] This can lead to apoptosis in cancer cells with potentially fewer side effects related to cell cycle disruption in normal cells. While direct comparative studies with this compound in cancer are limited, studies with other selective CDK9 inhibitors have demonstrated potent anti-tumor efficacy in preclinical models of hematologic tumors.[7]
HIV-1 Replication
The replication of the Human Immunodeficiency Virus Type 1 (HIV-1) is highly dependent on the host cell's transcriptional machinery, particularly the P-TEFb complex. The HIV-1 Tat protein recruits P-TEFb to the viral long terminal repeat (LTR) to promote transcriptional elongation of the viral genome.[1]
This compound: This inhibitor was specifically developed for the treatment of HIV infection and has an IC50 of 39 nM for CDK9/CycT1.[2] By inhibiting CDK9, this compound can effectively block HIV-1 replication.
Pan-CDK Inhibitors: Flavopiridol has also been shown to inhibit HIV-1 replication by targeting CDK9.[4] However, its broader CDK inhibition profile may lead to more significant cellular toxicity compared to a selective CDK9 inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CDK9 Signaling Pathway and Inhibition.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cdk9-IN-1: A Potent and Highly Selective Inhibitor of Cyclin-Dependent Kinase 9
For Researchers, Scientists, and Drug Development Professionals
Cdk9-IN-1 (also referred to as i-CDK9) has emerged as a critical tool for studying the biological functions of Cyclin-Dependent Kinase 9 (CDK9) and as a potential starting point for therapeutic development. This guide provides a detailed comparison of this compound's specificity for CDK9 over other cyclin-dependent kinases, supported by experimental data and detailed methodologies.
High Specificity of this compound for CDK9
This compound demonstrates exceptional potency and selectivity for CDK9. In biochemical assays, it inhibits the catalytic activity of the CDK9-CycT1 complex with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, below the detection limit of 0.4 nM.[1] This high affinity is coupled with a remarkable selectivity profile when compared to other members of the CDK family.
Experimental data reveals that this compound exhibits at least a 600-fold lower activity towards other CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK8.[1] Further analysis of the selectivity profile has identified DYRK1A and DYRK1B as the next most potently inhibited kinases, but with IC50 values significantly higher than that for CDK9, underscoring the inhibitor's specificity.[1]
The table below summarizes the inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9/CycT1 |
| CDK9/CycT1 | <0.0004 | - |
| CDK1/CycB | >0.24 | >600 |
| CDK2/CycA | >0.24 | >600 |
| CDK4/CycD1 | >0.24 | >600 |
| CDK7/CycH/MAT1 | >0.24 | >600 |
| CDK8/CycC | >0.24 | >600 |
| DYRK1A | 0.055 | >137 |
| DYRK1B | 0.047 | >117 |
Experimental Protocols
The high specificity of this compound has been determined through rigorous biochemical assays. The primary methods employed are the AlphaScreen kinase assay and the KINOMEscan binding assay.
AlphaScreen Kinase Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure the inhibition of kinase activity. The general principle involves a donor and an acceptor bead that are brought into proximity when a kinase phosphorylates its substrate.
General Protocol:
-
Reaction Setup: The kinase reaction is performed in a microplate well containing the CDK9/Cyclin T1 enzyme, a biotinylated substrate peptide, and ATP.
-
Inhibitor Addition: A dilution series of this compound is added to the wells to determine its inhibitory effect on the kinase activity.
-
Detection: After incubation, AlphaScreen donor and acceptor beads are added. The donor beads are coated with streptavidin to bind the biotinylated substrate, and the acceptor beads are coated with an antibody that specifically recognizes the phosphorylated substrate.
-
Signal Generation: In the presence of a phosphorylated substrate, the donor and acceptor beads are brought into close proximity. Upon excitation with a laser at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm. The intensity of the signal is proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration.
KINOMEscan Binding Assay
The KINOMEscan platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. This method does not rely on enzyme activity but directly measures the binding affinity of the inhibitor to the kinase active site.
General Protocol:
-
Immobilized Kinase: A panel of kinases, including various CDKs, are individually immobilized on a solid support.
-
Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a proprietary, tagged ligand that is known to bind to the active site of the kinase.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. If this compound binds to the kinase, it will displace the tagged ligand, resulting in a lower signal.
-
Selectivity Profiling: By testing this compound against a comprehensive panel of kinases, a detailed selectivity profile is generated, revealing its binding affinity for CDK9 relative to other kinases.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the CDK9 signaling pathway and a typical kinase inhibition assay workflow.
Caption: The P-TEFb (CDK9/CycT1) signaling pathway in transcriptional regulation.
Caption: A generalized workflow for a kinase inhibition assay.
References
Assessing the Therapeutic Window of Cdk9-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Cyclin-Dependent Kinase 9 (Cdk9) inhibitor, Cdk9-IN-1, against other known Cdk9 inhibitors. The objective is to facilitate an assessment of its therapeutic window by presenting key experimental data on efficacy, selectivity, and cytotoxicity. Detailed methodologies for crucial experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to Cdk9 Inhibition
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcription elongation.[1][2][3][4][5] In complex with its cyclin partners (T1, T2a, T2b, or K), it forms the positive transcription elongation factor b (P-TEFb).[1][3][5][6] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, releasing it from promoter-proximal pausing and enabling productive transcription of downstream genes.[1][3][4][6] Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, making Cdk9 an attractive therapeutic target.[1][2][7][8] Inhibition of Cdk9 can lead to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[5][7]
This compound is a selective inhibitor of Cdk9. This guide compares its performance metrics with other well-characterized Cdk9 inhibitors, including Flavopiridol, NVP-2, AZD4573, and KB-0742, to provide a comprehensive overview of its potential therapeutic window.
Comparative Efficacy and Selectivity
The therapeutic potential of a kinase inhibitor is largely defined by its potency against the intended target and its selectivity over other kinases, which can help predict off-target effects. The following tables summarize the in vitro inhibitory activities of this compound and its comparators.
Table 1: In Vitro Potency of Cdk9 Inhibitors against Cdk9/Cyclin T1
| Compound | IC50 (nM) vs. Cdk9/Cyclin T1 | Reference |
| This compound | 39 | |
| Flavopiridol | ~3 | [5] |
| NVP-2 | < 0.514 | [9][10] |
| AZD4573 | < 4 | |
| KB-0742 | 6 | [11] |
Table 2: Selectivity Profile of Cdk9 Inhibitors against Other Cyclin-Dependent Kinases
| Compound | Cdk1 (IC50, nM) | Cdk2 (IC50, nM) | Cdk4 (IC50, nM) | Cdk6 (IC50, nM) | Cdk7 (IC50, nM) | Reference |
| Flavopiridol | 20-100 | 20-100 | 20-100 | 20-100 | 875 | |
| NVP-2 | 584 | 706 | - | - | >10,000 | [10] |
| AZD4573 | 370 | >10,000 | 1,100 | 1,100 | 1,100 | |
| KB-0742 | >300 | >300 | >300 | >300 | >300 | [11] |
Note: A higher IC50 value indicates lower potency and therefore higher selectivity for Cdk9 over the specified kinase.
In Vitro and In Vivo Performance
While in vitro kinase assays are crucial for determining direct inhibitory activity, cellular assays and in vivo models provide a more comprehensive understanding of a compound's therapeutic potential, including its ability to induce cancer cell death and its safety profile.
Table 3: Cellular Activity and In Vivo Observations of Cdk9 Inhibitors
| Compound | Cell Line Examples (Effect) | In Vivo Model Examples (Efficacy and Toxicity) | Reference |
| Flavopiridol | Leukemia, Lymphoma, Breast, Colon Cancer (Apoptosis) | Hematologic malignancies (Clinical activity but significant toxicity) | [4] |
| NVP-2 | Leukemia (MOLT4 - Anti-proliferative) | Not widely reported in publicly available literature. | [9][10] |
| AZD4573 | Hematologic Cancers (Apoptosis) | AML and B-cell lymphoma xenografts (Tumor regression) | [8] |
| KB-0742 | Prostate Cancer, Leukemia (Cytostatic) | Prostate cancer xenograft (Reduced tumor growth, well-tolerated) | |
| MC180295 (a novel CDK9 inhibitor) | AML, Colon Cancer | AML and colon cancer xenografts (Efficacious, synergistic with decitabine) | [12] |
Note: Specific data for this compound in various cancer cell lines and in vivo models is not as extensively documented in publicly available literature compared to other inhibitors. Further studies are required to fully characterize its therapeutic window.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Cdk9 and the process for evaluating its inhibitors, the following diagrams are provided.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path from Preclinical Promise to Clinical Reality: A Comparative Guide to Cdk9-IN-1 and Other CDK9 Inhibitors
The journey of a preclinical candidate to a clinically approved drug is fraught with challenges, a reality starkly illustrated in the development of Cyclin-dependent kinase 9 (CDK9) inhibitors. While numerous CDK9 inhibitors have shown promise in preclinical cancer models, their translation to successful clinical therapies has been hampered by issues of selectivity, toxicity, and the need for a viable therapeutic window. This guide provides a comparative analysis of the preclinical compound Cdk9-IN-1 against several clinical-stage CDK9 inhibitors, highlighting the critical data and experimental considerations necessary for navigating the preclinical to clinical transition.
This compound has been identified as a novel and selective inhibitor of CDK9, primarily investigated for its potential in treating HIV infection.[1] However, given the significant role of CDK9 in cancer cell transcription, its potential as an anti-cancer agent warrants exploration. This guide will objectively compare the available preclinical data for this compound with that of more clinically advanced CDK9 inhibitors, including Alvocidib, Dinaciclib, VIP152 (formerly BAY 1251152), AZD4573, and KB-0742. The aim is to provide researchers, scientists, and drug development professionals with a clear perspective on the preclinical data landscape required for the successful clinical translation of a CDK9 inhibitor.
The CDK9 Signaling Pathway: A Key Regulator of Cancer Cell Transcription
CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb).[2][3] P-TEFb plays a crucial role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in releasing paused RNAPII and promoting transcriptional elongation.[4][5] Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC to maintain their survival and proliferative advantages.[4][6] By inhibiting CDK9, the transcription of these critical survival genes is suppressed, leading to cancer cell apoptosis.[3][4]
Comparative Preclinical Data: this compound vs. Clinical-Stage CDK9 Inhibitors
A comprehensive preclinical data package is essential to justify the advancement of a compound to clinical trials. This includes robust data on potency, selectivity, cellular activity, in vivo efficacy, and pharmacokinetics/pharmacodynamics (PK/PD). The following tables summarize the available data for this compound and its clinical-stage counterparts.
Table 1: In Vitro Potency and Selectivity
This table highlights the half-maximal inhibitory concentration (IC50) of the compounds against CDK9 and other related kinases, providing a measure of their potency and selectivity. High selectivity for CDK9 over other CDKs is desirable to minimize off-target toxicities.
| Compound | CDK9 IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | 39 (CDK9/CycT1) | Data on broader kinase selectivity is not readily available in the public domain. | [1] |
| Alvocidib | 3-6 | Pan-CDK inhibitor; also inhibits CDK1, CDK2, CDK4, CDK6, CDK7. | [7] |
| Dinaciclib | 1-4 | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9. | [2] |
| VIP152 | 4.5 | Highly selective for CDK9 over other CDKs. | [8] |
| AZD4573 | <3-4 | Highly potent and selective for CDK9 (>10-fold against other CDKs). | [9][10] |
| KB-0742 | 6 | Highly selective for CDK9 (>50-fold over other CDKs). | [11] |
Table 2: In Vitro Cellular Activity
This table summarizes the effects of the inhibitors on cancer cell lines, typically measured as the concentration required to inhibit cell growth by 50% (GI50) or cause cell death (EC50 for apoptosis).
| Compound | Cell Line(s) | Cellular Potency (nM) | Observed Effects | Reference(s) |
| This compound | N/A | Public data on anti-cancer cellular activity is not available. | Primarily studied for HIV replication inhibition. | [1] |
| Alvocidib | Various AML cell lines | Synergistic reduction in venetoclax EC50 to low nM range. | Induces apoptosis, synergistic with other agents. | [12] |
| Dinaciclib | Ovarian cancer cell lines | IC50: 13.8 - 123.5 | Induces cell cycle arrest and apoptosis. | [13] |
| VIP152 | CLL cell lines | Cytotoxic at 500-1000 nM. | Induces apoptosis in venetoclax-resistant cells. | [8] |
| AZD4573 | Hematological cancer cell lines | Caspase EC50: 30, GI50: 11 | Rapid induction of apoptosis. | [9] |
| KB-0742 | TNBC cell lines | Cytotoxic effects observed. | Decreased cell viability. | [14] |
Table 3: In Vivo Efficacy in Preclinical Models
This table presents the outcomes of in vivo studies, typically in xenograft models where human cancer cells are implanted in immunocompromised mice. Tumor growth inhibition (TGI) is a key endpoint.
| Compound | Animal Model | Dosing Regimen | Efficacy | Reference(s) |
| This compound | N/A | Public data on in vivo anti-cancer efficacy is not available. | --- | |
| Alvocidib | OCI-AML3 xenograft | Combination with venetoclax | 87.9% TGI (combination) vs. 31.5% (venetoclax alone) | [12] |
| Dinaciclib | ATC xenograft | 40 mg/kg, daily IP | Dose-dependent tumor growth retardation. | [15] |
| VIP152 | AML xenograft | Once weekly IV | Marked single-agent antitumor efficacy and good tolerability. | [16] |
| AZD4573 | MV4-11 xenograft | 15 mg/kg, twice weekly | Tumor regression. | [10] |
| KB-0742 | Prostate xenograft | 3-day on/4-day off, oral | Significant tumor growth inhibition. | [17] |
Key Preclinical to Clinical Translation Challenges for CDK9 Inhibitors
The data presented for the clinical-stage CDK9 inhibitors highlight several critical challenges that any new candidate, including a repositioned this compound, would need to overcome.
-
Achieving Selectivity to Mitigate Off-Target Toxicity: As illustrated by the pan-CDK activity of early inhibitors like Alvocidib, a lack of selectivity can lead to a narrow therapeutic window and significant side effects.[7] Newer agents like VIP152, AZD4573, and KB-0742 have been engineered for high selectivity, a key design feature for improving their safety profiles.[8][9][11]
-
On-Target Toxicity: CDK9 is essential for normal cellular transcription, and its inhibition can affect healthy cells, leading to on-target toxicities. The development of intermittent dosing schedules, as seen with KB-0742, is a strategy to manage this by allowing normal cells to recover between treatments.[17]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Achieving and maintaining a therapeutic concentration of the drug at the tumor site is crucial. Preclinical studies must thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Furthermore, establishing a clear relationship between drug exposure (PK) and the desired biological effect (PD), such as the inhibition of RNAPII phosphorylation, is vital for dose selection in clinical trials.
Experimental Protocols for Key Assays
To ensure the reproducibility and comparability of preclinical data, standardized and well-detailed experimental protocols are essential. Below are representative protocols for key in vitro assays used in the evaluation of CDK9 inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 of a test compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (e.g., this compound)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of CDK9 activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the GI50 of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Test compound
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 value from the dose-response curve.
Conclusion
The successful translation of a preclinical CDK9 inhibitor to the clinic requires a rigorous and comprehensive preclinical evaluation. While this compound has shown initial promise as a selective CDK9 inhibitor, its journey towards potential application in oncology would necessitate a significant expansion of its preclinical data package to address the key challenges of selectivity, on-target toxicity, and PK/PD properties. The comparative data from clinical-stage CDK9 inhibitors such as Alvocidib, Dinaciclib, VIP152, AZD4573, and KB-0742 provide a valuable roadmap for the types of studies and data required. By understanding these challenges and employing robust experimental methodologies, researchers can better navigate the complex path from preclinical discovery to meaningful clinical impact in the quest to effectively target CDK9 in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. carnabio.com [carnabio.com]
- 16. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
Safety Operating Guide
Personal protective equipment for handling Cdk9-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cdk9-IN-1, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact.
Understanding the Risks: Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Quantitative Safety Data Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
GHS Hazard Pictograms


Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. For tasks with a high risk of splash or when handling concentrated solutions, consider double-gloving. |
| Body Protection | Impervious Clothing | A buttoned lab coat is the minimum requirement. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron or gown should be worn. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator (e.g., N95) is required when handling the powder form of this compound to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires meticulous adherence to the following protocols, from initial weighing to the preparation of solutions. All manipulations of the solid compound and concentrated stock solutions should be performed within a certified chemical fume hood.
1. Weighing the Compound
-
Preparation: Don the required PPE. Decontaminate the balance and the surrounding work area within the chemical fume hood.
-
Taring the Vessel: Place a tared weigh boat or microcentrifuge tube on the analytical balance and record the zero reading.
-
Dispensing the Powder: Carefully dispense the desired amount of this compound powder onto the weigh boat or into the tube. Use a dedicated, clean spatula. Avoid any actions that could generate dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent known to dissolve this compound (e.g., DMSO), followed by a general laboratory detergent. Dispose of all contaminated wipes as hazardous waste.
2. Preparation of Stock and Working Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3]
-
10 mM DMSO Stock Solution Preparation:
-
Based on the molecular weight of this compound (499.54 g/mol ), calculate the mass required to prepare the desired volume of a 10 mM stock solution.
-
In the chemical fume hood, add the weighed this compound powder to an appropriate sterile, conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM DMSO stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
-
-
Preparation of Aqueous Working Solutions from DMSO Stock:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your desired aqueous buffer (e.g., cell culture medium, assay buffer).
-
It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation of the compound.
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
1. Segregation of Waste
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a designated, clearly labeled hazardous waste container lined with a purple cytotoxic waste bag.[6]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[6]
2. Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institutional EHS department.
3. Decontamination of Reusable Equipment
-
Glassware and other reusable equipment should be decontaminated by soaking in a solution that will degrade or solubilize this compound, followed by thorough washing with a laboratory detergent and rinsing with deionized water. Consult your institution's EHS for recommended decontamination procedures.
Emergency Procedures
First Aid Measures
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
-
If Inhaled: Move the person to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Cdk9 Signaling Pathway and Experimental Workflow
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms a complex with its regulatory subunit, Cyclin T1, to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, as well as negative elongation factors, leading to the release of paused polymerase and the promotion of productive transcription.[2][6][7][8][9] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an important target for drug development.
Caption: Cdk9 signaling pathway in transcriptional elongation and its inhibition by this compound.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. CDK9-PROTAC|2118356-96-8|MSDS [dcchemicals.com]
- 2. This compound | High potency CDK9 inhibitor | Antiviral | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. CDK9-Cyclin T1 PPI-IN-1 | CDK | | Invivochem [invivochem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
